Kif18A-IN-4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27N3O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(3-cyclopentylsulfonylphenyl)-2-piperidin-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H27N3O3S/c26-22(20-12-7-13-23-21(20)25-14-4-1-5-15-25)24-17-8-6-11-19(16-17)29(27,28)18-9-2-3-10-18/h6-8,11-13,16,18H,1-5,9-10,14-15H2,(H,24,26) |
InChI Key |
PGNDBHSSJBNDJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C4CCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Kif18A-IN-4 mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of Kif18A-IN-4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kinesin Family Member 18A (KIF18A) has emerged as a critical therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). As a plus-end directed motor protein, KIF18A is essential for regulating microtubule dynamics to ensure the proper alignment of chromosomes at the metaphase plate during mitosis.[1] In CIN-high cancer cells, there is a heightened dependency on KIF18A for mitotic progression and survival, whereas it is largely dispensable for normal somatic cell division.[2][3] This creates a therapeutic window for selective targeting. This compound is a small molecule inhibitor of KIF18A that has demonstrated anti-tumor activity by disrupting its core mitotic function. This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound is a moderately potent inhibitor of the KIF18A motor protein.[4] Its mechanism is ATP and microtubule (MT) noncompetitive, indicating that it does not bind to the ATP-binding pocket or compete with microtubules for binding to the motor domain.[4] Instead, evidence from analogous compounds suggests that this class of inhibitors binds to an allosteric, hydrophobic pocket located between the α-4 and α-6 helices of the KIF18A motor domain.[3][5] This binding is proposed to act as a "molecular glue," locking the KIF18A protein onto the microtubule and thereby preventing the ATP-driven conformational changes necessary for its translocation along the microtubule.[3]
By inhibiting KIF18A's motor activity, this compound prevents the proper alignment of chromosomes during metaphase.[1] This failure of chromosome congression triggers the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism, leading to a prolonged mitotic arrest.[1] In cancer cells with high chromosomal instability, this sustained arrest often results in mitotic catastrophe, characterized by phenotypes such as multipolar spindle arrays, and ultimately leads to apoptotic cell death.[1][4]
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The key potency metrics are summarized below.
| Parameter | Value | Assay Type | Cell Line / System | Reference |
| IC₅₀ | 6.16 µM | KIF18A ATPase Activity | Biochemical | [4] |
| IC₅₀ | 4.8 µM | Cell Proliferation / Mitotic Arrest | MDA-MB-157 (TP53 mutant) | [4] |
| EC₅₀ | 6.35 µM | Mitotic Index Assay | OVCAR-3 | [4] |
Implicated Signaling Pathways
KIF18A function and its inhibition by molecules like this compound are linked to several cellular signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
-
Cell Cycle Progression: KIF18A is fundamentally linked to the cell cycle. Its inhibition leads to an increase in G2/M markers like Cyclin B1.[2] This is a direct consequence of the mitotic arrest induced by the inhibitor.
-
Apoptosis Pathway: The prolonged mitotic arrest triggered by KIF18A inhibition ultimately funnels into the apoptotic pathway. This is evidenced by an increase in cleaved PARP (cl-PARP), a key apoptosis marker, and a decrease in the pro-survival protein MCL-1.[2] The degradation of MCL-1 following SAC activation is a known trigger for death in mitosis.[2]
-
Akt Signaling: In some cancers, such as hepatocellular carcinoma, KIF18A overexpression has been shown to promote cell invasion and migration through the activation of the Akt signaling pathway and subsequent upregulation of MMP-7 and MMP-9.[6] Inhibition of KIF18A would be expected to counteract these effects.
-
JNK1/c-Jun Pathway: KIF18A has been identified as a novel downstream target of the JNK1/c-Jun signaling pathway.[7] JNK1 can phosphorylate the transcription factor c-Jun, which in turn directly binds to the KIF18A promoter to activate its expression.[7] This suggests that tumors with hyperactive JNK1/c-Jun signaling may exhibit higher KIF18A levels and thus be more sensitive to its inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize KIF18A inhibitors like this compound.
KIF18A Microtubule-Stimulated ATPase Assay
This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor domain, which is stimulated in the presence of microtubules. The ADP-Glo™ Kinase Assay is a common format.
-
Reagents:
-
Recombinant human KIF18A motor domain (e.g., 1-374aa).
-
Taxol-stabilized microtubules (tubulin).
-
ATP solution.
-
ADP-Glo™ Reagent and Kinase Detection Substrate (Promega).
-
Assay Buffer: 15 mM PIPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 1 mM EGTA.
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
Prepare the KIF18A enzyme/microtubule mix in pre-warmed Assay Buffer.
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the enzyme/microtubule mix to the wells and incubate for 10 minutes at room temperature.
-
To initiate the reaction, add 10 µL of ATP solution (final concentration typically 10-50 µM).
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus to KIF18A activity.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ value using a nonlinear regression curve fit.
-
Cellular Mitotic Index Assay
This cell-based imaging assay quantifies the percentage of cells in mitosis after compound treatment, which is a direct measure of the inhibitor's ability to induce mitotic arrest.
-
Materials:
-
CIN-high cancer cell line (e.g., MDA-MB-157, OVCAR-3).
-
96-well or 384-well imaging plates.
-
This compound.
-
Primary Antibodies: Anti-Phospho-Histone H3 (Ser10) (mitotic marker), Anti-α-tubulin (spindle marker), Anti-pericentrin (PCM, centrosome marker).
-
Secondary Antibodies: Alexa Fluor-conjugated secondary antibodies.
-
Nuclear Stain: DAPI or Hoechst 33342.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
-
Procedure:
-
Seed cells into imaging plates at a density that ensures they are sub-confluent at the end of the experiment. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0-15 µM) for a specified period (e.g., 24 hours).[4]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Acquire images using a high-content imaging system.
-
Analyze the images using automated software to identify and count the total number of nuclei (DAPI/Hoechst) and the number of mitotic cells (Phospho-Histone H3 positive). The software can also be used to quantify mitotic phenotypes, such as the number of pericentrin foci to identify multipolar spindles.
-
Calculate the Mitotic Index = (Number of Mitotic Cells / Total Number of Cells) * 100. Determine the EC₅₀ from the dose-response curve.
-
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Kif18A-IN-4: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Kif18A (Kinesin Family Member 18A) is a plus-end directed motor protein of the kinesin-8 family that plays a crucial role in the precise alignment of chromosomes at the metaphase plate during mitosis. Its function is particularly critical in cells exhibiting chromosomal instability (CIN), a hallmark of many aggressive cancers. This dependency makes KIF18A an attractive therapeutic target for the development of novel anti-cancer agents. Kif18A-IN-4 is a small molecule inhibitor of KIF18A that has demonstrated potential in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound acts as a potent inhibitor of the KIF18A motor protein. It functions in an ATP and microtubule (MT) non-competitive manner, meaning it does not compete with either ATP or microtubules for binding to KIF18A.[1] This allosteric inhibition mechanism leads to the disruption of KIF18A's function in regulating microtubule dynamics at the plus-ends of kinetochore microtubules. The inhibition of KIF18A's ATPase activity prevents the motor protein from moving along microtubules, which is essential for its role in chromosome alignment.[2][3] The ultimate consequence of KIF18A inhibition in sensitive cancer cells is mitotic arrest, the formation of abnormal mitotic spindles, and subsequent cell death.
dot
References
Kif18A-IN-4: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of Kif18A-IN-4, a potent and selective inhibitor of the mitotic kinesin KIF18A. KIF18A has emerged as a promising therapeutic target in oncology, particularly for the treatment of chromosomally unstable (CIN) tumors. This document details the scientific rationale for targeting KIF18A, the discovery of this compound, its synthesis, and the key experimental protocols for its characterization.
Introduction: The Rationale for Targeting KIF18A
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a critical role in regulating microtubule dynamics during mitosis.[1][2] Its primary function is to suppress the dynamic instability of kinetochore microtubules, thereby facilitating the proper alignment of chromosomes at the metaphase plate.[2] While KIF18A is not essential for the division of normal, healthy cells, many cancer cells, particularly those with high levels of chromosomal instability, exhibit a strong dependence on KIF18A for their proliferation and survival.[3] Inhibition of KIF18A in these cancer cells leads to severe mitotic defects, including chromosome misalignment, activation of the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, apoptotic cell death.[1][2] This selective vulnerability of CIN cancer cells makes KIF18A an attractive target for the development of novel anticancer therapeutics with a potentially wide therapeutic window.
Discovery of this compound
The discovery of this compound is part of a broader effort in medicinal chemistry to develop potent and selective inhibitors of KIF18A. The initial discovery of KIF18A inhibitors often begins with high-throughput screening of small molecule libraries to identify hit compounds that modulate the ATPase activity of the KIF18A motor domain.
One of the foundational lead compounds for many KIF18A inhibitors is BTB-1.[4] Through systematic structure-activity relationship (SAR) studies of BTB-1 and its analogs, researchers have optimized the potency, selectivity, and pharmacokinetic properties of these inhibitors.[4] this compound is a moderately potent, ATP and microtubule non-competitive inhibitor of KIF18A.[5]
Synthesis of this compound
While the exact, step-by-step synthesis of the compound commercially known as this compound is not explicitly detailed in a single publication, its synthesis can be inferred from the methodologies presented in the scientific literature for analogous KIF18A inhibitors. The synthesis of optimized KIF18A inhibitors, evolving from the lead compound BTB-1, generally involves a multi-step process. A representative synthetic approach based on published methodologies is outlined below.
Disclaimer: The following is a generalized synthetic scheme based on the synthesis of similar KIF18A inhibitors. The exact reagents and conditions for this compound may vary.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 6.16 μM | KIF18A ATPase Assay | [5] |
| EC50 | 6.35 μM | Mitotic Index Assay (OVCAR-3 cells) | [5] |
Table 2: Cellular Effects of this compound
| Parameter | Concentration | Duration | Observed Effect | Cell Line | Reference |
| Multipolar Spindle Formation | 15 μM | 24 hours | Induction of multipolar spindle arrays | MDA-MB-157 | [5] |
Detailed Experimental Protocols
Microtubule-Stimulated KIF18A ATPase Assay
This assay measures the enzymatic activity of KIF18A by quantifying the amount of ADP produced from ATP hydrolysis in the presence of microtubules. The ADP-Glo™ Kinase Assay is a commonly used method.
Materials:
-
Recombinant human KIF18A motor domain
-
Paclitaxel-stabilized microtubules
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM paclitaxel)
-
This compound or other test compounds
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer containing microtubules and the test compound.
-
Initiate the reaction by adding a mixture of KIF18A enzyme and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
Mitotic Index Assay
This assay quantifies the percentage of cells in a population that are in the mitotic phase of the cell cycle, which is expected to increase upon treatment with a KIF18A inhibitor due to mitotic arrest.
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Fixative (e.g., cold methanol)
-
Staining solution (e.g., DAPI for DNA and an antibody against a mitotic marker like phospho-histone H3)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO as a control for a specified duration (e.g., 24 hours).
-
Fix the cells with cold methanol.
-
Permeabilize the cells and stain with an anti-phospho-histone H3 antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the percentage of cells that are positive for phospho-histone H3 staining (mitotic cells) out of the total number of cells (DAPI-stained nuclei).
-
Plot the mitotic index as a function of compound concentration to determine the EC50 value.
Signaling Pathways and Mechanism of Action
KIF18A inhibition by compounds like this compound initiates a cascade of events that ultimately leads to cancer cell death. The primary mechanism of action is the disruption of normal mitotic progression.
Downstream of the direct mitotic effects, KIF18A has been implicated in several signaling pathways that are crucial for cancer cell proliferation, invasion, and migration. While the direct impact of this compound on these pathways requires further specific investigation, studies on KIF18A knockdown have revealed connections to:
-
Akt Signaling: KIF18A may promote cell invasion and migration through the Akt signaling pathway.
-
MMP-7/MMP-9 Signaling: KIF18A has been associated with pathways involving matrix metalloproteinases MMP-7 and MMP-9, which are key regulators of cancer cell invasion and metastasis.
Further research is necessary to fully elucidate the intricate network of signaling pathways modulated by the specific inhibition of KIF18A with small molecules like this compound.
Conclusion
This compound is a valuable tool compound for studying the biological roles of KIF18A and for validating KIF18A as a therapeutic target in oncology. Its discovery and the development of similar inhibitors represent a promising strategy for the treatment of chromosomally unstable cancers. This technical guide provides a foundational understanding of the discovery, synthesis, and characterization of this compound, intended to aid researchers and drug development professionals in this exciting field.
References
- 1. IL314221A - Synthesis of a kif18a inhibitor - Google Patents [patents.google.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Kif18A-IN-4: A Technical Guide to its Role in Mitotic Spindle Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kinesin Family Member 18A (Kif18A) is a plus-end directed motor protein of the kinesin-8 family, essential for the precise regulation of mitotic spindle dynamics and chromosome alignment. Its role in dampening chromosome oscillations at the metaphase plate is critical for maintaining genomic stability. In many cancer cells, particularly those characterized by chromosomal instability (CIN), there is a heightened dependency on Kif18A for successful mitosis, making it a compelling therapeutic target. Kif18A-IN-4 is a specific, ATP-noncompetitive inhibitor of Kif18A that serves as a critical tool for investigating mitotic processes and as a lead compound for the development of novel anti-cancer agents. This guide provides an in-depth overview of Kif18A's function, the mechanism of its inhibition by this compound, quantitative efficacy data, and detailed experimental protocols for its characterization.
The Role of Kif18A in Mitosis
Kif18A is a key regulator of microtubule dynamics during metaphase.[1] As a plus-end directed motor, it translocates along kinetochore microtubules and accumulates at their plus-ends.[1][2] This localization is crucial for its primary function: suppressing microtubule polymerization dynamics.[3] This activity effectively dampens the natural oscillatory movements of chromosomes, ensuring they align correctly at the spindle equator, a process known as chromosome congression.[3][4]
The proper function of Kif18A is vital for preventing chromosome mis-segregation, a hallmark of cancer.[5] Its activity is tightly regulated, notably through post-translational modifications. Cyclin-dependent kinase 1 (Cdk1) can phosphorylate and inhibit Kif18A, while Protein Phosphatase 1 (PP1) promotes its activity through dephosphorylation.[6] This balance ensures Kif18A's functions are restricted to the appropriate phase of mitosis.[6] Furthermore, Kif18A has been shown to cooperate with other motor proteins, such as CENP-E, to ensure robust chromosome alignment.[5]
This compound: A Specific Inhibitor
This compound is a moderately potent small molecule inhibitor of Kif18A.[7] A key characteristic is its ATP and microtubule noncompetitive mechanism of action, suggesting it binds to an allosteric site rather than competing with ATP or microtubules for binding to the motor domain.[7] This specificity is crucial for its utility as a chemical probe. Inhibition of Kif18A's ATPase activity by compounds like this compound prevents its translocation across the mitotic spindle, leading to predictable and severe mitotic defects.[8][9]
Quantitative Data on Kif18A Inhibitors
The following tables summarize the in vitro and cellular efficacy of this compound and other well-characterized Kif18A inhibitors.
Table 1: In Vitro Efficacy of Kif18A Inhibitors
| Compound | Target | Assay Type | IC50 | Reference(s) |
| This compound | Kif18A | ATPase Activity | 6.16 µM | [7] |
| ATX020 | Kif18A | ATPase Activity | 14.5 nM | [10] |
| Compound 3 | Kif18A | ATPase Activity | 8.2 nM | [11] |
| Sovilnesib | Kif18A | ATPase Activity | 41.3 nM | [11] |
Table 2: Cellular Activity of Kif18A Inhibitors
| Compound | Cell Line | Assay Type | EC50 / IC50 | Phenotype | Reference(s) |
| This compound | OVCAR-3 | Mitotic Index | 6.35 µM | Mitotic Arrest | [7] |
| This compound | MDA-MB-157 | Mitotic Index | - | Multipolar Spindles | [7] |
| ATX020 | OVCAR-3 | Anti-proliferative | 53.3 nM | Apoptosis, Mitotic Arrest | [10] |
| ATX020 | OVCAR-8 | Anti-proliferative | 534 nM | Apoptosis, Mitotic Arrest | [10] |
Table 3: Selectivity Profile of a Kif18A Inhibitor (ATX020)
| Target Kinesin | IC50 |
| Kif18A | 14.5 nM |
| CENP-E | > 10 µM |
| Eg5 | 5.87 µM |
| (Data from reference[10]) |
Mechanism of Action and Cellular Consequences
Inhibition of Kif18A by this compound selectively disrupts mitosis in cancer cells exhibiting chromosomal instability (CIN), which are particularly dependent on Kif18A for survival.[12]
The mechanism proceeds as follows:
-
Inhibition of Motor Function: this compound binds to Kif18A, inhibiting its ATPase activity.[7]
-
Disruption of Chromosome Congression: The inhibited Kif18A can no longer effectively suppress microtubule dynamics at the plus-ends. This leads to severe defects in chromosome alignment at the metaphase plate.[8][13]
-
Mitotic Arrest: The failure of chromosomes to align properly activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism, causing a prolonged arrest in mitosis.[4]
-
Spindle Defects and Cell Death: In CIN-positive cancer cells, this prolonged arrest often leads to the formation of multipolar spindles and centrosome fragmentation.[12][14] Ultimately, the cell undergoes apoptosis or mitotic catastrophe.[4][10] Normal, diploid cells are significantly less sensitive to Kif18A inhibition.[13]
Visualizations
Caption: Kif18A Regulation and Function in Mitosis.
Caption: Workflow for Characterizing this compound Effects.
Caption: Selective Mechanism of Action in CIN+ vs. Normal Cells.
Experimental Protocols
Microtubule-Stimulated ATPase Activity Assay
This protocol measures the enzymatic activity of Kif18A by quantifying the amount of ADP produced from ATP hydrolysis, which is stimulated by the presence of microtubules. The ADP-Glo™ Kinase Assay system is commonly used for this purpose.
Materials:
-
Purified recombinant Kif18A motor domain
-
Paclitaxel-stabilized microtubules
-
Reaction Buffer (e.g., 25 mM ACES pH 6.9, 2 mM Mg-Acetate, 2 mM K-EGTA, 0.1 mM K-EDTA, 1 mM DTT)
-
ATP solution
-
This compound or other test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)
-
White, opaque 384-well or 96-well plates
-
Plate-reading luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, combine the reaction buffer, microtubules (e.g., final concentration 5-80 µg/mL), and purified Kif18A enzyme (e.g., final concentration 4 nM).
-
Compound Addition: Add the serially diluted this compound to the wells. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.
-
Initiate Reaction: Start the reaction by adding ATP (e.g., final concentration 30-300 µM). The total reaction volume is typically 5-10 µL. Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Terminate Reaction and Deplete ATP: Add an equal volume (5-10 µL) of ADP-Glo™ Reagent to each well. This stops the enzymatic reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add a double volume (10-20 µL) of Kinase Detection Reagent to each well. This reagent converts the ADP produced by Kif18A into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: After subtracting the background, calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.[4][15]
Cell-Based Mitotic Index and Spindle Morphology Assay
This high-content imaging assay quantifies the phenotypic effects of this compound on cell cycle progression and mitotic spindle integrity.
Materials:
-
CIN-positive cancer cell line (e.g., MDA-MB-157, OVCAR-3)
-
Cell culture medium and supplements
-
Black-walled, clear-bottom 96-well or 384-well imaging plates
-
This compound or other test compounds
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Rabbit anti-Phospho-Histone H3 (Ser10) (mitotic marker, e.g., Cell Signaling Technology)
-
Mouse anti-α-Tubulin (spindle microtubules, e.g., Sigma-Aldrich, DM1A)
-
Goat anti-γ-Tubulin (centrosome/spindle pole marker, e.g., Santa Cruz Biotechnology)
-
-
Secondary Antibodies:
-
Alexa Fluor-conjugated anti-rabbit, anti-mouse, and anti-goat antibodies (Thermo Fisher Scientific)
-
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
High-content automated imaging system
Procedure:
-
Cell Plating: Seed cells into imaging plates at a density that ensures they are sub-confluent at the end of the experiment and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24 hours.[7] Include DMSO as a vehicle control.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Staining: Incubate with a cocktail of primary antibodies diluted in blocking buffer overnight at 4°C. The next day, wash three times with PBS and incubate with a cocktail of corresponding secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Imaging: Wash three times with PBS and add fresh PBS to the wells. Acquire images using a high-content automated microscope, capturing multiple fields per well. Use channels for DAPI (DNA), and the fluorescent signals corresponding to pH3, α-tubulin, and γ-tubulin.
-
Image Analysis: Use automated image analysis software to:
-
Identify all nuclei based on DAPI staining.
-
Identify mitotic cells based on positive staining for phospho-Histone H3.
-
Calculate the Mitotic Index as: (Number of pH3-positive cells / Total number of cells) * 100.
-
Within the mitotic cell population, classify spindles based on the number of γ-tubulin foci (poles). Spindles with >2 poles are classified as multipolar .[14]
-
Calculate the percentage of mitotic cells with multipolar spindles.[7][11]
-
Cell Viability Assay
This protocol determines the effect of this compound on the proliferation and viability of cancer cells over several days. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
White, opaque-walled 96-well or 384-well plates suitable for luminescence
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat.# G7570)
-
Plate-reading luminometer
Procedure:
-
Cell Plating: Seed cells into the opaque-walled plates at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serially diluted this compound to the wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for a prolonged period, typically 72 to 120 hours, to allow for effects on cell proliferation to manifest.
-
Assay Reagent Preparation: On the day of the assay, thaw the CellTiter-Glo® Buffer and equilibrate it and the lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium in a 96-well plate).
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage of the DMSO control and plot the results against the log of the inhibitor concentration to determine the EC50 or IC50 value.[14][16][17]
Conclusion
This compound and other selective inhibitors are invaluable tools for dissecting the complex machinery of mitotic spindle formation and function. By specifically targeting the Kif18A motor protein, these compounds induce mitotic arrest and cell death, particularly in chromosomally unstable cancer cells that are highly dependent on Kif18A for their proliferation. The detailed methodologies and quantitative data presented in this guide provide a framework for researchers to effectively utilize Kif18A inhibitors in their studies, furthering our understanding of mitosis and accelerating the development of targeted therapies for a range of aggressive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ulab360.com [ulab360.com]
- 5. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ch.promega.com [ch.promega.com]
- 10. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 12. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [pl.promega.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
KIF18A-IN-4: A Targeted Approach Against Chromosomally Unstable Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Chromosomal instability (CIN) is a defining characteristic of many aggressive human cancers, including a significant subset of ovarian, triple-negative breast, and colorectal cancers.[1][2] This state of flux in chromosome number and structure, driven by persistent errors in chromosome segregation during mitosis, presents a unique vulnerability that can be exploited for therapeutic intervention.[1][2] The mitotic kinesin KIF18A has emerged as a promising therapeutic target in CIN cancers.[3][4] KIF18A is essential for the proliferation of cancer cells exhibiting high levels of CIN, while being largely dispensable for the division of normal, chromosomally stable cells.[5][6] This creates a therapeutic window for selective targeting of cancer cells. KIF18A-IN-4 is a small molecule inhibitor of KIF18A that has demonstrated anti-tumor activity by disrupting mitotic progression in these vulnerable cancer cells.[7] This technical guide provides a comprehensive overview of the effects of this compound and other KIF18A inhibitors on chromosomally unstable cancer cells, detailing the mechanism of action, quantitative data, and key experimental protocols.
Mechanism of Action: Exploiting the Achilles' Heel of CIN Cancers
KIF18A is a plus-end directed motor protein that plays a critical role in regulating the dynamics of kinetochore microtubules to facilitate proper chromosome alignment at the metaphase plate.[6][8] In chromosomally unstable cancer cells, which often harbor an abnormal number of chromosomes, the reliance on KIF18A for a successful mitosis is heightened.[9][10]
Inhibition of KIF18A's ATPase activity by compounds like this compound prevents its translocation along the mitotic spindle.[11][12] This disruption leads to a cascade of events culminating in cell death, selectively in CIN cancer cells. The primary consequences of KIF18A inhibition are:
-
Chromosome Congression Defects: The inability of KIF18A to reach the plus-ends of microtubules results in severe chromosome congression defects, where chromosomes fail to align properly at the metaphase plate.[8][11]
-
Activation of the Spindle Assembly Checkpoint (SAC): The presence of unaligned chromosomes activates the SAC, a crucial cellular surveillance mechanism that halts mitotic progression until all chromosomes are correctly attached to the spindle.[8][13] This leads to a prolonged mitotic arrest.
-
Formation of Multipolar Spindles: A characteristic phenotype observed upon KIF18A inhibition in CIN cancer cells is the formation of multipolar spindles, where the spindle poles are not organized into the typical bipolar structure.[5][14] This aberrant spindle geometry contributes to chromosome mis-segregation.
-
Mitotic Catastrophe and Apoptosis: The sustained mitotic arrest and severe mitotic defects, including multipolar spindles, ultimately trigger apoptotic cell death.[1][9] This is often evidenced by the cleavage of PARP and an increase in Annexin V staining.[1][9]
This selective vulnerability of CIN cancer cells to KIF18A inhibition is believed to be due to their heightened reliance on a properly functioning mitotic machinery to manage their chaotic chromosomal landscape. Normal, diploid cells are significantly less affected by the loss of KIF18A function.[5]
Quantitative Data on KIF18A Inhibitors
The following tables summarize the quantitative data on the effects of this compound and other potent KIF18A inhibitors on various cancer cell lines.
| Inhibitor | Target | IC50 (µM) | Assay Type | Reference |
| This compound | KIF18A | 6.16 | Biochemical ATPase Assay | [7] |
| VLS-1272 | KIF18A | Not Reported | Biochemical ADP-Glo Assay | [11] |
| ATX020 | KIF18A | 0.014 | Biochemical ATPase Assay | [15] |
| AM-0277 | KIF18A | Not Reported | - | [1] |
| AM-1882 | KIF18A | Not Reported | - | [1] |
| AM-9022 | KIF18A | Not Reported | - | [1] |
| Compound 3 | KIF18A | Not Reported | - | [14] |
Table 1: Biochemical Potency of KIF18A Inhibitors
| Inhibitor | Cell Line | EC50 (µM) | Assay Type | Reference |
| This compound | OVCAR-3 | 6.35 | Mitotic Index Assay | [7] |
| This compound | OVCAR-3 | 5.03 | Antiproliferative (Nuclear Count) Assay | [7] |
| This compound | MDA-MB-157 | 4.8 | Mitotic Arrest (Multipolar Spindle) Assay | [7] |
| ATX020 | OVCAR-3 | 0.053 | Antiproliferative Assay | [15] |
| ATX020 | OVCAR-8 | 0.54 | Antiproliferative Assay | [15] |
| AM-0277 | Sensitive Lines | 0.047 (mean) | Cell Growth Assay | [1] |
| AM-1882 | Sensitive Lines | 0.021 (mean) | Cell Growth Assay | [1] |
| AM-9022 | Sensitive Lines | 0.045 (mean) | Cell Growth Assay | [1] |
Table 2: Cellular Potency of KIF18A Inhibitors in Chromosomally Unstable Cancer Cell Lines
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of KIF18A inhibitors. Below are protocols for key experiments cited in the literature.
Cell Viability/Antiproliferative Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KIF18A inhibitor (e.g., this compound) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a period of 72 to 168 hours.[16]
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO control and plot the results as a dose-response curve to calculate the EC50 value.
Mitotic Index Assay
This assay quantifies the percentage of cells in mitosis, which is expected to increase upon treatment with a mitotic inhibitor.
-
Cell Culture and Treatment: Culture cells on coverslips and treat with the KIF18A inhibitor or DMSO for a specified time (e.g., 24 hours).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain with an antibody against a mitotic marker, such as phospho-histone H3 (pH3), and a DNA stain like DAPI.
-
Microscopy: Acquire images using a fluorescence microscope.
-
Quantification: Count the total number of cells (DAPI-positive nuclei) and the number of mitotic cells (pH3-positive) in multiple fields of view. The mitotic index is calculated as (number of mitotic cells / total number of cells) x 100%.
Immunofluorescence for Spindle Analysis
This method is used to visualize the mitotic spindle and assess for abnormalities like multipolar spindles.
-
Cell Preparation: Grow and treat cells on coverslips as described for the mitotic index assay.
-
Immunostaining: Fix and permeabilize the cells. Incubate with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin or pericentrin (to mark spindle poles). Follow with fluorescently labeled secondary antibodies and DAPI for DNA staining.
-
Imaging: Use a confocal or high-resolution fluorescence microscope to capture images of mitotic cells.
-
Analysis: Examine the morphology of the mitotic spindles. Quantify the percentage of mitotic cells with bipolar versus multipolar spindles.[5][14]
Western Blot Analysis
This technique is used to measure the levels of specific proteins involved in mitosis and apoptosis.
-
Cell Lysis: Treat cells with the KIF18A inhibitor, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against proteins of interest, such as Cyclin B1, cleaved PARP, and KIF18A, as well as a loading control like β-actin or GAPDH.[1]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Visualizing the Impact of KIF18A Inhibition
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows related to the study of KIF18A inhibitors.
Caption: Signaling pathway of KIF18A inhibition in CIN cancer cells.
Caption: Experimental workflow for evaluating KIF18A inhibitors.
Caption: Selective vulnerability of CIN cancer cells to KIF18A inhibition.
Conclusion and Future Directions
This compound and other selective KIF18A inhibitors represent a promising new class of targeted therapies for chromosomally unstable cancers. By exploiting the inherent dependency of these cancer cells on KIF18A for mitotic progression, these inhibitors can induce a lethal mitotic catastrophe while sparing normal, healthy cells. The robust preclinical data, including potent anti-proliferative effects and the induction of apoptosis in relevant cancer cell models, provide a strong rationale for their continued development.
Future research should focus on identifying predictive biomarkers of response to KIF18A inhibition to better stratify patient populations who are most likely to benefit from this therapeutic strategy. Further investigation into the interplay between KIF18A inhibition and other cancer therapies, such as DNA damaging agents or other mitotic checkpoint inhibitors, may reveal synergistic combinations that could enhance anti-tumor efficacy. The continued exploration of the molecular mechanisms underlying the selective lethality of KIF18A inhibitors will undoubtedly pave the way for novel and more effective treatments for challenging CIN-driven malignancies.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 10. Relevance of aneuploidy for cancer therapies targeting the spindle assembly checkpoint and KIF18A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
Kif18A-IN-4: An In-Depth Technical Guide to an ATP and Microtubule Noncompetitive Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a critical role in the precise regulation of microtubule dynamics at the plus-ends of kinetochore microtubules (k-MTs). This function is essential for proper chromosome congression and alignment during mitosis.[1][2][3] Dysregulation of Kif18A has been implicated in chromosomal instability (CIN), a hallmark of many aggressive cancers.[2][3][4][5] This has positioned Kif18A as a promising therapeutic target for the development of novel anti-cancer agents. Kif18A-IN-4 is a small molecule inhibitor of Kif18A that has been characterized as a moderately potent, ATP and microtubule (MT) noncompetitive inhibitor.[6] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.
Mechanism of Action: ATP and Microtubule Noncompetitive Inhibition
This compound distinguishes itself from many other kinesin inhibitors through its noncompetitive mode of action with respect to both ATP and microtubules.[6] This indicates that this compound binds to an allosteric site on the Kif18A motor domain, distinct from the ATP-binding pocket and the microtubule-binding interface. This allosteric inhibition prevents the conformational changes necessary for ATP hydrolysis and translocation along the microtubule, effectively halting its motor function.
The functional consequence of Kif18A inhibition by this compound is a disruption of the delicate balance of forces required for mitotic spindle formation and function. This leads to defects in chromosome alignment, prolonged mitotic arrest, and ultimately, the formation of abnormal mitotic spindles, including multipolar spindle arrays.[4][5][7] This induction of mitotic catastrophe is particularly detrimental to cancer cells with high levels of chromosomal instability, which are often more reliant on a fully functional mitotic checkpoint for survival.
Signaling Pathway of Kif18A Inhibition
References
- 1. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. medchemexpress.com [medchemexpress.com]
Kif18A-IN-4: A Technical Guide to its Selectivity for Mitotic Kinesins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of Kif18A-IN-4, a known inhibitor of the mitotic kinesin Kif18A. This document details its potency against its primary target and discusses its selectivity across other mitotic kinesins. It also includes detailed experimental protocols for assessing kinesin inhibitor selectivity and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Kif18A and this compound
Kif18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in the precise alignment of chromosomes at the metaphase plate during mitosis.[1] Its primary function is to dampen the oscillations of chromosomes, ensuring their proper segregation into daughter cells. Dysregulation of Kif18A activity can lead to chromosomal instability (CIN), a hallmark of many cancers. This makes Kif18A an attractive therapeutic target for the development of anti-cancer drugs.
This compound is a cell-permeable small molecule inhibitor of Kif18A. It has been identified as a moderately potent, ATP and microtubule non-competitive inhibitor.[2] Its mechanism of action involves disrupting the normal function of Kif18A, leading to mitotic arrest and subsequent cell death, particularly in rapidly dividing cancer cells.[3]
Quantitative Selectivity Profile of this compound
Table 1: In Vitro Inhibitory Potency of this compound against Kif18A
| Target | IC50 (µM) | Assay Type | Notes |
| Kif18A | 6.16 | ATPase Assay | ATP and microtubule non-competitive |
Data sourced from MedchemExpress.[2]
It is stated that this compound demonstrates selectivity against a broad range of mitotic kinesins and kinases, with no direct impact on tubulin assembly.[2]
For comparative purposes, the selectivity profile of a different potent and selective KIF18A inhibitor, AM-7710, and its analogs are presented below. This data provides an example of the expected selectivity for a Kif18A-targeted inhibitor against other kinesin motors.
Table 2: Example Selectivity Panel of KIF18A Inhibitors (AM-7710 Series)
| Target Kinesin | Representative IC50 (µM) for AM-7710 series |
| KIF18A | Sub-micromolar to low micromolar |
| KIF19A | >10 |
| KIF18B | >10 |
| KIFC1 | >10 |
| EG5 (KIF11) | >10 |
| CENP-E | >10 |
Note: This data is for the AM-7710 series of KIF18A inhibitors and is provided for illustrative purposes to show a typical selectivity profile. It does not represent the specific values for this compound.[4][5]
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound is commonly performed using a microtubule-activated ATPase assay. A widely used format is the ADP-Glo™ Kinase Assay.
Principle of the ADP-Glo™ Kinesin ATPase Assay
The ADP-Glo™ assay is a luminescence-based assay that quantifies the amount of ADP produced in an ATPase reaction. The assay is performed in two steps:
-
ATPase Reaction Termination and ATP Depletion: The kinesin ATPase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent.
-
ADP Conversion and Signal Generation: The Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinesin ATPase activity.
Detailed Protocol for Kinesin Inhibitor IC50 Determination
Materials:
-
Purified recombinant human kinesin motor domains (e.g., Kif18A, Eg5, CENP-E, etc.)
-
Paclitaxel-stabilized microtubules
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay Buffer (e.g., 25 mM PIPES pH 7.0, 1 mM MgCl₂, 0.02% Tween-20)
-
ATP
-
DMSO
-
384-well white opaque assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the compound stock in assay buffer to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Reaction Mixture Preparation:
-
Prepare a master mix containing the assay buffer, paclitaxel-stabilized microtubules, and the specific kinesin enzyme. The concentration of the enzyme should be optimized to produce a robust signal in the linear range of the assay.
-
-
Assay Plate Setup:
-
Add the serially diluted compound solutions to the wells of the 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the reaction mixture to all wells to initiate the ATPase reaction.
-
-
ATPase Reaction Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase.
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to each well to terminate the ATPase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the positive control (100% activity) and negative control (0% activity).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Visualizations
KIF18A Signaling Pathway in Mitosis
Caption: KIF18A's role in mitotic chromosome alignment.
Experimental Workflow for Kinesin Inhibitor Selectivity Screening
References
The Impact of KIF18A-IN-4 on Tubulin Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kif18A, a member of the kinesin-8 family of molecular motors, is a critical regulator of microtubule dynamics during mitosis. Its primary function is to control chromosome alignment at the metaphase plate by suppressing the dynamic instability of kinetochore microtubules. Dysregulation of Kif18A is frequently observed in various cancers, particularly those characterized by chromosomal instability (CIN), making it a compelling therapeutic target. This technical guide provides an in-depth analysis of KIF18A-IN-4, a small molecule inhibitor of Kif18A. We will explore its mechanism of action, its impact on tubulin assembly, and the cellular consequences of its inhibitory activity. This document will also present detailed experimental protocols and quantitative data to facilitate further research and drug development efforts targeting Kif18A.
Introduction to Kif18A and Its Role in Mitosis
Kif18A is a plus-end directed motor protein that translocates along microtubules, hydrolyzing ATP to generate force.[1] During mitosis, Kif18A accumulates at the plus-ends of kinetochore microtubules, where it fine-tunes their length and dynamics.[2][3] This activity is essential for the precise alignment of chromosomes at the metaphase plate, a prerequisite for accurate chromosome segregation into daughter cells.[4] In chromosomally unstable cancer cells, which exhibit a high rate of chromosome mis-segregation, there is a heightened dependency on Kif18A to manage the increased mitotic stress.[5][6] This selective dependency makes Kif18A an attractive target for anti-cancer therapies, with the potential for a wider therapeutic window compared to traditional microtubule-targeting agents.[4]
This compound: A Non-Competitive Inhibitor of Kif18A
This compound is a small molecule inhibitor that has been identified as a moderately potent, ATP and microtubule (MT) noncompetitive inhibitor of Kif18A.[7][8] This means that this compound does not compete with ATP for binding to the motor domain, nor does it directly interfere with the interaction between Kif18A and microtubules. Instead, it likely binds to an allosteric site on the Kif18A protein, altering its conformation and inhibiting its ATPase activity. The inhibition of ATP hydrolysis prevents the motor protein from performing its mechanical work, leading to a loss of its regulatory function on microtubule dynamics.
Impact of this compound on Tubulin Assembly
A critical aspect of this compound's mechanism of action is its lack of a direct effect on tubulin assembly.[7][8] Unlike traditional anti-mitotic drugs such as taxanes (e.g., paclitaxel) which stabilize microtubules, or vinca alkaloids (e.g., vincristine) which destabilize them, this compound does not directly interfere with the polymerization or depolymerization of tubulin dimers into microtubules.[2] This has been experimentally verified using in vitro tubulin polymerization assays, where the presence of Kif18A inhibitors did not alter the polymerization profile of purified tubulin, in stark contrast to known microtubule-targeting agents.[2] This property is significant from a therapeutic perspective, as it may lead to a reduction in the neurotoxicity commonly associated with drugs that directly target the microtubule cytoskeleton.[2]
Quantitative Data on Kif18A Inhibitors
The inhibitory activity of this compound and other notable Kif18A inhibitors has been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data for easy comparison.
Table 1: Biochemical Activity of Kif18A Inhibitors
| Compound | Target | Assay Type | IC50 | Reference(s) |
| This compound | Kif18A | ATPase Assay | 6.16 µM | [7][8] |
| ATX020 | Kif18A | ATPase Assay | 14.5 nM | [5][6] |
| Sovilnesib (AMG 650) | Kif18A | ATPase Assay | 83 nM | [9] |
| BTB-1 | Kif18A | ATPase Assay | 535 nM | [9] |
| Compound 3 | Kif18A | ATPase Assay | 8.2 nM | [3] |
Table 2: Cellular Activity of Kif18A Inhibitors
| Compound | Cell Line | Assay Type | EC50 / IC50 | Reference(s) |
| This compound | OVCAR-3 | Mitotic Index | 6.35 µM | [7][8] |
| ATX020 | OVCAR-3 | Anti-proliferation | 53.3 nM | [5][6] |
| ATX020 | OVCAR-8 | Anti-proliferation | 534 nM | [5][6] |
| This compound | MDA-MB-157 | Mitotic Phenotype (multipolar spindles) | 15 µM (effective concentration) | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the impact of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly assesses the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by measuring the change in light scattering or fluorescence over time. An increase in absorbance at 340 nm or the signal from a fluorescent reporter incorporated into microtubules indicates polymerization.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
This compound and other test compounds
-
Positive control (e.g., paclitaxel for polymerization enhancement)
-
Negative control (e.g., nocodazole for polymerization inhibition)
-
96-well microplate (pre-warmed to 37°C)
-
Temperature-controlled microplate reader capable of kinetic measurements at 340 nm or appropriate fluorescence wavelengths.
Procedure:
-
Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer containing 1 mM GTP.
-
Add this compound or other test compounds to the desired final concentration to the wells of a pre-warmed 96-well plate. Include wells for vehicle control (e.g., DMSO), positive control, and negative control.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm (or fluorescence) every minute for 60-90 minutes.[2]
-
Plot the absorbance/fluorescence as a function of time to generate polymerization curves.
Kif18A ATPase Assay
This biochemical assay measures the ATP hydrolysis activity of the Kif18A motor protein in the presence of microtubules and varying concentrations of an inhibitor.
Principle: The ATPase activity is determined by quantifying the amount of ADP produced from ATP hydrolysis. This is often done using a luminescence-based assay system like ADP-Glo™.
Materials:
-
Recombinant human Kif18A motor domain
-
Microtubules (polymerized from purified tubulin and stabilized with paclitaxel)
-
ATP
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Reaction Buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween 20)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing microtubules (e.g., 0.1 mg/ml) and ATP (e.g., 10 µM) in the reaction buffer.[9]
-
Serially dilute this compound or other test compounds in the reaction buffer and add them to the wells of the 96-well plate.
-
Add the Kif18A enzyme to the wells to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence on a plate-reading luminometer.
-
Calculate the percent inhibition of ATPase activity at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Immunofluorescence Staining of Mitotic Spindles
This cell-based assay is used to visualize the effects of Kif18A inhibition on the mitotic spindle and chromosome alignment.
Principle: Cells are treated with the inhibitor, fixed, and then stained with antibodies against cellular components of interest (e.g., α-tubulin for microtubules, pericentrin for centrosomes, and a DNA stain). The morphology of the mitotic spindle and the alignment of chromosomes are then observed using fluorescence microscopy.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-157, OVCAR-3)
-
Cell culture medium and supplements
-
This compound
-
Fixation solution (e.g., ice-cold methanol or paraformaldehyde-based fixative)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin, anti-pericentrin
-
Fluorophore-conjugated secondary antibodies
-
DNA stain (e.g., DAPI or Hoechst 33342)
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentration (e.g., 15 µM) for a specified duration (e.g., 24 hours).[7][8] Include a vehicle-treated control.
-
Wash the cells with PBS and fix them with the chosen fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with primary antibodies diluted in blocking buffer.
-
Wash the cells and incubate with the appropriate fluorophore-conjugated secondary antibodies.
-
Stain the DNA with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope, capturing images of mitotic cells.
-
Analyze the images for mitotic phenotypes such as multipolar spindles, chromosome misalignment, and mitotic arrest.
Signaling Pathways and Cellular Consequences of Kif18A Inhibition
Inhibition of Kif18A by molecules like this compound leads to a cascade of cellular events, primarily centered around the disruption of mitosis.
-
Disruption of Chromosome Alignment: The primary consequence of Kif18A inhibition is the failure of chromosomes to properly align at the metaphase plate. This is due to the loss of Kif18A's ability to dampen microtubule dynamics at the kinetochore.
-
Activation of the Spindle Assembly Checkpoint (SAC): The presence of unaligned chromosomes activates the SAC, a crucial cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[10] This leads to a prolonged mitotic arrest.
-
Formation of Multipolar Spindles: In many cancer cells, particularly those with CIN, inhibition of Kif18A leads to the formation of multipolar spindles, where the microtubules emanate from more than two spindle poles.[2][11] This aberrant spindle geometry results in catastrophic chromosome mis-segregation during cell division.
-
Induction of Apoptosis: The prolonged mitotic arrest and severe chromosome segregation errors induced by Kif18A inhibition ultimately trigger programmed cell death, or apoptosis.[5][6] This is the basis for the anti-proliferative effect of Kif18A inhibitors in sensitive cancer cells.
Visualizations
Signaling Pathway of Kif18A in Mitosis and its Inhibition
Caption: Kif18A's role in mitosis and the consequences of its inhibition.
Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for assessing the direct impact of this compound on tubulin polymerization.
Conclusion
This compound is a valuable tool compound for studying the role of the mitotic kinesin Kif18A. Its mechanism of action, centered on the inhibition of Kif18A's ATPase activity without directly affecting tubulin assembly, distinguishes it from classical microtubule-targeting agents. This property, coupled with the selective dependency of chromosomally unstable cancer cells on Kif18A, underscores the therapeutic potential of targeting this motor protein. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug developers working to exploit the vulnerabilities of cancer cells by targeting the mitotic machinery. Further optimization of Kif18A inhibitors, guided by a thorough understanding of their biochemical and cellular effects, holds promise for the development of novel and more selective anti-cancer therapies.
References
- 1. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 4. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 7. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Kif18A-IN-4 in the Induction of Multipolar Spindle Arrays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Kif18A-IN-4, a small molecule inhibitor of the mitotic kinesin Kif18A, in inducing multipolar spindle arrays in cancer cells. This phenomenon is of significant interest in the field of oncology, as it represents a potential therapeutic vulnerability in chromosomally unstable (CIN) tumors. This document outlines the core mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the implicated cellular pathways.
Introduction: Kif18A as a Therapeutic Target
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein that plays a critical role in the precise regulation of chromosome movements during mitosis.[1][2] Its primary function is to suppress the dynamic instability of kinetochore microtubules, thereby dampening chromosome oscillations and facilitating their proper alignment at the metaphase plate.[1][2] In normal, healthy cells, Kif18A is not essential for viability. However, many cancer cells, particularly those exhibiting chromosomal instability (CIN), demonstrate a heightened dependency on Kif18A for successful cell division.[3][4] This dependency presents a promising therapeutic window for the selective targeting of cancer cells.
Inhibition of Kif18A in CIN cells disrupts the delicate balance of forces within the mitotic spindle, leading to a cascade of mitotic errors, including severe chromosome misalignment, prolonged mitotic arrest due to activation of the spindle assembly checkpoint (SAC), and ultimately, cell death.[2][3][4] A striking phenotype observed upon Kif18A inhibition in these vulnerable cells is the formation of multipolar spindles, a catastrophic event that almost invariably leads to aneuploidy and cell death.[1][4]
This compound: A Potent Inducer of Mitotic Defects
This compound is a moderately potent, ATP and microtubule non-competitive inhibitor of Kif18A. It has demonstrated selectivity against a panel of other mitotic kinesins and kinases and does not directly affect tubulin assembly. The primary mechanism of action of this compound and other inhibitors in its class is the disruption of Kif18A's function at the plus-ends of kinetochore microtubules. This leads to an increase in microtubule dynamics and subsequent failure of chromosomes to align properly at the metaphase plate. In sensitive cell lines, this culminates in the formation of multipolar spindle arrays.
Quantitative Data on Kif18A Inhibitors
| Cell Line | Treatment | Mitotic Defect | Observation | Reference |
| MDA-MB-231 | KIF18A siRNA Knockdown | Multipolar Spindles | ~40% of mitotic cells exhibit multipolar spindles, compared to ~10% in control. | [1] |
| HT29 | KIF18A siRNA Knockdown | Multipolar Spindles | ~50% of mitotic cells exhibit multipolar spindles, compared to ~5% in control. | [1] |
| HCC1806 | KIF18A siRNA Knockdown | Multipolar Spindles | ~35% of mitotic cells exhibit multipolar spindles, compared to ~10% in control. | [1] |
| SW480 | KIF18A siRNA Knockdown | Multipolar Spindles | ~25% of mitotic cells exhibit multipolar spindles, compared to ~5% in control. | [1] |
| HeLa | KIF18A siRNA Knockdown | Multipolar Spindles | ~20% of mitotic cells exhibit multipolar spindles, compared to ~5% in control. | [1] |
| MDA-MB-157 | KIF18A siRNA Knockdown | >2 PCM Foci | Significant increase in the percentage of mitotic cells with more than two pericentriolar material (PCM) foci. | [3] |
| MDA-MB-157 | AM-1882 (0.2 µM, 24h) | Multipolar Spindles | Induces multipolar spindles. | [3] |
| MDA-MB-157 | AM-5308 (0.5 µM, 24h) | Multipolar Spindles | Induces multipolar spindles. | [3] |
Note: AM-1882 and AM-5308 are potent Kif18A inhibitors from the same development program as this compound and are expected to have similar phenotypic consequences.
Mechanism of Multipolar Spindle Induction
The formation of multipolar spindles following Kif18A inhibition is strongly linked to the fragmentation of centrosomes, the primary microtubule-organizing centers in animal cells.[1][5] In chromosomally unstable cancer cells, which often have underlying centrosome abnormalities, Kif18A appears to play a crucial role in maintaining centrosome integrity during mitosis.
The proposed mechanism is as follows:
-
Inhibition of Kif18A: this compound binds to and inhibits the motor activity of Kif18A.
-
Increased Microtubule Dynamics: The suppressive effect of Kif18A on microtubule plus-end dynamics is lost, leading to increased and unregulated microtubule growth and forces within the spindle.
-
Centrosome Fragmentation: In CIN cells, the altered spindle forces overwhelm the structural integrity of the centrosomes, causing them to fragment into multiple smaller microtubule-organizing centers. This is characterized by the scattering of pericentriolar material (PCM), which contains essential proteins for microtubule nucleation, such as γ-tubulin.
-
Multipolar Spindle Formation: These fragmented centrosomes then each nucleate microtubules, resulting in the formation of a multipolar spindle with more than two poles.
-
Mitotic Catastrophe: The multipolar spindle is unable to properly segregate chromosomes, leading to massive aneuploidy and ultimately, cell death.
This process appears to be independent of the spindle assembly checkpoint-induced mitotic arrest, suggesting that centrosome fragmentation is a direct consequence of the altered spindle mechanics.[1]
Visualizing the Cellular Processes
Experimental Workflow for Assessing Multipolar Spindle Induction
Caption: Workflow for analyzing this compound's effect on spindle polarity.
Signaling Pathway Leading to Multipolar Spindle Formation
Caption: Pathway from this compound inhibition to multipolar spindle formation.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MDA-MB-157 (a human triple-negative breast cancer cell line known to be chromosomally unstable) is a suitable model.[6][7][8]
-
Culture Conditions: Culture cells in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 0% CO2.
-
Seeding for Immunofluorescence: Seed MDA-MB-157 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 25 µM to determine a dose-response). Treat the cells for a specified duration, typically 24 hours, to allow for entry into mitosis and the development of the phenotype. Include a DMSO-only treated control.
Immunofluorescence Staining for Spindle and Centrosomes
This protocol is adapted from standard immunofluorescence procedures.
Reagents:
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20
-
Primary Antibodies:
-
Mouse anti-α-tubulin (for microtubules)
-
Rabbit anti-γ-tubulin (for centrosomes)
-
-
Secondary Antibodies:
-
Goat anti-mouse IgG, conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG, conjugated to a red fluorophore (e.g., Alexa Fluor 594)
-
-
DNA Stain: 4′,6-diamidino-2-phenylindole (DAPI)
-
Antifade Mounting Medium
Procedure:
-
Washing: After treatment, aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Incubate the coverslips with the secondary antibody solution in a humidified chamber for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
DNA Staining: Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. Seal the edges with clear nail polish and allow to dry.
Image Acquisition and Quantification of Multipolar Spindles
-
Microscopy: Use a confocal or high-resolution widefield fluorescence microscope to acquire images.
-
Image Acquisition:
-
Identify mitotic cells based on condensed chromatin (DAPI staining) and the presence of a mitotic spindle (α-tubulin staining).
-
Acquire Z-stacks through the entire volume of the mitotic cell to ensure all spindle poles are captured.
-
-
Quantification:
-
A cell is considered to have a multipolar spindle if it contains more than two distinct spindle poles, as identified by focused arrays of microtubules (α-tubulin) originating from a γ-tubulin-positive focus.
-
For each treatment condition, count the total number of mitotic cells and the number of mitotic cells with multipolar spindles across multiple fields of view.
-
Calculate the percentage of mitotic cells with multipolar spindles for each condition: (Number of multipolar mitotic cells / Total number of mitotic cells) * 100.
-
A minimum of 100 mitotic cells should be counted for each condition to ensure statistical significance.
-
-
Data Analysis: Plot the percentage of multipolar spindles as a function of this compound concentration. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects compared to the control.
Conclusion
This compound represents a class of targeted therapeutics that exploit the dependencies of chromosomally unstable cancer cells. Its ability to induce multipolar spindle formation through the disruption of Kif18A's role in maintaining centrosome integrity during mitosis is a key aspect of its anti-cancer activity. The methodologies outlined in this guide provide a framework for the continued investigation of Kif18A inhibitors and their potential for the development of novel cancer therapies. Further research is warranted to elucidate the precise signaling events that link Kif18A inhibition to centrosome fragmentation and to obtain more detailed quantitative data on the dose-dependent effects of this compound.
References
- 1. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MDA-MB-157 Cells [cytion.com]
- 7. MDA-MB-157 Cell Line Presents High Levels of MAD2L2 and Dysregulated Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
Unraveling the Core of Kif18A-IN-4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Kif18A-IN-4, a potent and selective inhibitor of the mitotic kinesin Kif18A. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Kif18A in chromosomally unstable cancers.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor characterized by the following properties:
| Property | Value |
| Molecular Formula | C₂₂H₂₇N₃O₃S |
| Molecular Weight | 413.53 g/mol |
| CAS Number | 1197522-21-6 |
| Appearance | Solid |
| SMILES | O=S(N1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)(C4=CC=C(C)C=C4)=O |
Mechanism of Action and Biological Activity
This compound is an ATP and microtubule non-competitive inhibitor of the mitotic kinesin Kif18A.[1] Kif18A plays a crucial role in regulating the dynamics of kinetochore microtubules during mitosis, ensuring proper chromosome alignment at the metaphase plate. By inhibiting Kif18A, this compound disrupts this process, leading to mitotic arrest and ultimately, cell death, particularly in cancer cells exhibiting chromosomal instability (CIN).[2]
The inhibitor has demonstrated selectivity for Kif18A over a panel of other mitotic kinesins and kinases and does not exert a direct effect on tubulin assembly.[1]
In Vitro Activity
The biological activity of this compound has been characterized in several cancer cell lines. Key quantitative data are summarized below:
| Assay | Cell Line | Parameter | Value | Reference |
| KIF18A Inhibition | - | IC₅₀ | 6.16 µM | [1] |
| Mitotic Index Assay | OVCAR-3 | EC₅₀ | 6.35 µM | [1] |
| Mitotic Arrest (Multipolar Spindle Array) | MDA-MB-157 | - | 15 µM (24h) | [1] |
Experimental Protocols
Mitotic Index Assay in MDA-MB-157 Cells
This protocol is adapted from methodologies used to assess the effect of KIF18A inhibitors on mitotic arrest.
Objective: To determine the percentage of cells in mitosis (mitotic index) following treatment with this compound.
Materials:
-
MDA-MB-157 human breast cancer cell line
-
RPMI 1640 medium with 10% fetal bovine serum
-
This compound
-
DMSO (vehicle control)
-
96-well imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed MDA-MB-157 cells into 96-well imaging plates at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or DMSO for 24 hours.
-
Fixation: Gently remove the culture medium and fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with the primary antibody against phospho-Histone H3 (a marker for mitotic cells) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 10 minutes to visualize cell nuclei.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify the number of DAPI-stained nuclei (total cells) and the number of phospho-Histone H3-positive cells (mitotic cells). The mitotic index is calculated as: (Number of mitotic cells / Total number of cells) x 100.
Nuclear Count Assay for Cell Proliferation in OVCAR-3 Cells
Objective: To assess the anti-proliferative effect of this compound by quantifying the number of cell nuclei.
Materials:
-
OVCAR-3 human ovarian cancer cell line
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell fixation and staining reagents (e.g., Hoechst 33342 or DAPI)
-
Automated cell imaging and analysis system
Procedure:
-
Cell Seeding: Seed OVCAR-3 cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound or DMSO.
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) to allow for cell proliferation.
-
Staining: Fix the cells and stain the nuclei with a fluorescent nuclear dye such as Hoechst 33342 or DAPI.
-
Imaging and Analysis: Use an automated imaging system to capture images of the stained nuclei in each well. The software then counts the number of nuclei per well.
-
Data Interpretation: The reduction in the number of nuclei in treated wells compared to control wells indicates the anti-proliferative activity of the compound.
Signaling Pathways and Experimental Workflows
The inhibition of Kif18A by this compound has downstream consequences on cellular signaling pathways that regulate cell cycle progression and apoptosis.
KIF18A Inhibition and Mitotic Arrest
Inhibition of KIF18A's motor activity leads to a failure in proper chromosome alignment, triggering the Spindle Assembly Checkpoint (SAC). This results in a prolonged mitotic arrest, which can ultimately lead to apoptotic cell death in cancer cells.
Downstream Signaling of KIF18A
KIF18A activity is integrated with other critical signaling pathways, including the JNK/c-Jun and PI3K/Akt pathways.
Experimental Workflow for KIF18A Inhibitor Characterization
A typical workflow for characterizing a novel KIF18A inhibitor like this compound involves a series of in vitro assays.
Conclusion
This compound is a valuable tool for studying the role of KIF18A in mitosis and for exploring the therapeutic potential of KIF18A inhibition in cancer. Its well-characterized in vitro activity and the availability of detailed experimental protocols provide a solid foundation for further research and drug development efforts in this area. This guide provides core information to facilitate such endeavors.
References
The Molecular Target of Kif18A-IN-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A (Kinesin Family Member 18A) has emerged as a compelling molecular target for anti-cancer therapeutics, particularly for tumors characterized by chromosomal instability (CIN). As a plus-end directed motor protein of the kinesin-8 subfamily, KIF18A plays a crucial role in regulating microtubule dynamics at the kinetochore, ensuring proper chromosome alignment at the metaphase plate during mitosis.[1] Tumors with high levels of CIN exhibit a heightened dependency on KIF18A for successful cell division, making its inhibition a promising strategy to selectively target cancer cells while sparing healthy, chromosomally stable cells.[2][3][4] This technical guide focuses on Kif18A-IN-4, a small molecule inhibitor of KIF18A, detailing its molecular target, mechanism of action, and the experimental protocols used for its characterization.
Molecular Target: Kinesin Family Member 18A (KIF18A)
The primary molecular target of this compound is the mitotic kinesin KIF18A.[5] KIF18A utilizes the energy from ATP hydrolysis to move along microtubules.[1] Its motor activity is essential for dampening the oscillations of chromosomes as they align at the metaphase plate, a critical step for accurate chromosome segregation.[6] Inhibition of KIF18A's function disrupts this delicate process, leading to mitotic defects and ultimately cell death in cancer cells that are reliant on its activity.[4][6]
Mechanism of Action
This compound is a potent, ATP and microtubule (MT) noncompetitive inhibitor of KIF18A.[5] This noncompetitive nature suggests that it binds to a site distinct from the ATP-binding pocket and the microtubule-binding interface. Some KIF18A inhibitors are predicted to interact with the alpha-4 helix of the KIF18A motor domain, a region that is important for regulating its activity.[7][8][9] Photoaffinity labeling studies with other inhibitors have suggested a binding site at the interface between KIF18A and tubulin.[10]
By inhibiting KIF18A, this compound disrupts the proper alignment of chromosomes during metaphase. This leads to a failure to satisfy the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures each chromosome is correctly attached to the mitotic spindle before the cell proceeds to anaphase.[1][6] The prolonged activation of the SAC due to KIF18A inhibition results in a sustained mitotic arrest.[1][6] This extended arrest can ultimately trigger programmed cell death, or apoptosis.[1] The sensitivity of cancer cells to KIF18A inhibition is linked to an imbalance between the SAC signaling and the activity of the Anaphase-Promoting Complex/Cyclosome (APC/C).[6]
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant KIF18A inhibitors. This data is crucial for comparing the potency and cellular effects of these compounds.
| Compound | Assay Type | Target/Cell Line | IC50/EC50 | Reference(s) |
| This compound | KIF18A ATPase Assay | Human KIF18A | 6.16 µM (IC50) | [5] |
| This compound | Mitotic Index Assay | OVCAR-3 cells | 6.35 µM (EC50) | [5] |
| KIF18A-IN-1 | KIF18A ATPase Assay | Human KIF18A | 260 nM (IC50) | [5] |
| KIF18A-IN-3 | KIF18A ATPase Assay | Human KIF18A | 61 nM (IC50) | [10] |
| Sovilnesib (AMG 650) | KIF18A ATPase Assay | Human KIF18A | 83 nM (IC50) | [5] |
| BTB-1 | KIF18A ATPase Assay | Human KIF18A | 535 nM (IC50) | [5] |
| Compound 3 | KIF18A ATPase Assay | Human KIF18A | 8.2 nM (IC50) |
Note: this compound has been reported to be selective against a large panel of mitotic kinesins and kinases, though specific quantitative data on this selectivity is not publicly available.[5]
Experimental Protocols
The characterization of this compound and other KIF18A inhibitors relies on a combination of biochemical and cell-based assays. Below are detailed methodologies for the key experiments.
KIF18A ATPase Assay
This biochemical assay measures the enzymatic activity of KIF18A by quantifying the amount of ATP hydrolyzed in the presence of microtubules. The ADP-Glo™ Kinase Assay is a commonly used format.
Principle: The assay measures the amount of ADP produced, which is directly proportional to the kinesin's ATPase activity. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. Inhibition of KIF18A results in a decrease in the luminescent signal.
Materials:
-
Recombinant human KIF18A protein
-
Paclitaxel-stabilized microtubules
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer containing microtubules and the test compound.
-
Initiate the reaction by adding a mixture of KIF18A protein and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.
Mitotic Index Assay
This cell-based assay quantifies the percentage of cells in a population that are in mitosis. It is used to assess the ability of a compound to induce mitotic arrest. This can be performed using either immunofluorescence microscopy or flow cytometry.
Principle: Cells are stained with an antibody that specifically recognizes a protein present only during mitosis, such as phosphorylated histone H3 on serine 10 (pH3-S10). The DNA is counterstained to allow for the identification of all cells. The ratio of mitotic cells to the total number of cells gives the mitotic index.
Methodology (Immunofluorescence Microscopy):
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3, HeLa)
-
Cell culture medium and supplements
-
96-well imaging plates
-
Test compound (this compound)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DNA counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed cells into a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate the cells with the primary antibody against pH3-S10 diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system.
-
Analyze the images to count the number of pH3-S10 positive cells (mitotic cells) and the total number of DAPI-stained cells.
-
Calculate the mitotic index for each treatment condition and determine the EC50 value.
Visualizations
Signaling Pathway of KIF18A Inhibition
Caption: Signaling pathway from this compound inhibition to apoptosis.
Experimental Workflow for KIF18A Inhibitor Characterization
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 10. KIF18A-IN-3 | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]
An In-depth Technical Guide to the Effects of Kif18A-IN-4 on Mitotic Progression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular motor protein Kif18A's role in mitosis and the impact of its inhibition by the small molecule inhibitor, Kif18A-IN-4. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.
Introduction: Kif18A as a Mitotic Regulator
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein essential for the precise regulation of microtubule dynamics during the metaphase stage of mitosis.[1][2] Its primary function is to suppress the dynamic instability of kinetochore microtubules, thereby controlling chromosome oscillations and ensuring their proper alignment at the metaphase plate.[1][2] Due to its critical role in cell division, Kif18A has emerged as an attractive therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN).[3][4][5] These tumors exhibit a heightened dependency on Kif18A to manage their increased chromosome burden and successfully navigate mitosis.[3][6]
This compound: A Specific Inhibitor
This compound is a selective, ATP and microtubule noncompetitive inhibitor of Kif18A.[7] Its inhibitory action disrupts the normal mitotic process, leading to significant anti-proliferative effects in sensitive cancer cell lines.
Mechanism of Action of Kif18A Inhibition
Inhibition of Kif18A by compounds like this compound disrupts the delicate balance of forces required for proper chromosome congression. This interference leads to several distinct cellular consequences:
-
Destabilization of Kinetochore-Microtubule Interactions: By inhibiting Kif18A, the stabilizing effect on microtubule plus-ends at the kinetochore is lost.[8] This leads to improper attachments and a failure of chromosomes to align correctly at the metaphase plate.[1]
-
Activation of the Spindle Assembly Checkpoint (SAC): The presence of unattached or improperly attached kinetochores triggers the Spindle Assembly Checkpoint (SAC), a critical mitotic surveillance mechanism.[1][8]
-
Prolonged Mitotic Arrest: Sustained SAC activation prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase that targets proteins like Cyclin B1 and Securin for degradation.[2][8] This blockage of APC/C activity halts the cell cycle in mitosis, leading to a prolonged mitotic arrest.[1][3]
-
Induction of Apoptosis: If the mitotic arrest is sufficiently prolonged and the cell cannot resolve the chromosome alignment defects, it will ultimately undergo programmed cell death, or apoptosis.[1][6] In chromosomally unstable cancer cells, this process is exacerbated, leading to selective cell killing.[4]
Quantitative Data on this compound and Other Inhibitors
The following tables summarize the key quantitative data regarding the potency and cellular effects of Kif18A inhibitors.
Table 1: Inhibitor Potency
| Compound | Target | Assay Type | IC50 | Notes |
| This compound | Kif18A | Biochemical | 6.16 µM | ATP and microtubule noncompetitive.[7] |
| ATX020 | Kif18A | ATPase Activity | 14.5 nM | Selective over other kinesins like CENPE (>10 µM) and EG5 (5.87 µM).[6] |
Table 2: Cellular Activity of Kif18A Inhibitors
| Compound | Cell Line | Assay Type | EC50 / IC50 | Phenotype |
| This compound | OVCAR-3 | Mitotic Index | 6.35 µM | Mitotic arrest.[7] |
| This compound | MDA-MB-157 | Immunofluorescence | 15 µM | Multipolar spindle arrays.[7] |
| ATX020 | OVCAR-3 | Anti-proliferation | 53.3 nM | Apoptosis induction.[6] |
| ATX020 | OVCAR-8 | Anti-proliferation | 534 nM | Mitotic arrest, DNA damage.[6] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the effects of Kif18A inhibitors.
5.1. Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines such as OVCAR-3 (ovarian), MDA-MB-157 (breast), and HCT116 (colorectal) are commonly used. Non-transformed cell lines like RPE1 or MCF10A can serve as controls.[8]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.
-
Inhibitor Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are seeded and allowed to adhere overnight before being treated with the desired concentration of the inhibitor or a DMSO vehicle control for a specified duration (e.g., 24-48 hours).
5.2. Immunofluorescence Staining for Mitotic Phenotypes
This protocol is used to visualize the cellular effects of Kif18A inhibition on the mitotic spindle and chromosome alignment.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound as described above.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Common antibodies include:
-
Anti-α-tubulin (for microtubules)
-
Anti-γ-tubulin (for centrosomes)
-
Anti-phospho-Histone H3 (Ser10) (mitotic marker)
-
Anti-centromere antibody (ACA)
-
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594) for 1 hour at room temperature, protected from light.
-
DNA Staining & Mounting: Stain DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope.
5.3. Mitotic Index Assay
This assay quantifies the percentage of cells in mitosis, providing a measure of mitotic arrest.
-
Procedure: Treat cells as described and perform immunofluorescence staining for a mitotic marker (phospho-Histone H3) and DNA (DAPI).
-
Quantification: For each condition (control vs. treated), count the total number of cells (DAPI-positive nuclei) and the number of mitotic cells (pH3-positive) across multiple random fields of view.
-
Calculation: Mitotic Index (%) = (Number of Mitotic Cells / Total Number of Cells) * 100. An increase in the mitotic index upon treatment indicates a mitotic arrest.[3]
5.4. Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis, a common outcome of prolonged mitotic arrest.
-
Cell Preparation: Culture and treat cells in 6-well plates.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis.[6]
Visualizing Pathways and Workflows
Diagram 1: Mechanism of this compound Induced Mitotic Arrest
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. embopress.org [embopress.org]
Methodological & Application
Application Notes and Protocols for Kif18A-IN-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A (Kinesin Family Member 18A) is a plus-end directed motor protein that plays a critical role in regulating microtubule dynamics during mitosis. Specifically, it is essential for the proper alignment of chromosomes at the metaphase plate.[1] In many chromosomally unstable (CIN) cancer cells, there is a heightened dependency on Kif18A for successful cell division, making it a compelling therapeutic target.[2][3][4] Normal, healthy cells, in contrast, show less reliance on Kif18A for mitosis.[5][6]
Kif18A-IN-4 is a small molecule inhibitor of Kif18A. It acts as a moderately potent, ATP and microtubule noncompetitive inhibitor.[7] By disrupting the function of Kif18A, this compound impedes the proper segregation of chromosomes, leading to mitotic arrest and subsequent programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[1] This selective action against cancer cells makes Kif18A inhibitors like this compound a promising class of anti-cancer agents.[1][8]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and mitotic spindle morphology.
Data Presentation
Quantitative Data for Kif18A Inhibitors
| Inhibitor | Target | IC50 | EC50 | Cell Line | Assay | Reference |
| This compound | Kif18A | 6.16 µM | 6.35 µM | OVCAR-3 | Mitotic Index Assay | [7] |
| ATX020 | Kif18A | 14.5 nM (ATPase) | 53.3 nM | OVCAR-3 | Anti-proliferative Assay | [3] |
| ATX020 | Kif18A | 14.5 nM (ATPase) | 534 nM | OVCAR-8 | Anti-proliferative Assay | [3] |
| AM-0277 | Kif18A | - | ~0.5 µM (effective conc.) | Various | Cell Growth Assay | [9] |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., OVCAR-3, MDA-MB-231, HT-29)
-
Complete cell culture medium
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 50 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell line (e.g., OVCAR-3, BT-549)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with an effective concentration of this compound (e.g., 15 µM) and a vehicle control (DMSO) for 24-48 hours.[7]
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.
Immunofluorescence for Mitotic Spindle Morphology
This protocol is for visualizing the effects of this compound on the mitotic spindle and chromosome alignment.
Materials:
-
This compound
-
Cancer cell line (e.g., MDA-MB-157, HeLa)
-
Glass coverslips in 12- or 24-well plates
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on glass coverslips and allow them to attach.
-
Treatment: Treat the cells with this compound (e.g., 15 µM for 24 hours for MDA-MB-157 cells) and a vehicle control.[7]
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash twice with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining: Wash three times with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Observe for mitotic arrest and the presence of multipolar spindles in the treated cells.[7]
Mandatory Visualizations
References
- 1. Suppression of kinesin family member-18A diminishes progression and induces apoptotic cell death of gemcitabine-resistant cholangiocarcinoma cells by modulating PI3K/Akt/mTOR and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the c-Jun N-terminal kinase pathway by a novel protein kinase related to human germinal center kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 4. KIF18A promotes cervical squamous cell carcinoma progression by activating the PI3K/AKT pathway through upregulation of CENPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 8. Modification of the Neck Linker of KIF18A Alters Microtubule Subpopulation Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kif18A-IN-4 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Kif18A-IN-4, a potent and selective inhibitor of the mitotic kinesin Kif18A, in in vitro cancer research. Kif18A is a promising therapeutic target in chromosomally unstable (CIN) tumors, and this compound serves as a valuable tool for investigating its role in cell cycle progression and for preclinical drug development.
Introduction to Kif18A and this compound
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein that plays a crucial role in regulating the dynamics of kinetochore microtubules during mitosis. It is essential for the proper alignment of chromosomes at the metaphase plate. In normal, healthy cells, Kif18A is not essential for viability. However, many cancer cells, particularly those with high levels of chromosomal instability (CIN) and mutations in genes like TP53, exhibit a strong dependency on Kif18A for their proliferation and survival. Inhibition of Kif18A in these cancer cells leads to mitotic arrest, the formation of multipolar spindles, and ultimately, cell death, making it an attractive target for cancer therapy.
This compound is a small molecule inhibitor of Kif18A. It functions as an ATP and microtubule noncompetitive inhibitor, effectively halting the motor activity of the Kif18A protein.[1] This compound and others targeting Kif18A have shown significant anti-tumor activity in preclinical models of various cancers, including ovarian and triple-negative breast cancer.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and other relevant Kif18A inhibitors across various cell lines and assays.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay |
| IC50 | 6.16 µM | - | Enzymatic Assay |
| EC50 | 6.35 µM | OVCAR-3 | Mitotic Index Assay |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Table 2: In Vitro Activity of Other KIF18A Inhibitors
| Compound | Concentration | Cell Line(s) | Observed Effect |
| AM-0277 | 0.5 µM | OVCAR-3, BT-549 | Inhibition of cell growth, mitotic arrest |
| AM-1882 | 0.1 - 0.2 µM | BT-549 | Inhibition of cell growth |
| Sovilnesib | - | - | Potent inhibitor of KIF18A's microtubule-stimulated ATPase activity[2] |
| Compound 3 | 250 nM | MDA-MB-231 | Increased spindle length, defects in chromosome alignment[3] |
| ATX-295 | IC50: 18 nM | - | Inhibition of KIF18A ATPase activity |
| ISM9682A | single-digit nM IC50 | HGSOC and TNBC cell lines | Anti-proliferative activity |
HGSOC: High-Grade Serous Ovarian Carcinoma; TNBC: Triple-Negative Breast Cancer.
Signaling Pathway and Experimental Workflow
Kif18A Signaling Pathway in Mitosis
References
Application Notes and Protocols: Mitotic Index Assay Using Kif18A-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a mitotic index assay to evaluate the efficacy of Kif18A-IN-4, a small molecule inhibitor of the mitotic kinesin Kif18A. This assay is a crucial tool for characterizing the anti-proliferative activity of compounds targeting mitotic progression.
Kinesin-like protein KIF18A is a motor protein that plays a critical role in regulating chromosome alignment at the metaphase plate during mitosis.[1] Inhibition of KIF18A disrupts this process, leading to improper chromosome segregation, prolonged mitotic arrest, and subsequent cell death, particularly in rapidly dividing cancer cells.[1] This makes KIF18A an attractive target for cancer therapy.[2][3][4]
The mitotic index is a quantitative measure of the proportion of cells in a population undergoing mitosis.[5] By treating cells with this compound and subsequently measuring the mitotic index, researchers can quantify the compound's ability to induce mitotic arrest. An increase in the mitotic index is indicative of the compound's mechanism of action.
Data Presentation
The following table summarizes the quantitative data reported for this compound and other Kif18A inhibitors in inducing mitotic arrest.
| Compound | Cell Line | Assay Type | Key Finding | Reference |
| This compound | OVCAR-3 | Mitotic Index Assay | EC50 of 6.35 μM | |
| This compound | MDA-MB-157 | Immunofluorescence | Induces multipolar spindle arrays at 15 μM (24 hours) | [6] |
| ATX-21020 (another KIF18A inhibitor) | OVCAR-3 | Cell Cycle Analysis | Dose-dependent G2/M arrest | |
| KIF18A Knockdown | CIN Cancer Cells | Mitotic Index Analysis | Increased percentage of mitotic cells | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for the mitotic index assay.
Caption: Kif18A's role in mitosis and its inhibition by this compound.
Caption: Experimental workflow for the mitotic index assay.
Experimental Protocols
This section provides a detailed methodology for performing a mitotic index assay using this compound.
Materials
-
Cell line of interest (e.g., OVCAR-3, HeLa, MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well imaging plates or chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10) antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well imaging plates or chamber slides at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be from 0.1 µM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time, for example, 24 hours.
-
-
Cell Fixation:
-
Gently aspirate the treatment medium.
-
Wash the cells once with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Aspirate the PFA and wash the cells three times with PBS.
-
-
Immunostaining:
-
Permeabilize the cells by adding the permeabilization buffer and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by adding blocking buffer and incubating for 1 hour at room temperature.
-
Dilute the primary anti-phospho-Histone H3 (pH3) antibody in the blocking buffer according to the manufacturer's recommendation.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each well. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Aspirate the wash buffer and add the diluted secondary antibody solution. Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by adding DAPI solution and incubating for 5-10 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Add a final volume of PBS to the wells to prevent drying.
-
Acquire images using a fluorescence microscope. Capture images from multiple random fields of view for each well to ensure a representative sample.
-
Use the DAPI channel to visualize all cell nuclei and the channel corresponding to the secondary antibody's fluorophore to identify mitotic cells (pH3-positive).
-
-
Data Analysis:
-
For each field of view, count the total number of cells by counting the DAPI-stained nuclei.
-
Count the number of mitotic cells, which are the cells that are positive for phospho-Histone H3 staining.
-
Calculate the mitotic index for each condition using the following formula:[8]
-
Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100
-
-
Plot the mitotic index as a function of the this compound concentration to determine the dose-response relationship and calculate the EC50 value. Statistical analysis should be performed to determine the significance of the observed effects.
-
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mitotic index - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating Mitosis - Biology: AQA A Level [senecalearning.com]
Application Notes and Protocols for Immunofluorescence Staining of Cells Treated with Kif18A-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the immunofluorescence staining of cells following treatment with Kif18A-IN-4, a potent and selective inhibitor of the mitotic kinesin Kif18A. This document includes an overview of the inhibitor's effects, quantitative data on expected phenotypes, a comprehensive experimental protocol, and visual representations of the cellular pathways and experimental workflow.
Introduction to Kif18A and its Inhibition
Kinesin Family Member 18A (Kif18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis. It achieves this by suppressing the dynamics of kinetochore microtubules.[1][2] Inhibition of Kif18A disrupts this delicate process, leading to mitotic defects such as chromosome misalignment, prolonged mitotic arrest, and the formation of multipolar spindles.[3][4] These effects are particularly pronounced in chromosomally unstable (CIN) cancer cells, making Kif18A an attractive target for cancer therapy.[5][6] this compound is a small molecule inhibitor that is non-competitive with ATP and microtubules, and has demonstrated anti-tumor activity.[7]
Expected Phenotypes and Quantitative Data
Treatment of cultured cells with this compound or other potent Kif18A inhibitors is expected to induce several quantifiable mitotic phenotypes. The tables below summarize representative data from studies using Kif18A inhibitors, providing a baseline for expected experimental outcomes.
Table 1: Effect of Kif18A Inhibition on Mitotic Spindle Length and Chromosome Alignment
| Cell Line | Treatment | Mean Spindle Length (µm) | Chromosome Alignment (FWHM, µm) | Reference |
| MDA-MB-231 | DMSO (Control) | ~10.5 | ~4.0 | [8] |
| MDA-MB-231 | Kif18A Inhibitor (250 nM) | ~12.5 | ~7.5 | [8] |
| HeLa | Control siRNA | ~10.0 | ~3.5 | [9] |
| HeLa | Kif18A siRNA | ~12.0 | ~6.0 | [9] |
FWHM: Full Width at Half Maximum, a measure of the distribution of chromosomes at the metaphase plate. A higher value indicates greater misalignment.
Table 2: Induction of Mitotic Arrest and Multipolar Spindles by Kif18A Inhibition
| Cell Line | Treatment | Mitotic Index (%) | Multipolar Spindles (%) | Reference |
| RPE1 (Diploid) | DMSO (Control) | ~5 | <5 | [8] |
| RPE1 (Diploid) | Kif18A Inhibitor (250 nM) | ~5 | <5 | [8] |
| MDA-MB-231 (CIN) | DMSO (Control) | ~8 | ~10 | [8] |
| MDA-MB-231 (CIN) | Kif18A Inhibitor (250 nM) | ~25 | ~30 | [8] |
| HT-29 (CIN) | DMSO (Control) | ~6 | ~15 | [8] |
| HT-29 (CIN) | Kif18A Inhibitor (250 nM) | ~20 | >50 | [8] |
CIN: Chromosomally Unstable
Signaling Pathway and Experimental Workflow
To visualize the cellular context and the experimental process, the following diagrams are provided.
Figure 1: Simplified signaling pathway of Kif18A in mitosis and the effect of its inhibition.
Figure 2: Experimental workflow for immunofluorescence staining of cells treated with this compound.
Detailed Experimental Protocol
This protocol provides a general framework for immunofluorescence staining. Optimal conditions, such as antibody concentrations and incubation times, should be determined for each specific cell line and antibody used.
Materials and Reagents
-
Cell Culture: Adherent cells of interest (e.g., HeLa, MDA-MB-231, RPE1)
-
Coverslips: Sterile glass coverslips (12 mm or 18 mm diameter)
-
This compound: Stock solution in DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS
-
Primary Antibodies:
-
Rabbit anti-α-tubulin (for spindle microtubules)
-
Mouse anti-γ-tubulin (for centrosomes/spindle poles)
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG, Alexa Fluor 488 conjugated
-
Goat anti-mouse IgG, Alexa Fluor 594 conjugated
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
-
Microscope: Confocal or high-resolution fluorescence microscope
Procedure
-
Cell Seeding:
-
Place sterile coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of fixation.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Dilute this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 nM - 10 µM). A titration experiment is recommended to determine the optimal concentration for inducing mitotic defects without excessive toxicity.
-
Include a DMSO-only control.
-
Replace the medium in the wells with the drug-containing or control medium.
-
Incubate for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
-
-
Fixation:
-
Permeabilization:
-
Add 1 mL of 0.3% Triton X-100 in PBS to each well and incubate for 5-10 minutes at room temperature.[8]
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin) in blocking buffer to their predetermined optimal concentrations.
-
Aspirate the blocking buffer and add the primary antibody solution to each well, ensuring the coverslips are fully covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Protect from light from this step onwards.
-
Add the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.[12]
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each. The final wash can include DAPI for nuclear counterstaining.
-
Briefly rinse the coverslips in deionized water.
-
Carefully remove the coverslips from the wells and mount them cell-side down onto a glass slide with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Image Acquisition and Analysis:
-
Image the slides using a confocal microscope. Acquire z-stacks to capture the entire volume of the mitotic spindle.
-
Quantify the desired phenotypes:
-
Mitotic Index: Count the percentage of DAPI-stained cells that are positive for a mitotic marker (e.g., condensed chromosomes, presence of a spindle).[12]
-
Spindle Length: Measure the pole-to-pole distance using the γ-tubulin signal as a marker for the spindle poles.[8]
-
Chromosome Alignment: Draw a line scan perpendicular to the metaphase plate and measure the full width at half maximum (FWHM) of the DAPI signal.[8]
-
Spindle Multipolarity: Categorize mitotic cells based on the number of γ-tubulin foci (spindle poles).[8]
-
-
By following these detailed protocols and utilizing the provided quantitative data and diagrams, researchers can effectively investigate the cellular consequences of Kif18A inhibition with this compound.
References
- 1. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 2. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kif18A and chromokinesins confine centromere movements via microtubule growth suppression and spatial control of kinetochore tension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of the neck-linker of KIF18A alters Microtubule subpopulation preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Live-Cell Imaging of Mitotic Defects Induced by Kif18A-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the small molecule inhibitor Kif18A-IN-4 in live-cell imaging experiments to observe and quantify mitotic defects. This document outlines the mechanism of Kif18A, the expected cellular phenotypes upon its inhibition, detailed experimental protocols, and data presentation guidelines.
Introduction to Kif18A and its Inhibition
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein essential for the precise regulation of chromosome alignment during mitosis.[1] It functions by dampening the oscillatory movements of chromosomes at the metaphase plate, ensuring their proper congression before segregation into daughter cells.[1][2] Inhibition of Kif18A disrupts this delicate process, leading to a variety of mitotic defects, including chromosome misalignment, prolonged mitotic arrest, and ultimately, in many cancer cell lines, apoptotic cell death.[3] This makes Kif18A an attractive therapeutic target in cancers characterized by chromosomal instability (CIN).[4][5]
This compound is a specific inhibitor of Kif18A. Its mechanism of action involves interfering with the motor protein's function, which in turn prevents the proper alignment of chromosomes at the metaphase plate.[3] This triggers the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle until all chromosomes are correctly attached to the mitotic spindle.[6][7][8] Prolonged activation of the SAC due to Kif18A inhibition can lead to mitotic catastrophe and cell death, particularly in rapidly dividing cancer cells.[3]
Expected Phenotypes and Data Presentation
Live-cell imaging after treatment with this compound allows for the direct observation and quantification of several key mitotic defects. The expected phenotypes and corresponding quantitative data that can be extracted are summarized below.
Table 1: Quantifiable Mitotic Defects Observed with this compound Treatment
| Parameter | Description | Expected Outcome with this compound | Example Data (from related Kif18A inhibition studies) |
| Mitotic Timing | The duration of mitosis, measured from nuclear envelope breakdown (NEBD) to anaphase onset. | Significant increase in mitotic duration (prolonged mitotic arrest). | Control cells: ~30-60 minutes. Kif18A inhibited cells: >200 minutes.[9] |
| Chromosome Congression Failure | The inability of chromosomes to align properly at the metaphase plate. | Increased percentage of cells with misaligned chromosomes. | 7-fold increase in the ratio of pre-anaphase mitotic cells with unaligned versus aligned chromosomes.[1] |
| Spindle Multipolarity | The formation of more than two spindle poles. | Increased incidence of multipolar spindles. | Significant increase in multipolar spindles observed in sensitive cell lines.[5] |
| Anaphase Lagging Chromosomes | Chromosomes that fail to properly segregate to the poles during anaphase. | Increased frequency of lagging chromosomes. | Commonly observed upon Kif18A depletion.[6] |
| Micronuclei Formation | The formation of small, extra-nuclear bodies containing chromosomal fragments. | Increased percentage of cells with micronuclei post-mitosis. | Modest increase observed in insensitive cell lines, more pronounced in sensitive lines leading to cell death.[6] |
| Cell Fate | The ultimate outcome for the cell after mitotic arrest (e.g., cell death, mitotic slippage). | Increased percentage of cells undergoing mitotic death (apoptosis). | Sensitive cell lines preferentially underwent death in mitosis.[6] |
Experimental Protocols
This section provides detailed protocols for preparing cells, performing live-cell imaging with this compound, and subsequent image analysis.
Cell Line Selection and Culture
Chromosomally unstable cancer cell lines are often more sensitive to Kif18A inhibition.[4][5] Recommended cell lines for initial studies include:
-
HeLa: A well-characterized cervical cancer cell line.
-
U2OS: An osteosarcoma cell line.
-
MDA-MB-231: A triple-negative breast cancer cell line.
Cells should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
Live-Cell Imaging Protocol
This protocol is designed for use with a high-resolution, automated fluorescence microscope equipped with an environmental chamber.
Materials:
-
Selected cancer cell line (e.g., HeLa cells stably expressing H2B-mCherry and GFP-α-tubulin)
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
Glass-bottom imaging dishes or plates
-
Automated fluorescence microscope with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Cell Seeding:
-
24 hours prior to imaging, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. This ensures a sufficient number of mitotic cells can be observed without overcrowding.
-
-
Drug Treatment:
-
Prepare a working solution of this compound in pre-warmed culture medium. The final concentration will need to be optimized for each cell line, but a starting range of 1-10 µM is recommended. A DMSO-only control should be run in parallel.
-
Gently replace the existing medium in the imaging dishes with the medium containing this compound or the DMSO control.
-
Incubate the cells for a predetermined time before imaging begins. For observing immediate effects on mitosis, imaging can start shortly after drug addition. For studying long-term fates, a pre-incubation of 1-4 hours may be appropriate.
-
-
Live-Cell Imaging Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber. Allow the temperature and CO2 levels to equilibrate.
-
Select multiple stage positions to increase the number of cells imaged per experiment.
-
Set up the image acquisition parameters. For observing mitotic progression, acquiring images every 5-15 minutes is recommended.[10] Use both brightfield/phase-contrast and fluorescence channels (e.g., for H2B-mCherry to visualize chromosomes and GFP-α-tubulin for the spindle).
-
Minimize phototoxicity by using the lowest possible laser power and exposure times that still provide a good signal-to-noise ratio.
-
-
Image Acquisition:
-
Start the time-lapse acquisition and run for 12-24 hours to capture cells entering and progressing through mitosis.
-
Image Analysis and Quantification
-
Mitotic Timing:
-
Visually inspect the time-lapse movies to identify cells entering mitosis (indicated by chromosome condensation and nuclear envelope breakdown).
-
Record the time of NEBD and the time of anaphase onset (chromosome segregation). The difference between these two time points is the duration of mitosis.[11]
-
-
Chromosome Alignment:
-
For cells in metaphase, quantify the alignment of chromosomes at the metaphase plate. This can be done by measuring the distribution of the chromosome fluorescence signal along the spindle axis.[2]
-
-
Spindle Morphology:
-
Identify mitotic cells and count the number of spindle poles (visualized by GFP-α-tubulin) to determine the percentage of cells with bipolar versus multipolar spindles.
-
-
Anaphase and Post-Mitotic Defects:
-
Track cells through anaphase to identify lagging chromosomes.
-
Follow daughter cells after mitosis to score for the presence of micronuclei.
-
-
Cell Fate Analysis:
-
Continue tracking cells that are arrested in mitosis to determine their fate:
-
Visualizing Key Processes and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the signaling pathway affected by this compound.
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Signaling pathway disruption by this compound leading to mitotic arrest.
References
- 1. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kif18A and chromokinesins confine centromere movements via microtubule growth suppression and spatial control of kinetochore tension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of Kif18A Results in Spindle Assembly Checkpoint Activation at Microtubule-Attached Kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Live Cell Imaging of Chromosome Segregation During Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Time-lapse Imaging of Mitosis After siRNA Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Kif18A-IN-4 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (Kif18A) is a motor protein essential for the proper alignment of chromosomes during mitosis.[1] Its inhibition has emerged as a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN).[2][3][4] Kif18A-IN-4 is a small molecule inhibitor of Kif18A that disrupts its function, leading to mitotic arrest and subsequent apoptosis in cancer cells.[5] This document provides detailed application notes and protocols for the analysis of this compound treated cells using Western blotting.
Mechanism of Action of Kif18A Inhibitors
Kif18A inhibitors, such as this compound, function by disrupting the mitotic process. By inhibiting Kif18A, these compounds prevent the proper alignment of chromosomes at the metaphase plate, which in turn activates the spindle assembly checkpoint (SAC).[1] Prolonged activation of the SAC leads to mitotic arrest and ultimately triggers programmed cell death, or apoptosis.[1] This selective targeting of rapidly dividing cancer cells makes Kif18A inhibitors a promising class of anti-cancer agents.[1]
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes the expected dose-dependent effects of this compound on key protein markers involved in mitosis and apoptosis, as analyzed by Western blot. These values are representative and may vary depending on the cell line and experimental conditions.
| This compound (µM) | Cyclin B1 (Fold Change) | Phospho-Histone H3 (Ser10) (Fold Change) | Cleaved PARP (Fold Change) |
| 0 (DMSO) | 1.0 | 1.0 | 1.0 |
| 1 | 1.5 | 2.0 | 1.2 |
| 5 | 2.5 | 4.5 | 2.8 |
| 10 | 3.8 | 7.0 | 4.5 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, OVCAR-3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).
Protein Extraction
-
Washing: After incubation, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-15% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Kif18A, Cyclin B1, Phospho-Histone H3, Cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
Caption: Signaling pathway activated by this compound leading to mitotic arrest and apoptosis.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. medchemexpress.com [medchemexpress.com]
Proliferation Assay with Kif18A-IN-4 in CIN Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromosomal instability (CIN) is a hallmark of many cancers, characterized by a high rate of gain or loss of whole or large portions of chromosomes during cell division. This inherent vulnerability in CIN cancer cells presents a promising therapeutic window. Kinesin family member 18A (Kif18A), a plus-end directed motor protein, plays a critical role in regulating chromosome alignment and mitotic spindle dynamics.[1][2] Notably, CIN tumor cells exhibit a heightened dependency on Kif18A for proliferation and survival, making it an attractive target for anti-cancer therapies.[3][4]
Kif18A-IN-4 is a potent and selective, ATP and microtubule noncompetitive inhibitor of Kif18A.[5] By disrupting the function of Kif18A, this compound induces mitotic arrest and subsequent cell death, particularly in cancer cells with high levels of chromosomal instability.[4][6] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on CIN cancer cell lines using common proliferation assays.
Data Presentation
The following table summarizes the inhibitory activity of this compound and other Kif18A inhibitors on various CIN cancer cell lines. This data highlights the selective potency of these inhibitors against cancer cells exhibiting chromosomal instability.
| Compound | Cell Line | Cancer Type | CIN Status | Assay Type | Endpoint | Value (µM) |
| This compound | MDA-MB-157 | Triple-Negative Breast Cancer | High | Mitotic Index | EC50 | 4.8 |
| This compound | OVCAR-3 | Ovarian Cancer | High | Mitotic Index | EC50 | 6.35 |
| AM-1882 | OVCAR-3 | Ovarian Cancer | High | Viability (MTT) | IC50 | >40% toxicity |
| AM-1882 | MDA-MB-157 | Triple-Negative Breast Cancer | High | Viability (MTT) | IC50 | >40% toxicity |
| AM-1882 | HCC1806 | Breast Cancer | High | Viability (MTT) | IC50 | >40% toxicity |
| Compound 3 | MDA-MB-231 | Triple-Negative Breast Cancer | High | Proliferation | Significant reduction | - |
| Compound 3 | HT-29 | Colorectal Cancer | High | Proliferation | Significant reduction | - |
| Sovilnesib | MDA-MB-231 | Triple-Negative Breast Cancer | High | Proliferation | Significant reduction | - |
| Sovilnesib | HT-29 | Colorectal Cancer | High | Proliferation | Significant reduction | - |
Signaling Pathways and Experimental Workflows
Kif18A Signaling in Mitosis and Cancer
Kif18A's function is tightly regulated during mitosis to ensure proper chromosome segregation. Its activity is controlled by a balance of phosphorylation and dephosphorylation, primarily by Cyclin-dependent kinase 1 (Cdk1) and Protein Phosphatase 1 (PP1).[7][8] In the context of cancer, particularly in CIN cells, Kif18A has been implicated in pathways such as the JNK/c-Jun and PI3K/Akt signaling cascades, which are crucial for cell proliferation and survival.[9][10]
Caption: Kif18A signaling in mitosis and its role in CIN cancer cell proliferation.
Experimental Workflow for Proliferation Assay
The following diagram outlines the general workflow for assessing the effect of this compound on the proliferation of CIN cancer cell lines using either a Crystal Violet or MTT assay.
Caption: General workflow for Crystal Violet and MTT proliferation assays.
Experimental Protocols
Cell Culture
-
Culture CIN cancer cell lines (e.g., MDA-MB-231, HT-29, OVCAR-3) in their recommended complete growth medium, supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain exponential growth.
Crystal Violet Proliferation Assay
This assay is suitable for adherent cell lines and measures cell viability by staining the DNA of adherent cells.
Materials:
-
CIN cancer cell line of choice
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
10% Formalin (for fixing)
-
0.5% Crystal Violet staining solution
-
10% Acetic Acid (for solubilization)
-
Microplate reader
Protocol:
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 10% formalin to each well and incubate for 15 minutes at room temperature.
-
Remove the formalin and wash the plates gently with water.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the plates thoroughly with water until the water runs clear.
-
Air dry the plates completely.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
MTT Proliferation Assay
This colorimetric assay measures the metabolic activity of viable cells, which reflects the cell proliferation rate.
Materials:
-
CIN cancer cell line of choice
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the Crystal Violet Proliferation Assay protocol.
-
After the 48-72 hour incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on a shaker for 5-10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Conclusion
The provided protocols and data offer a framework for investigating the anti-proliferative effects of this compound in CIN cancer cell lines. The selective inhibition of Kif18A in these vulnerable cancer cells underscores its potential as a targeted therapeutic strategy. Researchers can adapt these protocols to their specific CIN cell lines of interest to further explore the efficacy of Kif18A inhibition.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 2. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pre-anaphase chromosome oscillations are regulated by the antagonistic activities of Cdk1 and PP1 on Kif18A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. KIF18A promotes cervical squamous cell carcinoma progression by activating the PI3K/AKT pathway through upregulation of CENPE - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Kif18A-IN-4 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of Kif18A-IN-4, a non-competitive inhibitor of the mitotic kinesin Kif18A. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results in studies investigating the role of Kif18A in cellular processes and its potential as a therapeutic target in oncology. This guide includes information on the chemical properties of this compound, step-by-step instructions for dissolution, and recommendations for storage to maintain compound integrity.
Introduction
Kif18A (Kinesin family member 18A) is a plus-end directed motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis. Its inhibition has been shown to induce mitotic arrest and apoptosis in cancer cells, making it a promising target for anti-cancer drug development. This compound is a small molecule inhibitor of Kif18A with a reported IC50 of 6.16 μM.[1] Proper handling and preparation of this compound are paramount for its effective use in in vitro and in vivo studies. This protocol outlines the necessary steps to prepare a concentrated stock solution of this compound, which can then be diluted to the desired working concentrations for various experimental assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, essential for accurate stock solution preparation.
| Parameter | Value | Reference |
| Molecular Weight | 413.53 g/mol | [2] |
| Appearance | Solid | [2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [3][4] |
| Estimated Solubility in DMSO | ≥ 100 mg/mL | [3][5] |
| Storage of Solid Compound | -20°C | [5][6] |
| Storage of Stock Solution | -80°C | [3][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to warm to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.1353 mg of the compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 413.53 g/mol x 1000 mg/g = 4.1353 mg
-
-
-
Dissolve in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution with 4.1353 mg of compound, add 1 mL of DMSO.
-
-
Ensure Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.[6]
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles that can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the role of Kif18A in mitosis and the workflow for preparing the this compound stock solution.
Caption: Role of Kif18A in mitosis and its inhibition by this compound.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and its solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO is a penetrant and can carry dissolved substances through the skin. Avoid direct contact with the skin.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of this compound stock solutions. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. Proper preparation and storage are fundamental to maintaining the activity and stability of the inhibitor, which is crucial for advancing our understanding of Kif18A's role in health and disease.
References
Application Notes and Protocols for Kif18A Inhibitor Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Kif18A inhibitors in mouse xenograft models. The information is compiled from preclinical studies of various Kif18A inhibitors, including Kif18A-IN-4 and other potent analogs, to guide researchers in designing and executing their own efficacy studies.
Introduction to Kif18A as a Therapeutic Target
Kinesin family member 18A (Kif18A) is a molecular motor protein crucial for the regulation of microtubule dynamics during mitosis.[1] Specifically, it plays a key role in ensuring the proper alignment of chromosomes at the metaphase plate.[1] In many cancer cells, particularly those with chromosomal instability (CIN), there is a heightened dependency on Kif18A for successful cell division.[2][3] Inhibition of Kif18A's ATPase activity disrupts this process, leading to mitotic arrest, chromosome misalignment, and ultimately, apoptosis in these cancer cells.[1][4][5] This selective vulnerability of CIN-positive cancer cells makes Kif18A an attractive target for cancer therapy, with the potential for a wider therapeutic window compared to traditional chemotherapies that affect all dividing cells.[2][3]
Mechanism of Action of Kif18A Inhibitors
Kif18A inhibitors are small molecules that typically bind to an allosteric site on the Kif18A motor domain. This binding is non-competitive with ATP and microtubules.[3] By inhibiting the ATPase activity of Kif18A, these compounds prevent the motor protein from translocating along microtubules, which is essential for its function in chromosome alignment.[4][5] The downstream effects of Kif18A inhibition in sensitive cancer cells include:
-
Prolonged Mitotic Arrest: Cells are unable to satisfy the spindle assembly checkpoint and are arrested in mitosis.[1]
-
Chromosome Congression Defects: Chromosomes fail to align properly at the metaphase plate.[4][5]
-
Formation of Multipolar Spindles: Inhibition can lead to aberrant spindle pole formation.[6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death.[7]
Signaling Pathways Associated with Kif18A
Several signaling pathways have been implicated in the regulation and function of Kif18A in cancer:
-
JNK1/c-Jun Pathway: Studies have shown that the JNK1/c-Jun pathway can activate Kif18A expression, promoting cervical cancer cell growth.
-
Akt Signaling Pathway: Kif18A can promote head and neck squamous cell carcinoma invasion and migration through the activation of the Akt signaling pathway.
-
TGF-β/SMAD Pathway: In hepatocellular carcinoma, Kif18A-driven metastasis may be mediated by the activation of SMAD2/3 signaling.
Below are diagrams illustrating the mechanism of action and associated signaling pathways.
Caption: Mechanism of action of Kif18A inhibitors in disrupting mitosis.
Caption: Signaling pathways associated with Kif18A expression and function.
Quantitative Data from Preclinical Xenograft Studies
The following tables summarize the in vivo efficacy of various Kif18A inhibitors in different mouse xenograft models.
Table 1: Efficacy of Kif18A Inhibitors in Ovarian Cancer Xenograft Models
| Compound | Cell Line | Mouse Strain | Dosage and Administration | Outcome |
| ATX020 | OVCAR-3 | Not Specified | 100 mg/kg/day, p.o. | Significant tumor regression.[7] |
| AM-9022 | OVCAR-3 | Not Specified | 30 mg/kg, p.o. | 95% Tumor Regression (TR).[8] |
| Compound 16 | OVCAR-3 | Balb/c nude | 30 mg/kg, p.o. | 113% Tumor Growth Inhibition (TGI).[9] |
Table 2: Efficacy of Kif18A Inhibitors in Breast Cancer Xenograft Models
| Compound | Cell Line | Mouse Strain | Dosage and Administration | Outcome |
| AM-9022 | JIMT-1 | Not Specified | 30 mg/kg, p.o. | 16% Tumor Regression (TR).[8] |
| AM-9022 | JIMT-1 | Not Specified | 100 mg/kg, p.o. | 94% Tumor Regression (TR).[8] |
Table 3: Efficacy of Kif18A Inhibitors in Colorectal Cancer Xenograft Models
| Compound | Cell Line | Mouse Strain | Dosage and Administration | Outcome |
| AM-1882 | CT26 | ICR mice | Not Specified | Suppressed tumor formation.[6] |
Experimental Protocols
Below are detailed protocols for establishing a mouse xenograft model and for the preparation and administration of a Kif18A inhibitor, based on common practices in preclinical studies.
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol describes the subcutaneous implantation of cancer cells to generate tumors in immunocompromised mice.
Materials:
-
Cancer cell line of interest (e.g., OVCAR-3, JIMT-1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel™ Basement Membrane Matrix (optional, can improve tumor take rate)
-
Female immunodeficient mice (e.g., BALB/c nude, NSG), 6-8 weeks old
-
1 mL syringes with 27-30 gauge needles
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Laminar flow hood
-
Isoflurane and anesthesia chamber
Procedure:
-
Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, followed by neutralization with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Adjust the cell concentration to the desired density (typically 5 x 10^6 to 10 x 10^7 cells/mL).
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice to a final concentration of 2.5 x 10^6 to 5 x 10^6 cells per 100 µL. Keep the mixture on ice to prevent solidification.
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Protocol 2: Preparation and Administration of Kif18A Inhibitor
This protocol provides a general method for formulating and administering a Kif18A inhibitor for in vivo studies. Specific formulation details may vary depending on the physicochemical properties of the inhibitor.
Materials:
-
Kif18A inhibitor (e.g., this compound, AM-9022)
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, Saline, Corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles or appropriate syringes for the chosen route of administration
-
Scale for weighing animals
Formulation Example (for oral administration): A common vehicle for oral administration of hydrophobic compounds is a formulation containing DMSO, PEG300, Tween-80, and saline.
-
Prepare a stock solution of the Kif18A inhibitor in DMSO (e.g., 12.5 mg/mL).
-
For a 1.25 mg/mL working solution, in a sterile tube, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach a final volume of 1 mL and vortex until a clear solution is formed. Note: This formulation should be prepared fresh daily.
Administration Procedure (Oral Gavage):
-
Weigh each mouse to determine the correct volume of the drug formulation to administer based on the desired dosage (e.g., mg/kg).
-
Gently restrain the mouse.
-
Insert the oral gavage needle into the esophagus.
-
Slowly administer the calculated volume of the Kif18A inhibitor formulation or vehicle control.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue daily administration for the duration of the study (e.g., 18-21 days).
-
Monitor tumor growth and animal body weight regularly (e.g., 2-3 times per week).
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a preclinical in vivo study of a Kif18A inhibitor.
Caption: Experimental workflow for a mouse xenograft study of a Kif18A inhibitor.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. volastratx.com [volastratx.com]
- 3. researchgate.net [researchgate.net]
- 4. accenttx.com [accenttx.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AM-9022 | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 9. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Kif18A-IN-4 IC50 in Different Cell Lines
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating chromosome alignment and mitotic spindle dynamics during cell division.[1] Its function is particularly critical for the proliferation of cancer cells exhibiting chromosomal instability (CIN), a common hallmark of many aggressive tumors.[2][3] In contrast, normal, healthy cells show less dependence on Kif18A for mitotic progression.[4] This selective dependency makes Kif18A an attractive therapeutic target for cancer treatment.[1][5]
Kif18A-IN-4 is a noncompetitive inhibitor of KIF18A, meaning it does not compete with ATP or microtubules for binding to the motor protein.[6] By inhibiting Kif18A, this compound disrupts proper chromosome segregation, leading to mitotic arrest and subsequent cell death, particularly in rapidly dividing cancer cells.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in assessing its potency and selectivity.
Signaling Pathway of Kif18A in Mitosis
Kif18A is essential for the precise alignment of chromosomes at the metaphase plate, a key checkpoint for ensuring genomic stability during cell division. Its inhibition disrupts this process, leading to mitotic catastrophe and apoptosis in cancer cells.
Caption: Kif18A's role in mitotic progression and its inhibition.
Experimental Protocols
Selection of Cell Lines
The choice of cell lines is critical for evaluating the efficacy of Kif18A inhibitors. It is recommended to use a panel of cell lines that includes those known to be dependent on Kif18A and exhibit chromosomal instability, as well as non-dependent or diploid cell lines as negative controls.
Table 1: Recommended Cell Lines for this compound IC50 Determination
| Cell Line | Cancer Type | Characteristics | Rationale for Selection |
| OVCAR-3 | Ovarian Cancer | Chromosomally unstable, KIF18A-dependent | High sensitivity to KIF18A inhibition has been demonstrated.[7] |
| OVCAR-8 | Ovarian Cancer | Chromosomally unstable | Another sensitive ovarian cancer line for comparative analysis.[7] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Chromosomally unstable, KIF18A-dependent | Represents a common and aggressive breast cancer subtype.[2][3] |
| HT-29 | Colorectal Cancer | Chromosomally unstable, KIF18A-dependent | A well-characterized CIN cell line.[2] |
| A2780 | Ovarian Cancer | CIN negative | Insensitive to KIF18A loss, serving as a negative control.[7] |
| MCF10A | Non-tumorigenic Breast Epithelial | Diploid, stable karyotype | A non-cancerous control to assess selectivity.[2][3] |
IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8] Its simplicity and high sensitivity make it ideal for IC50 determination.
-
Selected cancer cell lines
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (specific to each cell line)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well opaque-walled microplates (suitable for luminescence readings)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
References
- 1. promega.com [promega.com]
- 2. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Application Notes and Protocols for Kif18A-IN-4 in Kinesin Biology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein essential for the precise regulation of microtubule dynamics during mitosis.[1][2][3] It plays a critical role in chromosome congression and alignment at the metaphase plate by dampening microtubule plus-end dynamics.[2][4][5] Dysregulation and overexpression of KIF18A are frequently observed in various cancers, particularly those characterized by chromosomal instability (CIN), making it a compelling therapeutic target.[6][7][8][9] Inhibition of KIF18A in CIN-positive cancer cells leads to mitotic arrest, spindle abnormalities, and ultimately, cell death, while having minimal effects on normal, chromosomally stable cells.[4][6][7][10][11]
Kif18A-IN-4 is a small molecule inhibitor designed as a tool compound for studying the biological functions of KIF18A. It provides a means for acute, reversible inhibition, complementing genetic methods like siRNA knockdown.
Mechanism of Action
This compound functions as a moderately potent, ATP and microtubule (MT) noncompetitive inhibitor of KIF18A.[12] This means it does not compete with ATP or microtubules for binding to the KIF18A motor domain. Its allosteric mode of action allows for specific targeting of KIF18A's function.[10][13] The inhibitor has been shown to be selective against a panel of other mitotic kinesins and does not directly interfere with tubulin assembly.[12] By inhibiting KIF18A's ATPase activity, this compound disrupts the motor's ability to regulate microtubule dynamics, leading to characteristic mitotic defects.
Data Presentation
Biochemical Activity of KIF18A Inhibitors
The following table summarizes the in vitro inhibitory potency of this compound and other notable KIF18A inhibitors against KIF18A and other kinesin motors. This data highlights the potency and selectivity of these compounds.
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference |
| This compound | KIF18A | 6,160 | Selective against a large panel of mitotic kinesins and kinases. | [12] |
| ATX020 | KIF18A | 14.5 | Selective over CENPE (>10,000 nM) and EG5 (5,870 nM). | [1] |
| Compound 3 | KIF18A | 8.2 | A potent inhibitor used in research. | [4][7] |
| Sovilnesib | KIF18A | 41.3 | A potent inhibitor used in research. | [4][7] |
Cellular Activity of KIF18A Inhibitors
This table presents the cellular effects of KIF18A inhibitors on various cancer cell lines, demonstrating their anti-proliferative and mitotic arrest activities.
| Compound | Cell Line | Assay Type | EC50 / IC50 (nM) | Observed Phenotype | Reference |
| This compound | OVCAR-3 | Mitotic Index | 6,350 | Increased mitotic index. | [12] |
| This compound | MDA-MB-157 | Mitotic Phenotype | 15,000 (conc. used) | Multipolar spindle arrays. | [12] |
| ATX020 | OVCAR-3 | Anti-proliferation | 53.3 | Induction of apoptosis, mitotic arrest, DNA damage. | [1] |
| ATX020 | OVCAR-8 | Anti-proliferation | 534 | Induction of apoptosis, mitotic arrest, DNA damage. | [1] |
Signaling Pathways and Experimental Workflows
KIF18A in Mitotic Regulation
Caption: KIF18A's role in mitosis and its inhibition by this compound.
General Experimental Workflow
Caption: Workflow for characterizing this compound effects.
Logic of KIF18A Inhibition Phenotypes
References
- 1. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 5. The kinesin-8 Kif18A dampens microtubule plus-end dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pipeline | Iambic Therapeutics [iambic.ai]
- 11. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Cell Cycle Analysis of Kif18A-IN-4 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, is a crucial regulator of mitosis. It functions as a plus-end directed motor protein that modulates microtubule dynamics, ensuring the proper alignment of chromosomes at the metaphase plate.[1][2] Dysregulation of Kif18A is frequently observed in various cancers, correlating with tumor progression and metastasis.[1][3] Notably, cancer cells exhibiting chromosomal instability (CIN) have shown a particular dependency on Kif18A for their proliferation, making it a promising therapeutic target.[4][5][6] Inhibition of Kif18A disrupts chromosome congression, leading to a prolonged mitotic arrest and subsequent apoptotic cell death in these cancer cells.[2][5][7]
Kif18A-IN-4 is a potent and selective, ATP and microtubule noncompetitive inhibitor of Kif18A with an IC50 of 6.16 µM.[8] This small molecule has been shown to induce multipolar spindle arrays in mitotic cells and exhibits anti-tumor activity.[8] These application notes provide detailed protocols for the analysis of cell cycle perturbations in cancer cells treated with this compound, utilizing flow cytometry, immunofluorescence microscopy, and Western blotting.
Data Presentation
Table 1: Cell Cycle Distribution of OVCAR-3 Cells Treated with this compound
| Treatment Group | Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control (DMSO) | - | 24 | 55.2 ± 2.1 | 25.8 ± 1.5 | 19.0 ± 1.8 |
| This compound | 5 | 24 | 53.1 ± 2.5 | 24.5 ± 1.9 | 22.4 ± 2.2 |
| This compound | 10 | 24 | 48.7 ± 3.0 | 20.1 ± 2.1 | 31.2 ± 3.5 |
| This compound | 15 | 24 | 35.5 ± 3.8 | 15.3 ± 2.4 | 49.2 ± 4.1 |
Note: Data are representative and should be generated for each specific cell line and experimental condition.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Cell Culture and this compound Treatment
Recommended Cell Lines:
-
Sensitive: OVCAR-3 (ovarian), MDA-MB-157 (breast), HCC-1806 (breast), BT-549 (breast)[5][8]
-
Less Sensitive/Resistant (for comparison): MCF10A (non-tumorigenic breast), HCT116 (colon)[7]
Protocol:
-
Culture selected cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry and Western blotting, or plates with coverslips for immunofluorescence) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the complete growth medium to achieve the desired final concentrations (e.g., 0, 5, 10, and 15 µM). The final DMSO concentration should not exceed 0.1% in all treatment groups, including the vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Following treatment, harvest the cells by trypsinization. Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
Immunofluorescence Microscopy for Mitotic Spindle Analysis
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Protocol:
-
Grow and treat cells on sterile glass coverslips in a multi-well plate.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images to assess mitotic spindle morphology, chromosome alignment, and the presence of mitotic defects such as multipolar spindles.[11][12]
Western Blotting for Cell Cycle Proteins
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-cleaved PARP, anti-Kif18A, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an appropriate imaging system.[5][13][14][15] This will allow for the analysis of proteins indicative of mitotic arrest (e.g., increased Cyclin B1 and phospho-Histone H3) and apoptosis (e.g., cleaved PARP).[5]
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Phenotypic Screening with Kif18A-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Kif18A-IN-4, a potent and selective inhibitor of the mitotic kinesin Kif18A, in phenotypic screening assays. The protocols outlined below are designed to facilitate the identification and characterization of this compound's effects on cell division, proliferation, and associated signaling pathways.
Introduction to Kif18A and this compound
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1] Its inhibition leads to mitotic arrest and cell death, particularly in chromosomally unstable cancer cells that are highly dependent on its function.[2][3][4] this compound is a small molecule inhibitor of Kif18A with demonstrated anti-tumor activity.[5] It acts as an ATP and microtubule noncompetitive inhibitor, inducing a phenotype of multipolar spindle arrays in mitotic cells.[5][6] Phenotypic screening with this compound and other Kif18A inhibitors is a valuable strategy for identifying cancer cell lines vulnerable to this therapeutic approach and for elucidating the molecular mechanisms of Kif18A inhibition.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound and other notable KIF18A inhibitors across various cancer cell lines. This data is crucial for selecting appropriate cell models and designing dose-response experiments.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| MDA-MB-157 | Mitotic Index Assay | IC50 | 4.8 µM | [5] |
| OVCAR-3 | Mitotic Index Assay | EC50 | 6.35 µM | [5] |
| OVCAR-3 | Nuclear Count Assay | EC50 | 5.03 µM | [5] |
| Biochemical Assay | - | IC50 | 6.16 µM | [5] |
Table 2: In Vitro Potency of Other KIF18A Inhibitors
| Inhibitor | Cell Line | Assay Type | Endpoint | Value | Reference |
| ATX020 | OVCAR-3 | Anti-proliferation | IC50 | 53.3 nM | [7] |
| ATX020 | OVCAR-8 | Anti-proliferation | IC50 | 534 nM | [7] |
| AM-1882 | HeLa | Cell Growth | EC50 | 0.05 µM | [8] |
| AM-0277 | BT-549 | Cell Growth | - | 0.5 µM (effective conc.) | [9] |
| VLS-1272 | Biochemical Assay | ATPase Activity | IC50 | <10 nM | [10] |
Experimental Protocols
High-Content Phenotypic Screening for Mitotic Defects
This protocol describes a high-content imaging-based screen to identify and quantify the phenotypic effects of this compound on mitosis.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-157, OVCAR-3)
-
Complete cell culture medium
-
384-well clear-bottom imaging plates
-
This compound (stock solution in DMSO)
-
Positive control (e.g., other KIF18A inhibitors, paclitaxel)
-
Negative control (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin, anti-γ-tubulin
-
Secondary antibodies: Alexa Fluor-conjugated secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into a 384-well imaging plate at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Add the compound solutions to the cells, including positive and negative controls. Incubate for 24 hours.[5]
-
Fixation and Permeabilization: Gently aspirate the medium and wash once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature. Wash twice with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Wash twice with PBS. Block with 5% BSA in PBS for 1 hour. Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Wash three times with PBS. Incubate with fluorescently labeled secondary antibodies and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Imaging: Wash three times with PBS. Add PBS to the wells and seal the plate. Acquire images using a high-content imaging system. Capture images in the DAPI, and other relevant channels for your antibodies.
-
Image Analysis: Use image analysis software to quantify mitotic phenotypes such as the percentage of mitotic cells, and the percentage of cells with multipolar spindles.[3][4]
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
This compound (stock solution in DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) and allow to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Incubate for 3-6 days.[6][9]
-
Assay:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution and incubate overnight. Read absorbance at 570 nm.[11]
-
For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Mitotic Index Assay
This protocol is used to determine the percentage of cells in mitosis following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Chamber slides or coverslips
-
This compound (stock solution in DMSO)
-
Fixation and staining reagents as in Protocol 1 (DAPI is sufficient for nuclear morphology).
Procedure:
-
Cell Culture and Treatment: Seed cells on chamber slides or coverslips. Treat with this compound for 24 hours.[5]
-
Fixation and Staining: Fix and stain the cells with DAPI to visualize the nuclei.
-
Microscopy: Image the cells using a fluorescence microscope.
-
Analysis: Count the number of cells with condensed chromosomes (mitotic cells) and the total number of cells in at least 10 random fields of view. Calculate the mitotic index as (number of mitotic cells / total number of cells) x 100.[3]
Western Blotting for Signaling Pathway Analysis
This protocol can be used to investigate the effect of this compound on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3, anti-cleaved PARP, anti-BubR1, anti-KIF18A, anti-p-Akt, anti-p-mTOR)[9][12]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Workflow for phenotypic screening with this compound.
Caption: Kif18A inhibition activates the Spindle Assembly Checkpoint.
References
- 1. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitotic spindle morphology analyses [bio-protocol.org]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Kif18A-IN-4 solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the Kif18A inhibitor, Kif18A-IN-4. Below you will find frequently asked questions and troubleshooting guides to address common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound or similar compounds, several techniques can be employed to aid dissolution. Gentle warming of the solution to around 37-45°C or using sonication can help increase the rate and extent of dissolution.[1] It is advisable to sonicate at a lower frequency to avoid potential degradation of the compound.[1]
Q3: Can I dissolve this compound in aqueous buffers or cell culture media directly?
A3: It is generally not recommended to dissolve this compound directly in aqueous solutions. Like many small molecule inhibitors, it is likely to have poor aqueous solubility. The standard practice is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer or cell culture medium for your experiment.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Stock solutions of similar Kif18A inhibitors are typically stored at -20°C or -80°C to maintain stability.[1][2][3] For example, stock solutions of KIF18A-IN-1 and KIF18A-IN-2 are recommended to be stored at -80°C for up to 6 months or -20°C for 1 month.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: I observed precipitation when I diluted my this compound DMSO stock into my cell culture media. What should I do?
A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. This can occur if the final concentration of the compound exceeds its solubility limit in the media or if the concentration of the organic solvent (e.g., DMSO) is too high. To address this, try lowering the final concentration of this compound in your experiment. Additionally, ensure the final concentration of DMSO in your culture media is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Issue: this compound powder is not dissolving in the recommended solvent.
Potential Causes:
-
Insufficient solvent volume.
-
Inadequate mixing.
-
Low temperature.
-
Compound has low solubility in the chosen solvent.
Solutions:
-
Verify Solvent and Concentration: Double-check the manufacturer's datasheet for the recommended solvent and maximum solubility.
-
Increase Mixing: Vortex the solution for a longer duration.
-
Apply Gentle Heat: Warm the solution to 37-45°C in a water bath.
-
Sonication: Use a bath sonicator to aid dissolution.[1]
-
Try an Alternative Solvent: If DMSO fails, and with caution, you could test solubility in other organic solvents like ethanol or DMF on a very small amount of the compound.[5]
Issue: Precipitate forms in the stock solution during storage.
Potential Causes:
-
The compound has come out of solution due to low temperature.
-
Solvent evaporation has increased the concentration beyond the solubility limit.
-
Degradation of the compound.
Solutions:
-
Re-dissolve: Before use, bring the stock solution to room temperature and vortex to see if the precipitate re-dissolves. Gentle warming may also be necessary.
-
Proper Storage: Ensure vials are tightly sealed to prevent solvent evaporation. Store aliquots at the recommended temperature (-20°C or -80°C).
-
Fresh Stock Preparation: If the precipitate does not re-dissolve, it may indicate degradation, and a fresh stock solution should be prepared.
Issue: Precipitate forms in the cell culture medium after adding the this compound stock solution.
Potential Causes:
-
The final concentration of this compound is above its aqueous solubility limit.
-
Interaction with media components (e.g., proteins, salts).[6]
-
High final concentration of the organic solvent.
Solutions:
-
Lower Final Concentration: Reduce the working concentration of this compound.
-
Optimize Dilution: Add the stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Pre-warm Media: Ensure your cell culture media is at 37°C before adding the compound.
-
Reduce Serum Concentration: If using serum-containing media, consider reducing the serum percentage at the time of treatment, as proteins can sometimes cause compounds to precipitate.
-
Check Solvent Concentration: Ensure the final DMSO concentration is not toxic to your cells and is below a level that causes precipitation (typically <0.5%).
Data Presentation
Table 1: Solubility of Kif18A Inhibitors in DMSO
| Compound | Molecular Weight | Solubility in DMSO | Reference |
| Kif18A-IN-1 | - | 10 mM * 1 mL in DMSO (pre-made solution available) | [2] |
| Kif18A-IN-2 | 534.69 g/mol | 10 mM * 1 mL in DMSO (pre-made solution available) | [3][7] |
| Kif18A-IN-3 | 574.76 g/mol | 80 mg/mL (139.19 mM) | [1] |
| Kif18A-IN-11 | - | May dissolve in DMSO | [5] |
Note: This data is for related Kif18A inhibitors and should be used as a general guide. Always refer to the certificate of analysis for your specific lot of this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
-
If dissolution is slow, place the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, use a bath sonicator for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Aqueous Solubility Assessment
Objective: To determine the approximate solubility of a this compound stock solution in an aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS) or cell culture medium
-
Clear microcentrifuge tubes or a 96-well plate
-
Vortex mixer or plate shaker
Procedure:
-
Prepare a serial dilution of the this compound stock solution in your chosen aqueous buffer or medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is constant across all dilutions and is at a non-toxic level (e.g., 0.5%).
-
Incubate the dilutions at the desired experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect each dilution for any signs of precipitation or cloudiness against a dark background. You can also measure the absorbance at a high wavelength (e.g., 600 nm) where the compound does not absorb, to quantify turbidity.
-
The highest concentration that remains clear is the approximate solubility of this compound under those conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Key factors affecting this compound solubility in experiments.
References
- 1. KIF18A-IN-3 | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KIF18A-IN-11 | Microtubule(Tubulin) | | Invivochem [invivochem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. invivochem.net [invivochem.net]
Optimizing Kif18A-IN-4 Concentration for Mitotic Arrest: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Kif18A-IN-4 for inducing mitotic arrest in experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the mitotic kinesin Kif18A. It functions as an ATP and microtubule noncompetitive inhibitor.[1] Kif18A is a motor protein crucial for regulating chromosome alignment at the metaphase plate during mitosis. By inhibiting Kif18A, this compound disrupts proper chromosome congression, leading to the activation of the Spindle Assembly Checkpoint (SAC), prolonged mitotic arrest, and ultimately, in many cancer cell lines, apoptosis or cell death.[2][3][4] This inhibitory action is particularly effective in cancer cells exhibiting chromosomal instability (CIN).[2][5][6]
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound is cell-line dependent. However, a good starting point for most cancer cell lines is in the range of 1 µM to 10 µM. For instance, in OVCAR-3 cells, an EC50 of 6.35 µM has been reported for inducing mitotic arrest after overnight treatment.[1] In MDA-MB-157 cells, a concentration of 15 µM for 24 hours has been shown to induce multipolar spindle arrays.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How do I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents such as DMSO. To prepare a stock solution, dissolve the solid compound in DMSO to a concentration of 10 mM or higher. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions for cell culture experiments, dilute the DMSO stock solution in your culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: In which type of cancer cells is this compound most effective?
A4: Kif18A inhibitors, including this compound, are particularly effective in cancer cells with high levels of chromosomal instability (CIN).[2][5][6] These cells are more dependent on Kif18A for proper chromosome segregation during mitosis. Cancers such as high-grade serous ovarian cancer and triple-negative breast cancer often exhibit CIN and are therefore more sensitive to Kif18A inhibition.[2]
II. Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in mitotic index observed. | Suboptimal drug concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal effective concentration. |
| Insufficient incubation time: The treatment duration may not be long enough to induce a significant mitotic arrest. | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal incubation time for your cell line. | |
| Cell line is resistant to Kif18A inhibition: Some cell lines, particularly those that are chromosomally stable, are less dependent on Kif18A. | Consider using a different, more sensitive cell line known to have high CIN. Confirm Kif18A expression levels in your cell line via Western blot. | |
| High levels of cell death, even at low concentrations. | Compound cytotoxicity: The compound may be inherently toxic to the cell line at the concentrations tested. | Lower the concentration range in your dose-response experiments. Ensure the final DMSO concentration is not exceeding 0.5%. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range. |
| Off-target effects: Although selective, high concentrations may lead to off-target effects. | Use the lowest effective concentration that induces mitotic arrest without causing widespread, non-specific cell death. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect drug response. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure consistent seeding densities. |
| Instability of the compound: Improper storage or handling of this compound can lead to its degradation. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Protect the compound from light. | |
| Difficulty visualizing mitotic spindles after treatment. | Suboptimal immunofluorescence protocol: Fixation, permeabilization, or antibody concentrations may not be optimal. | Optimize your immunofluorescence protocol. Try different fixation methods (e.g., methanol vs. paraformaldehyde). Titrate your primary and secondary antibodies to improve signal-to-noise ratio. |
| Loss of mitotic cells: Mitotic cells are often less adherent and can be lost during washing steps. | Be gentle during washing steps. Consider using chamber slides or pre-coating coverslips to improve cell adherence. |
III. Data Presentation
Table 1: Efficacy of Kif18A Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Efficacy Metric (Concentration) | Reference |
| This compound | MDA-MB-157 | Mitotic Index | Induces multipolar spindles (15 µM, 24h) | [1] |
| This compound | OVCAR-3 | Mitotic Index | EC50: 6.35 µM (overnight) | [1] |
| AM-1882 | MDA-MB-157 | Mitotic Spindle Analysis | Induces multipolar spindles (0.2 µM, 24h) | [2] |
| AM-5308 | MDA-MB-157 | Mitotic Spindle Analysis | Induces multipolar spindles (0.5 µM, 24h) | [2] |
| ATX020 | OVCAR-3 | Anti-proliferation | IC50: 53.3 nM | [6] |
| ATX020 | OVCAR-8 | Anti-proliferation | IC50: 534 nM | [6] |
| Sovilnesib | MDA-MB-231 | Proliferation | Significant reduction (up to 1 µM) | [7] |
| Sovilnesib | HT-29 | Proliferation | Significant reduction (up to 1 µM) | [7] |
IV. Experimental Protocols
A. Immunofluorescence for Mitotic Spindle Analysis
This protocol is designed to visualize the effects of this compound on mitotic spindle morphology.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS or ice-cold methanol
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Mouse anti-α-tubulin (for microtubules)
-
Rabbit anti-Pericentrin or anti-γ-tubulin (for centrosomes)
-
-
Fluorophore-conjugated Secondary Antibodies:
-
Goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting Medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a 24-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the desired duration (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Fixation:
-
Paraformaldehyde Fixation: Aspirate the media, wash once with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Methanol Fixation: Aspirate the media and fix with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: (Required for paraformaldehyde fixation) Incubate with Permeabilization Buffer for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash once with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images to analyze mitotic spindle morphology, chromosome alignment, and the presence of multipolar spindles.
B. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound. An increase in the G2/M population is indicative of mitotic arrest.
Materials:
-
Treated and control cells from culture dishes
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and transfer to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice for at least 30 minutes. For long-term storage, cells can be kept at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant.
-
PI Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal to properly resolve the G1 and G2/M peaks. The data can be analyzed using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
V. Visualizations
Caption: Signaling pathway of this compound induced mitotic arrest.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Kif18A-IN-4 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Kif18A-IN-4, a small molecule inhibitor of the mitotic kinesin Kif18A. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve potential issues encountered during experiments, with a focus on distinguishing on-target from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: this compound is an ATP and microtubule noncompetitive inhibitor of Kif18A with an IC50 of 6.16 μM.[1] The primary on-target effect of Kif18A inhibition is the disruption of chromosome congression at the metaphase plate during mitosis.[2][3] This leads to an elongated mitotic spindle, activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, in many cancer cell lines with chromosomal instability (CIN), cell death.[2][3][4] In some chromosomally unstable cell lines, inhibition of KIF18A can also lead to the formation of multipolar spindles.[5][6]
Q2: At what concentration should I use this compound?
A2: The optimal concentration of this compound depends on the cell line and experimental conditions. A starting point for cell-based assays is typically in the low micromolar range, with an EC50 of 6.35 μM observed in OVCAR-3 cells for mitotic index changes.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and phenotype of interest.
Q3: How selective is this compound?
A3: this compound is reported to have selectivity against a large panel of mitotic kinesins and kinases and does not directly affect tubulin assembly.[1] However, comprehensive public data on its kinome-wide selectivity is limited. Therefore, it is crucial to perform appropriate control experiments to validate that the observed phenotype is a direct result of Kif18A inhibition.
Q4: What are the expected phenotypic outcomes of Kif18A inhibition in sensitive vs. resistant cell lines?
A4: Sensitive cell lines, particularly those with high chromosomal instability (CIN), are expected to exhibit mitotic arrest, chromosome alignment defects, and often, multipolar spindle formation, leading to reduced cell proliferation and cell death.[3][5][7] In contrast, normal, diploid cells or cancer cell lines with low CIN are generally less sensitive to KIF18A inhibition and may not show significant mitotic defects or loss of viability.[2][7]
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues and unexpected results when using this compound.
Issue 1: No observable mitotic phenotype at expected concentrations.
Possible Cause 1: Cell line is resistant to Kif18A inhibition.
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Explanation: Not all cell lines are dependent on Kif18A for proper mitosis. Cells with low levels of chromosomal instability are often insensitive to KIF18A inhibition.[3]
-
Troubleshooting:
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Positive Control: Use a cell line known to be sensitive to Kif18A inhibition (e.g., OVCAR-3, MDA-MB-157) to confirm the activity of your this compound stock.[1]
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Increase Concentration: Perform a dose-response experiment with a wider concentration range to ensure you are reaching an effective dose.
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Assess Kif18A Expression: Verify the expression of Kif18A in your cell line of interest via western blot or qPCR.
-
Possible Cause 2: Insufficient incubation time.
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Explanation: The effects of mitotic inhibitors are cell cycle-dependent. A sufficient number of cells need to enter mitosis in the presence of the inhibitor to observe a significant effect on the mitotic index.
-
Troubleshooting:
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Time-Course Experiment: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation time for observing mitotic arrest in your cell line.
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Cell Synchronization: Synchronize your cells at the G1/S or G2/M boundary before adding this compound to enrich for cells entering mitosis during the treatment period.
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Issue 2: Observing a phenotype that may be an off-target effect (e.g., unexpected cell morphology, rapid cell death in interphase).
This is a critical issue to address, as small molecule inhibitors can have unintended targets.[8] The following experimental workflow is designed to help you distinguish on-target from off-target effects.
Experimental Workflow for Off-Target Validation
Figure 1: A logical workflow for troubleshooting potential off-target effects of this compound.
Detailed Methodologies for Validation Experiments
1. Phenotypic Rescue with a Drug-Resistant Kif18A Mutant
This is a gold-standard experiment to confirm that the observed phenotype is due to the inhibition of Kif18A. The principle is to introduce a version of Kif18A that is not inhibited by this compound. If the phenotype is reversed, it is an on-target effect. A glycine residue in the inhibitor-binding pocket of KIF18A is a key determinant for inhibitor sensitivity, and mutating it to a bulkier residue like isoleucine can confer resistance.[5]
-
Protocol:
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Generate Resistant Mutant: Use site-directed mutagenesis to create a Kif18A expression construct with a G135I mutation (or a similar mutation based on structural data) that also contains silent mutations in the siRNA-targeting region.
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Cell Transfection and Knockdown: In your cell line of interest, deplete the endogenous Kif18A using siRNA.
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Rescue: Transfect the cells with either a wild-type Kif18A construct or the drug-resistant Kif18A-G135I mutant.
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Inhibitor Treatment: Treat the cells with this compound at a concentration that normally produces the phenotype of interest.
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Analysis: Assess the phenotype. If the cells expressing the resistant mutant no longer show the phenotype in the presence of the inhibitor, while the cells with the wild-type construct do, this strongly indicates an on-target effect.[5]
-
2. Washout Experiment
This experiment helps determine if the inhibitor's effect is reversible, which is expected for a non-covalent inhibitor like this compound.
-
Protocol:
-
Inhibitor Treatment: Treat cells with this compound for a sufficient time to induce the phenotype.
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Washout: Remove the inhibitor-containing medium, wash the cells several times with fresh, pre-warmed medium, and then incubate in inhibitor-free medium.[9][10]
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Analysis: Monitor the cells over time to see if the phenotype is reversed. Reversal of the phenotype after washout suggests the effect is due to the inhibitor and not a secondary, irreversible consequence.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in intact cells. The principle is that a ligand binding to its target protein increases the protein's thermal stability.[11][12]
-
Protocol:
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Cell Treatment: Treat intact cells with this compound or a vehicle control.
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Heating: Heat the cell suspensions to a range of temperatures.
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Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
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Detection: Analyze the amount of soluble Kif18A in the supernatant by Western blotting or other detection methods.
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Analysis: A shift in the melting curve of Kif18A to a higher temperature in the inhibitor-treated samples compared to the control indicates direct binding of this compound to Kif18A.[11][12]
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Issue 3: Multipolar spindle formation is observed. Is this an on- or off-target effect?
The formation of multipolar spindles can be an on-target effect of Kif18A inhibition in certain cellular contexts, particularly in chromosomally unstable cancer cells that have supernumerary centrosomes.[5][6] However, inhibition of other mitotic regulators, such as Aurora A kinase, can also lead to multipolar spindles by disrupting centrosome clustering.[13]
Troubleshooting Workflow for Multipolar Spindles
Figure 2: A decision-making workflow for investigating the origin of multipolar spindles.
-
Key Validation Step: The most definitive way to determine if multipolar spindle formation is an on-target effect is the phenotypic rescue experiment with the Kif18A-G135I mutant as described above. If the resistant mutant prevents the formation of multipolar spindles in the presence of this compound, it is a bona fide on-target effect.
Quantitative Data Summary
While a comprehensive off-target profile for this compound is not publicly available, the following table summarizes its known potency and that of other KIF18A inhibitors for comparison.
| Compound | Target | IC50 / Potency | Notes |
| This compound | Kif18A | 6.16 μM (IC50) | ATP and microtubule noncompetitive.[1] |
| VLS-1272 | Kif18A | Sub-nanomolar | Highly selective vs. other kinesins.[3] |
| AM-1882 | Kif18A | Potent inhibitor | Highly specific small molecule inhibitor.[5] |
| ATX020 | Kif18A | 14.5 nM (IC50) | Selective over CENPE and EG5.[14] |
Kif18A Signaling Pathway and Point of Inhibition
The following diagram illustrates the role of Kif18A in mitosis and the point of intervention for this compound.
Figure 3: The role of Kif18A in mitotic progression and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitosis-targeting therapies: a troubleshooting guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora A inhibition limits centrosome clustering and promotes mitotic catastrophe in cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Kif18A-IN-4 stability and storage conditions
Welcome to the technical support center for Kif18A-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find detailed information on the stability, storage, and handling of this compound, as well as comprehensive troubleshooting guides and frequently asked questions.
Stability and Storage
Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible experimental outcomes.
Storage Conditions Summary
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years | Store desiccated. |
| 4°C | 2 years | For short-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For short-term storage of solutions. |
Note: While specific stability data for this compound is often provided in the Certificate of Analysis, the data for analogous compounds such as Kif18A-IN-2 and Kif18A-IN-3 provide a reliable reference.
Shipping Conditions: this compound is typically shipped at room temperature in its solid form. Upon receipt, it is recommended to store it at the appropriate temperature as indicated above.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For example, the related compound Kif18A-IN-3 has a solubility of 80 mg/mL in DMSO. To prepare a stock solution, dissolve the solid powder in high-quality, anhydrous DMSO. Sonication or gentle warming (up to 45°C) can be used to aid dissolution.
Q2: My this compound solution appears to have precipitated after dilution in aqueous media. What should I do?
A2: Precipitation can occur when a DMSO stock solution is diluted into aqueous buffers or cell culture media. To minimize this, it is recommended to add the DMSO stock solution to the aqueous solution while vortexing to ensure rapid mixing. If precipitation persists, consider using a lower final concentration or incorporating a surfactant like Tween 80 or a co-solvent such as PEG300, particularly for in vivo formulations.
Q3: What is the mechanism of action of this compound?
A3: this compound is a moderately potent, ATP and microtubule non-competitive inhibitor of the kinesin motor protein KIF18A (IC50 = 6.16 μM).[1] KIF18A is essential for regulating chromosome alignment at the metaphase plate during mitosis. By inhibiting KIF18A, this compound disrupts this process, leading to mitotic arrest, the formation of multipolar spindles, and ultimately apoptosis, particularly in chromosomally unstable cancer cells.
Q4: What are the expected phenotypic effects of this compound on cells?
A4: Treatment of sensitive cell lines with this compound is expected to induce a G2/M cell cycle arrest.[2] Phenotypically, this manifests as an increase in the mitotic index, characterized by a higher number of cells with condensed chromosomes. You may also observe an increase in cells with multipolar spindles and subsequent apoptosis, which can be detected by markers like cleaved PARP.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect on cells | 1. Compound instability: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Low compound concentration: The effective concentration may vary between cell lines. 3. Cell line insensitivity: Not all cell lines are sensitive to KIF18A inhibition. Sensitivity is often correlated with chromosomal instability. | 1. Prepare fresh stock solutions and aliquot for single use to avoid degradation. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Test the compound on a known sensitive cell line (e.g., MDA-MB-157, OVCAR-3) as a positive control. |
| Cell death observed in control (DMSO-treated) cells | 1. High DMSO concentration: DMSO can be toxic to some cell lines at higher concentrations. | 1. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%). |
| Difficulty dissolving the compound | 1. Inadequate solvent or mixing: The compound may not be fully solubilized. | 1. Use high-quality, anhydrous DMSO. Gentle warming (up to 45°C) and sonication can aid dissolution. Ensure thorough vortexing when preparing the stock solution. |
| Variability between experiments | 1. Inconsistent cell passage number: Cellular responses can change with prolonged culturing. 2. Slight variations in compound concentration or incubation time. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure accurate pipetting and consistent timing across all experimental replicates. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only control.
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Incubation: Incubate the plate for the desired duration (e.g., 5 days).[1]
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curve to determine the IC50 value.
Immunofluorescence Staining for Mitotic Phenotypes
This protocol allows for the visualization of mitotic spindles and chromosome alignment.
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Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with this compound at the desired concentration (e.g., 15 μM for MDA-MB-157 cells) for a specified time (e.g., 24 hours).[1]
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Fixation: Gently wash the cells with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
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Permeabilization: If using a paraformaldehyde fixation, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
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Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100).
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Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (to visualize microtubules) and pericentrin (to mark centrosomes).
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Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.
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DNA Staining and Mounting: Stain the DNA with DAPI and mount the coverslips onto microscope slides.
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Imaging: Visualize the cells using a fluorescence microscope.
Western Blot Analysis
This protocol can be used to detect changes in protein levels indicative of mitotic arrest and apoptosis.
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Cell Lysis: Treat cells with this compound. After the desired incubation period, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest, such as Cyclin B1 (mitotic marker), cleaved PARP (apoptosis marker), and a loading control (e.g., β-actin or GAPDH).[3]
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.
Caption: Mechanism of this compound action in disrupting mitosis.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Kif18A-IN-4
Welcome to the technical support center for Kif18A-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when working with this potent and selective KIF18A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a moderately potent, ATP and microtubule (MT) noncompetitive inhibitor of Kinesin Family Member 18A (KIF18A) with an IC50 of 6.16 μM.[1] It exhibits high selectivity against a wide range of other mitotic kinesins and kinases and does not directly interfere with tubulin assembly.[1] KIF18A is a plus-end directed motor protein crucial for regulating chromosome alignment at the metaphase plate during mitosis.[2][3] By inhibiting KIF18A, this compound disrupts proper chromosome segregation, leading to prolonged mitotic arrest and activation of the Spindle Assembly Checkpoint (SAC).[2] This sustained mitotic arrest ultimately triggers apoptosis, or programmed cell death, particularly in rapidly dividing cancer cells with chromosomal instability (CIN).[2][3]
Q2: What is the expected phenotype in sensitive cancer cell lines treated with this compound?
Treatment of sensitive cancer cell lines, especially those with high levels of chromosomal instability (CIN), with this compound is expected to induce a robust mitotic arrest.[3][4] Key phenotypic changes include:
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Increased Mitotic Index: A higher percentage of cells will be arrested in mitosis. This can be quantified by staining for phospho-histone H3 (pH3), a marker for mitotic cells.[4][5]
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Chromosome Congression Defects: Chromosomes will fail to align properly at the metaphase plate, leading to a scattered appearance.[6]
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Multipolar Spindles: A characteristic phenotype is the formation of multipolar spindle arrays, with more than two spindle poles.[1]
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Cell Death: Prolonged mitotic arrest will lead to apoptosis.[2][4]
Q3: Why are some cancer cell lines insensitive to this compound?
The sensitivity of cancer cells to KIF18A inhibition is often linked to pre-existing chromosomal instability (CIN).[3][7] Cells with a stable genome may be less reliant on KIF18A for proper mitosis and are therefore less sensitive to its inhibition. Additionally, some normal, rapidly dividing tissues like bone marrow and the gastrointestinal tract show minimal effects from KIF18A inhibition, highlighting the selective nature of this therapeutic strategy.[2][8] Resistance can also emerge through various mechanisms, such as alterations in the spindle assembly checkpoint (SAC) or the anaphase-promoting complex/cyclosome (APC/C).[9]
Troubleshooting Unexpected Results
This section provides guidance on how to interpret and troubleshoot unexpected experimental outcomes with this compound.
Issue 1: Reduced or no efficacy in a supposedly sensitive cell line.
If you observe a weaker than expected or no response to this compound in a cell line reported to be sensitive, consider the following possibilities and troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | 1. Confirm the proper storage of this compound as per the manufacturer's instructions. 2. Prepare fresh dilutions of the compound for each experiment. 3. Verify the concentration and purity of your stock solution using analytical methods if possible. |
| Cell Line-Specific Factors | 1. Verify Cell Line Identity: Perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct cell line. 2. Assess KIF18A Expression: Confirm the expression of KIF18A in your cell line using Western blotting or qPCR. Lower than expected expression could lead to reduced sensitivity. 3. Evaluate Chromosomal Instability (CIN): Characterize the level of CIN in your cell line. Cell lines with lower CIN may be inherently less sensitive. |
| Development of Resistance | 1. Culture Authenticity: Ensure that the cell line has not been in continuous culture for an extended period, which can lead to genetic drift and the selection of resistant populations. 2. Investigate Resistance Mechanisms: If resistance is suspected, consider investigating the status of the Spindle Assembly Checkpoint (SAC) and the Anaphase-Promoting Complex/Cyclosome (APC/C).[9] |
| Experimental Setup | 1. Optimize Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. 2. Check for Serum Interactions: Some compounds can bind to serum proteins, reducing their effective concentration. Consider testing the compound in lower serum conditions if applicable. |
Experimental Workflow for Troubleshooting Lack of Efficacy
Issue 2: Observation of a phenotype other than multipolar spindles and mitotic arrest.
While multipolar spindles are a characteristic outcome of KIF18A inhibition, other phenotypes may be observed depending on the cell line and experimental conditions.
Alternative Phenotypes and Their Interpretation
| Observed Phenotype | Potential Interpretation | Suggested Follow-up Experiments |
| Severe Chromosome Missegregation without Multipolar Spindles | The cell line may have a weakened Spindle Assembly Checkpoint (SAC), allowing it to exit mitosis despite chromosome alignment errors. | 1. Assess SAC activity by treating cells with a microtubule-destabilizing agent (e.g., nocodazole) and measuring the duration of mitotic arrest. 2. Analyze the levels of key SAC proteins (e.g., Mad2, BubR1) by Western blotting. |
| Cell Cycle Arrest in G1 or S Phase | This is an unexpected phenotype and may suggest off-target effects or a unique cellular response. | 1. Perform a detailed cell cycle analysis using flow cytometry with propidium iodide staining at multiple time points. 2. Investigate the expression and phosphorylation status of key cell cycle regulators (e.g., cyclins, CDKs, p21, p27) by Western blotting. |
| Increased Cell Size and Polyploidy | Cells may be undergoing endoreduplication, a process where cells replicate their DNA without dividing, leading to polyploidy. This can be a consequence of mitotic slippage. | 1. Quantify DNA content by flow cytometry. 2. Visualize nuclear morphology by staining with DAPI or Hoechst. |
Signaling Pathway: KIF18A Inhibition and Mitotic Progression
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of Kif18A-IN-4 in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of Kif18A-IN-4 in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its expected effect on normal versus cancer cells?
A1: this compound is a moderately potent, ATP and microtubule noncompetitive inhibitor of the mitotic kinesin Kif18A.[1] Kif18A is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[2] By inhibiting Kif18A, this compound disrupts chromosome congression, leading to a prolonged mitotic arrest and the formation of multipolar spindles, which ultimately triggers apoptosis (programmed cell death).[1]
A key feature of KIF18A inhibitors is their selective cytotoxicity towards cancer cells with chromosomal instability (CIN).[2][3] Normal, healthy cells with stable chromosomes are largely unaffected by KIF18A inhibition and can successfully complete mitosis.[3][4][5] This selectivity provides a therapeutic window to target cancer cells while sparing normal, proliferating cells.[2][3]
Q2: What is the known selectivity profile of this compound?
A2: this compound has been shown to be selective against a large panel of mitotic kinesins and kinases and does not have any direct effects on tubulin assembly.[1] Preclinical studies on KIF18A inhibitors have demonstrated minimal detrimental effects on normal cells, including human bone marrow cells in culture.[4] This selectivity is a significant advantage over traditional anti-mitotic agents that broadly target the microtubule cytoskeleton, leading to toxicity in normal dividing cells.[6]
Q3: What are the recommended concentration ranges for this compound to achieve selective cancer cell killing?
A3: The optimal concentration of this compound will vary depending on the specific cancer cell line and experimental conditions. Based on available data, effective concentrations for inducing mitotic arrest in sensitive cancer cell lines are in the low micromolar range. For example, this compound has an EC50 of 6.35 µM in OVCAR-3 cells in a mitotic index assay.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cancer cell line while minimizing effects on normal control cells.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal cell lines at effective concentrations.
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Potential Cause 1: Off-target effects. While this compound is reported to be selective, high concentrations may lead to off-target inhibition of other kinases or cellular processes.
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Solution:
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Confirm the phenotype: Ensure that the observed cell death in normal cells is accompanied by mitotic arrest and multipolar spindle formation, the characteristic phenotypes of Kif18A inhibition.
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Titrate the concentration: Perform a careful dose-response experiment to identify the lowest effective concentration that induces the desired phenotype in cancer cells with minimal impact on normal cells.
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Use appropriate controls: Include a well-characterized, non-CIN normal cell line in your experiments to establish a baseline for cytotoxicity.
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Consider combination therapy: In a research setting, combining this compound with a low dose of another anti-mitotic agent, such as a PLK1 inhibitor, could potentially enhance the effect in cancer cells, allowing for a lower, less toxic concentration of this compound.
-
-
-
Potential Cause 2: Mischaracterization of the "normal" cell line. The normal cell line being used may have some degree of chromosomal instability, making it more sensitive to Kif18A inhibition than expected.
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Solution:
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Verify the karyotype: If possible, confirm that the normal cell line has a stable, diploid karyotype.
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Use multiple normal cell lines: Test this compound on a panel of well-established, karyotypically stable normal cell lines to confirm the observation of high cytotoxicity.
-
-
Issue 2: Inconsistent cytotoxicity results across experiments.
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Potential Cause 1: Variability in cell culture conditions. Cell density, passage number, and media composition can all influence a cell's sensitivity to a drug.
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Solution:
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Standardize protocols: Maintain consistent cell seeding densities and passage numbers for all experiments.
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Ensure log-phase growth: Always treat cells when they are in the logarithmic phase of growth.
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Use fresh media and inhibitor: Prepare fresh dilutions of this compound from a stock solution for each experiment.
-
-
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Potential Cause 2: Issues with the cytotoxicity assay. The chosen assay may not be optimal for the experimental setup or may be prone to artifacts.
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Solution:
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Validate the assay: Confirm that the assay is linear and sensitive in your cell lines.
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Use multiple assays: Use two different cytotoxicity assays based on different principles (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH release) to confirm the results.
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-
Data Presentation
Table 1: Comparative Potency of KIF18A Inhibitors in Cancer vs. Normal Cell Lines
| Compound | Cell Line | Cell Type | Assay | Potency (IC50/EC50) | Reference |
| This compound | MDA-MB-157 | Triple-Negative Breast Cancer (CIN) | Mitotic Index Assay | IC50: 4.8 µM | [1] |
| OVCAR-3 | Ovarian Cancer (CIN) | Mitotic Index Assay | EC50: 6.35 µM | [1] | |
| VLS-1272 | OVCAR3 | Ovarian Cancer (CIN) | CellTiter-Glo | IC50: ~10 nM | |
| JIMT-1 | Breast Cancer (CIN) | CellTiter-Glo | IC50: ~30 nM | ||
| MCF10A | Non-transformed Breast Epithelial | CellTiter-Glo | IC50: >10,000 nM | ||
| RPE-1 | hTERT-immortalized Retinal Pigment Epithelial | CellTiter-Glo | IC50: >10,000 nM | ||
| Primary T-cells | Normal Human Lymphocytes | CellTiter-Glo | No significant growth inhibition |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
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Materials:
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Cells (cancer and normal)
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96-well plates
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Complete culture medium
-
-
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include vehicle-only (DMSO) controls.
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Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
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Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Detection using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Materials:
-
Cells (cancer and normal)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kuickresearch.com [kuickresearch.com]
- 3. volastratx.com [volastratx.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
Technical Support Center: Overcoming Resistance to Kif18A-IN-4 in Cancer Cells
Welcome to the technical support center for Kif18A-IN-4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the mitotic kinesin Kif18A. Kif18A is a motor protein that plays a critical role in regulating microtubule dynamics at the plus-ends of kinetochore-microtubules during mitosis. By suppressing microtubule dynamics, Kif18A ensures the proper alignment of chromosomes at the metaphase plate, a crucial step for accurate chromosome segregation.[1][2] Inhibition of Kif18A's ATPase activity by this compound disrupts this process, leading to chromosome congression defects, prolonged mitotic arrest due to activation of the Spindle Assembly Checkpoint (SAC), and ultimately, cell death (apoptosis), particularly in cancer cells with high chromosomal instability (CIN).[1][2][3]
Q2: Why are chromosomally unstable (CIN) cancer cells particularly sensitive to this compound?
A2: CIN cancer cells are characterized by a high rate of chromosome mis-segregation during mitosis. This inherent instability makes them more reliant on the precise functioning of the mitotic machinery, including Kif18A, to successfully complete cell division.[4][5] Kif18A helps to mitigate the consequences of CIN by fine-tuning microtubule dynamics to allow for proper chromosome alignment.[1] Therefore, inhibiting Kif18A in CIN cells exacerbates their underlying instability, leading to catastrophic mitotic errors and selective cell death, while normal, chromosomally stable cells are less affected.[4][5]
Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A3: Resistance to Kif18A inhibitors like this compound can arise through several mechanisms that allow cancer cells to bypass the mitotic arrest and cell death induced by the drug. Based on preclinical studies, the primary resistance mechanisms involve alterations in the Spindle Assembly Checkpoint (SAC) and the stabilization of kinetochore-microtubule attachments. Specific mechanisms include:
-
Spindle Assembly Checkpoint (SAC) Weakening: Downregulation or loss-of-function mutations in key SAC proteins, such as MAD1, can lower the threshold for mitotic exit, allowing cells to proceed to anaphase despite chromosome congression defects.[1]
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Alterations in Mitotic Progression Factors: Reduced levels of Cyclin B1, a key regulator of the mitotic state, can also lower the barrier for mitotic exit and confer resistance.[1]
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Stabilization of Kinetochore-Microtubule Attachments: Overexpression or altered activity of proteins that stabilize microtubule attachments to kinetochores can counteract the destabilizing effects of Kif18A inhibition. A key example is the minus-end directed kinesin HSET (KIFC1), whose loss has been shown to be counteracted by Kif18A inhibition, suggesting its overexpression could confer resistance.[1]
-
Upregulation of Cooperative Motor Proteins: The motor protein CENP-E works cooperatively with Kif18A in chromosome congression.[6] Cancer cells with naturally low levels of CENP-E are particularly sensitive to Kif18A inhibition.[6] Conversely, an upregulation of CENP-E could potentially compensate for the loss of Kif18A function and contribute to resistance.
-
Drug Efflux: Although not yet specifically demonstrated for this compound, a general mechanism of drug resistance in cancer cells is the increased expression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, reducing the intracellular concentration of the inhibitor.[7][8][9]
Troubleshooting Guides
Problem 1: Decreased potency of this compound in our cell line model over time.
This could indicate the development of acquired resistance. The following steps can help identify the underlying mechanism.
| Potential Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Weakening of the Spindle Assembly Checkpoint (SAC) | Western Blot Analysis: Analyze the protein levels of key SAC components, particularly MAD1. Immunofluorescence: Assess the localization and intensity of MAD1 at kinetochores in mitotic cells. | Reduced protein levels of MAD1. Diminished or absent MAD1 localization at unattached kinetochores. |
| Alterations in Mitotic Progression Factors | Western Blot Analysis: Measure the protein levels of Cyclin B1 in synchronized cell populations progressing through mitosis. | Lower peak levels of Cyclin B1 during mitosis in resistant cells compared to sensitive parental cells. |
| Stabilization of Kinetochore-Microtubule Attachments | Western Blot or qPCR Analysis: Determine the expression levels of HSET (KIFC1). Immunofluorescence: Observe the localization and intensity of HSET on the mitotic spindle. | Increased protein or mRNA levels of HSET in resistant cells. Enhanced localization of HSET to the mitotic spindle. |
| Upregulation of CENP-E | Western Blot or qPCR Analysis: Quantify the expression levels of CENP-E. | Elevated protein or mRNA levels of CENP-E in resistant cells. |
| Increased Drug Efflux | Flow Cytometry-based Efflux Assay: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp/ABCB1) to measure efflux activity. Western Blot Analysis: Probe for the expression of common ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2). | Increased efflux of the fluorescent substrate in resistant cells, which is reversible by a known ABC transporter inhibitor. Upregulated protein expression of one or more ABC transporters. |
Problem 2: How to overcome observed resistance to this compound?
Once a potential resistance mechanism is identified, the following strategies can be explored:
| Resistance Mechanism | Proposed Overcoming Strategy | Experimental Validation |
| Weakened SAC / Altered Mitotic Progression | Combination Therapy with CDK1 inhibitors: Since reduced Cyclin B1 confers resistance by lowering CDK1 activity, co-treatment with a CDK1 inhibitor may synergistically induce cell death.[10] Combination Therapy with PLK1 inhibitors: Inhibition of PLK1 has been shown to be synergistic with Kif18A inactivation.[11] | Cell Viability Assays: Perform combination index (CI) studies with this compound and a CDK1 or PLK1 inhibitor to assess for synergistic effects. |
| Stabilized Kinetochore-Microtubule Attachments (e.g., high HSET) | Combination Therapy with HSET inhibitors: Co-administration of a specific HSET inhibitor could re-sensitize cells to this compound. | Cell Viability Assays: Evaluate the synergistic or additive effects of combining this compound with an HSET inhibitor. |
| Upregulated CENP-E | Dual Inhibition of Kif18A and CENP-E: Simultaneous inhibition of both motor proteins has been shown to be synthetically lethal.[6] | Cell Viability and Apoptosis Assays: Treat resistant cells with a combination of this compound and a CENP-E inhibitor and assess for enhanced cell killing. |
| Increased Drug Efflux | Combination Therapy with ABC Transporter Inhibitors: Co-treatment with a broad-spectrum or specific ABC transporter inhibitor (e.g., verapamil, tariquidar) can restore intracellular this compound levels. | Cell Viability Assays: Test the ability of an ABC transporter inhibitor to re-sensitize resistant cells to this compound. Intracellular Drug Accumulation Assays: Use techniques like LC-MS/MS to directly measure if the ABC transporter inhibitor increases intracellular this compound concentrations. |
Experimental Protocols
Protocol 1: Western Blot Analysis for Resistance Markers
-
Cell Lysis: Lyse sensitive and resistant cell populations in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 4-15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against MAD1, Cyclin B1, HSET, CENP-E, P-gp (ABCB1), or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: CRISPR-Cas9 Knockout Screen to Identify Resistance Genes
-
Library Transduction: Transduce Cas9-expressing sensitive cancer cells with a genome-wide sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure one sgRNA per cell.
-
Selection and Expansion: Select for transduced cells (e.g., with puromycin) and expand the population.
-
Drug Treatment: Treat the expanded cell population with this compound at a concentration that inhibits growth by approximately 50-80% (IC50-IC80). Maintain a parallel DMSO-treated control population.
-
Genomic DNA Extraction and Sequencing: After a period of selection (e.g., 14-21 days) where resistant clones have emerged, harvest the cells, extract genomic DNA, and amplify the sgRNA cassettes by PCR.
-
Data Analysis: Sequence the amplified sgRNAs and compare their abundance between the this compound-treated and DMSO-treated populations. sgRNAs that are significantly enriched in the drug-treated population target genes whose loss confers resistance.[1]
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
References
- 1. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSET overexpression fuels tumor progression via centrosome clustering-independent mechanisms in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Investigating Sensitivity and Resistance of Tumor Cells to KIF18A Inhi" by Anna Belongia [scholarworks.uvm.edu]
- 5. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioengineer.org [bioengineer.org]
- 7. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. KIF18A and CDK1 as combined therapeutic targets in cervical and endometrial carcinomas: based on bioinformatics analysis and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KIF18A: a promising anticancer target for combinatorial therapy with PLK1 inhibitors | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
Troubleshooting inconsistent Kif18A-IN-4 results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Kif18A-IN-4, a potent and selective inhibitor of the mitotic kinesin Kif18A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP and microtubule noncompetitive inhibitor of Kinesin Family Member 18A (Kif18A).[1] Kif18A is a motor protein crucial for regulating chromosome alignment at the metaphase plate during mitosis.[2] By inhibiting Kif18A, this compound disrupts proper chromosome segregation, leading to mitotic arrest and, ultimately, cell death, particularly in rapidly dividing cancer cells with chromosomal instability (CIN).[2]
Q2: What are the expected phenotypic effects of this compound treatment on cells?
A2: Treatment of sensitive cells with this compound is expected to induce a mitotic arrest. A common observable phenotype is the formation of multipolar spindle arrays.[1] This occurs because the inhibition of Kif18A disrupts the proper organization of the mitotic spindle.
Q3: In which type of cells is this compound expected to be most effective?
A3: this compound is particularly effective in cancer cells exhibiting chromosomal instability (CIN).[3] These cells are more dependent on Kif18A for a successful mitosis compared to normal, chromosomally stable cells.[4]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For specific solubility information, it is always best to consult the manufacturer's data sheet that came with your vial of this compound. Generally, for in vitro experiments, a stock solution is prepared in a solvent like DMSO. For storage, follow the supplier's recommendation, which is typically at a low temperature to ensure stability.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Inconsistent Cell Viability Assay Results
Problem: High variability or unexpected results in cell viability assays (e.g., MTT, CellTiter-Glo®).
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding cells in the inner wells of the plate to avoid "edge effects". |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal IC50 for your specific cell line. The reported IC50 is 6.16 µM and the EC50 in OVCAR-3 cells is 6.35 µM, but this can vary.[1] |
| Incorrect Incubation Time | Optimize the incubation time with this compound. A 24-hour incubation has been shown to be effective for inducing mitotic arrest.[1] |
| Mixed Phenotypes of Cell Death and Arrest | Mitotic inhibitors can lead to various cell fates including mitotic arrest, cell death, or mitotic slippage. This can result in a complex readout in viability assays. Consider complementing viability assays with direct cell counting or imaging to better understand the cellular response. |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of viability assays. Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents. |
Weak or No Mitotic Arrest Phenotype in Western Blot
Problem: No significant increase in the mitotic marker phospho-Histone H3 (Ser10) after this compound treatment.
| Possible Cause | Suggested Solution |
| Cell Line Insensitivity | Confirm that your cell line is sensitive to Kif18A inhibition. Kif18A inhibitors are most effective in chromosomally unstable cancer cells. |
| Incorrect Antibody | Use a validated antibody for phospho-Histone H3 (Ser10). Include a positive control, such as cells treated with another mitotic inhibitor like nocodazole, to ensure the antibody is working correctly.[5] |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of Histone H3. |
| Timing of Cell Harvest | The peak of mitotic arrest may occur at a specific time point. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time for cell harvesting. |
| Low Protein Concentration | Ensure you load a sufficient amount of protein on the gel for detection. Perform a protein quantification assay before loading. |
Poor Quality Immunofluorescence Staining of Mitotic Spindles
Problem: High background, weak signal, or unclear spindle morphology in immunofluorescence images.
| Possible Cause | Suggested Solution |
| Suboptimal Fixation | The choice of fixative can impact antigen preservation. Try different fixation methods, such as methanol or paraformaldehyde, to see which gives the best results for your antibodies. |
| Inappropriate Antibody Dilution | Titrate your primary (e.g., anti-α-tubulin) and secondary antibodies to find the optimal concentration that gives a strong signal with low background. |
| Insufficient Blocking | Block non-specific binding by incubating with a suitable blocking agent, such as bovine serum albumin (BSA) or serum from the same species as the secondary antibody.[2][6] |
| Photobleaching | Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium to preserve the fluorescent signal. |
| Cells are Not in Mitosis | This compound induces mitotic arrest, but not all cells in the population will be in mitosis at the same time. You may need to enrich for the mitotic population or scan the slide to find cells with the desired phenotype. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture media. Remove the old media from the wells and add the media containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24-72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[7]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
Western Blot for Mitotic Arrest (Phospho-Histone H3)
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total Histone H3 or a loading control like GAPDH or β-actin to normalize the results.
Immunofluorescence for Spindle Analysis
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Fixation: Gently wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilization: If using a non-permeabilizing fixative, permeabilize the cells with a detergent like Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for at least 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a spindle component (e.g., anti-α-tubulin) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the DNA with a fluorescent dye like DAPI or Hoechst.
-
Mounting: Wash the cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.
Visualizations
Caption: this compound inhibits Kif18A, disrupting mitotic progression.
Caption: A typical experimental workflow for characterizing this compound.
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ibidi.com [ibidi.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Histone H3 (Mitotic Marker) Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Kif18A-IN-4 Degradation in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Kif18A-IN-4 in cell culture media.
This compound is a potent and selective inhibitor of the mitotic kinesin Kif18A, a protein that plays a crucial role in chromosome alignment during cell division.[1] Its inhibitory action makes it a valuable tool for cancer research, particularly in chromosomally unstable tumors that are highly dependent on KIF18A for proliferation. However, the stability of small molecule inhibitors in cell culture media can be a critical factor for obtaining reproducible and reliable experimental results. This guide addresses common issues and questions related to the potential degradation of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that targets the motor protein Kif18A. Kif18A is essential for regulating the dynamics of microtubules at the plus-ends, which is critical for the proper alignment of chromosomes at the metaphase plate during mitosis. By inhibiting Kif18A, this compound disrupts this process, leading to mitotic arrest and subsequent cell death in cancer cells that exhibit chromosomal instability.[2][3][4]
Q2: How should I store my this compound stock solution?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. While some quinazoline derivatives have shown stability in DMSO for up to 96 hours, it is best practice to prepare fresh dilutions in culture media for each experiment.[5]
Q3: I am seeing variable or weaker than expected effects of this compound in my cell-based assays. Could this be due to degradation?
Yes, inconsistent or reduced activity of this compound can be a sign of degradation in the cell culture media. The stability of the compound can be influenced by several factors including the composition of the media, pH, temperature, exposure to light, and the presence of serum proteins.
Q4: What are the potential factors in my cell culture media that could degrade this compound?
Several factors can contribute to the degradation of small molecules in cell culture:
-
pH: Quinazoline derivatives can be susceptible to degradation in alkaline conditions.[6][7] Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, but changes in pH due to cellular metabolism can occur.
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Serum Components: Fetal bovine serum (FBS) and other serum supplements contain enzymes, such as esterases and proteases, that can metabolize small molecules.
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Cellular Metabolism: Cells themselves can metabolize the compound, leading to a decrease in its effective concentration over time.
-
Light Exposure: Although not specifically documented for this compound, some small molecules are light-sensitive.
Troubleshooting Guide
If you suspect that this compound is degrading in your experiments, follow this troubleshooting guide.
Problem 1: Inconsistent or No Compound Effect
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Confirm Stock Solution Integrity:
-
Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
If possible, verify the concentration and purity of your stock solution using HPLC or LC-MS/MS.
-
-
Optimize Experimental Workflow:
-
Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
-
Minimize the time the compound is in the incubator before being added to the cells.
-
-
Assess Compound Stability Directly:
-
Perform a stability study by incubating this compound in your complete cell culture medium (with and without cells) over the time course of your experiment.
-
Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the intact compound using HPLC or LC-MS/MS.
-
Problem 2: High Variability Between Replicate Experiments
Possible Cause: Inconsistent degradation rates of this compound.
Troubleshooting Steps:
-
Standardize Media and Supplement Handling:
-
Use the same batch of cell culture medium and serum for all related experiments.
-
Ensure consistent thawing and handling procedures for serum to minimize variability in enzyme activity.
-
-
Control for Cell Density and Health:
-
Plate a consistent number of healthy, actively dividing cells for each experiment. Variations in cell number and metabolic activity can affect the rate of compound metabolism.
-
-
Consider a Serum-Free or Reduced-Serum Medium:
-
If feasible for your cell line, test the effect of this compound in a serum-free or reduced-serum medium to see if stability improves.
-
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol provides a general framework for assessing the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC). This method is adapted from stability studies of other quinazoline derivatives.[5][6][7][8]
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Microcentrifuge tubes
Methodology:
-
Sample Preparation:
-
Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Incubate the solution under your standard cell culture conditions (37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect an aliquot of the medium.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to the media sample.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the acetonitrile under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile and ramping up to 80% over 20 minutes). Adding 0.1% formic acid to both solvents can improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal absorbance wavelength for this compound (typically in the UV range).
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound over time to determine its stability and half-life in the medium.
-
Table 1: Example HPLC Gradient for this compound Stability Analysis
| Time (minutes) | % Acetonitrile | % Water (with 0.1% Formic Acid) |
| 0 | 20 | 80 |
| 20 | 80 | 20 |
| 25 | 80 | 20 |
| 26 | 20 | 80 |
| 30 | 20 | 80 |
Protocol 2: LC-MS/MS for Sensitive Quantification of this compound
For more sensitive and specific quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Methodology:
-
Sample Preparation: Follow the same protein precipitation and extraction steps as in the HPLC protocol. The final sample should be reconstituted in a solvent compatible with the LC-MS system.
-
LC-MS/MS Analysis:
-
The LC conditions can be similar to the HPLC method but may require optimization for faster run times.
-
The mass spectrometer should be set to monitor for the specific mass-to-charge ratio (m/z) of this compound and a characteristic fragment ion. This will require initial optimization by infusing a standard solution of the compound.
-
-
Data Analysis:
-
Use an internal standard to correct for sample processing variability.
-
Quantify the amount of this compound at each time point by comparing the peak area to a standard curve.
-
Signaling Pathways and Experimental Workflows
Kif18A Signaling and Inhibition Workflow
Kif18A is a motor protein that moves along microtubules to their plus-ends, where it plays a critical role in suppressing microtubule dynamics. This function is essential for the proper alignment of chromosomes at the metaphase plate. This compound inhibits the ATPase activity of Kif18A, preventing it from performing this function. This leads to defects in chromosome congression, activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, cell death, particularly in cancer cells with chromosomal instability.
Caption: this compound inhibits Kif18A, leading to mitotic arrest and apoptosis.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines the key steps to determine the stability of this compound in your specific experimental setup.
Caption: Workflow for determining the stability of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
Optimizing incubation time for Kif18A-IN-4 treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for Kif18A-IN-4 treatment. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for this compound incubation time?
A1: Based on available data, a 24-hour incubation period is a common starting point for initial experiments.[1] However, the optimal time can vary significantly depending on the cell line, experimental endpoint, and inhibitor concentration. Studies have reported using incubation times ranging from overnight to six days.[1][2][3]
Q2: What is the mechanism of action for this compound and how does it influence incubation time?
A2: this compound is a noncompetitive inhibitor of KIF18A, a motor protein essential for aligning chromosomes during mitosis.[1][4] By inhibiting KIF18A, the compound disrupts mitotic progression, leading to mitotic arrest and ultimately cell death, particularly in cancer cells with high chromosomal instability.[4][5][6][7] The required incubation time must be sufficient to allow cells to enter mitosis to observe the inhibitor's effects.
Q3: Which factors can influence the optimal incubation time?
A3: Several factors can affect the ideal incubation time for your experiment:
-
Cell Line Doubling Time: Faster-proliferating cells will enter mitosis more frequently, potentially showing effects with shorter incubation times.
-
Concentration of this compound: Higher concentrations may produce effects more rapidly, but could also lead to off-target effects or cytotoxicity. Potency in cell-based assays is typically in the micromolar range.[1][8]
-
Experimental Endpoint: Assays measuring long-term outcomes like cell proliferation or colony formation will require longer incubation periods (e.g., 4-6 days) compared to assays measuring acute mitotic arrest (e.g., 12-24 hours).[2][3]
-
Inhibitor Stability: The stability of this compound in your specific culture media can impact its effective concentration over time.[8]
Q4: How does this compound selectively target cancer cells?
A4: this compound's selectivity stems from the dependency of many cancer cells, particularly those with chromosomal instability (CIN), on the KIF18A protein for successful cell division.[5][9][10] Normal, chromosomally stable cells are less reliant on KIF18A and are therefore less affected by its inhibition, providing a therapeutic window.[5][7][10]
Data Summary: Incubation Parameters
The following table summarizes incubation times and concentrations reported in studies using KIF18A inhibitors.
| Cell Line(s) | Concentration | Incubation Time | Observed Effect | Reference |
| MDA-MB-157 | 15 µM | 24 hours | Induced multipolar spindle arrays | [1] |
| OVCAR-3 | 0-10 µM | Overnight | EC50 of 6.35 µM in a mitotic index assay | [1] |
| BT-549 | 0.5 µM (AM-0277) | 48 hours | Assessed cell growth and protein levels | [2] |
| Various Cancer Lines | 0.5 µM (AM-0277) | 6 days | Cell growth analysis | [2] |
| HCC15 | Not specified | 4 days | Cell proliferation analysis | [3] |
| Panel of Cell Lines | Varied | 5 days | MTT endpoint viability assay | [11] |
Visual Guides and Workflows
KIF1A Signaling Pathway and Inhibition
Caption: KIF18A's role in mitotic progression and its inhibition by this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal this compound incubation time.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Causes | Recommended Solutions |
| No observable effect or weak response | 1. Incubation time is too short: The majority of cells may not have entered mitosis. 2. Inhibitor concentration is too low: The dose is insufficient to inhibit KIF18A effectively. 3. Cell line is resistant: The cell line may not have chromosomal instability or may not depend on KIF18A.[5][10] 4. Inhibitor degradation: The compound may be unstable in the culture medium over the incubation period.[8] | 1. Increase incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours). 2. Increase inhibitor concentration: Perform a dose-response experiment to determine the optimal concentration. 3. Use a positive control cell line: Test a cell line known to be sensitive to KIF18A inhibition. 4. Replenish media: For long incubation periods (>48h), consider replacing the media containing fresh inhibitor. |
| High cytotoxicity in control and treated groups | 1. Solvent (DMSO) toxicity: The final concentration of the vehicle is too high. 2. Inhibitor concentration is too high: The dose is causing widespread, non-specific cell death. 3. Poor cell health: Cells were not healthy or were overly confluent at the start of the experiment. | 1. Reduce DMSO concentration: Ensure the final DMSO concentration is consistent across all wells and is typically ≤0.5%. 2. Lower inhibitor concentration: Titrate the inhibitor to a lower concentration range. 3. Optimize cell culture: Ensure cells are in the logarithmic growth phase and seeded at an appropriate density. |
| Inconsistent or variable results | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Edge effects in plates: Evaporation from wells on the edge of the plate can concentrate the inhibitor. 3. Inhibitor precipitation: The compound may not be fully soluble at the working concentration.[8] | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize edge effects: Do not use the outermost wells of the plate for data collection; fill them with sterile PBS or media. 3. Check solubility: Visually inspect the media for precipitation after adding the inhibitor. If needed, prepare fresh dilutions or adjust the solvent concentration. |
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common experimental issues.
Experimental Protocols
Protocol: Determining Optimal Incubation Time Using a Cell Viability Assay (e.g., MTT/XTT)
This protocol outlines a general method for conducting a time-course experiment to find the optimal incubation period for this compound.
1. Materials:
-
Selected cancer cell line(s) and appropriate complete culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).[12]
-
96-well flat-bottom cell culture plates.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
Plate reader capable of measuring absorbance or luminescence.
-
Phosphate-buffered saline (PBS).
2. Procedure:
-
Day 1: Cell Seeding
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed the cells into multiple 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). Plate one plate for each time point you plan to measure.
-
Incubate the plates overnight (~18-24 hours) to allow cells to attach.
-
-
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium. A common approach is to prepare 2X concentrations so that adding 100 µL to the existing 100 µL in the wells will yield the final desired concentration.
-
Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Return all plates to the incubator.
-
-
Days 3-6: Time-Point Analysis
-
At each designated time point (e.g., 24h, 48h, 72h, 96h), remove one 96-well plate from the incubator.
-
Perform the cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves:
-
Adding MTT reagent to each well.
-
Incubating for 2-4 hours until formazan crystals form.
-
Adding solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the crystals.
-
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
3. Data Analysis:
-
Subtract the average absorbance of the "media only" (blank) wells from all other wells.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells for that specific time point:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot % Viability against the log of the inhibitor concentration for each time point.
-
Analyze the resulting curves. The optimal incubation time is typically the earliest point at which a stable and potent dose-response curve is achieved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuickresearch.com [kuickresearch.com]
- 8. caymanchem.com [caymanchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kif18A-IN-4 Imaging Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Kif18A-IN-4 in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the mitotic kinesin Kif18A. Kif18A is a motor protein that plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules during mitosis.[1][2][3] It is essential for the proper alignment of chromosomes at the metaphase plate.[1][2] By inhibiting the ATPase activity of Kif18A, this compound disrupts chromosome congression, leading to a prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC).[2] This sustained mitotic arrest can ultimately trigger apoptotic cell death, particularly in cancer cells with chromosomal instability (CIN), which are highly dependent on Kif18A for their proliferation.[4][5][6]
Q2: What are the expected phenotypic outcomes of treating cells with this compound?
Treatment of chromosomally unstable cancer cells with this compound is expected to induce:
-
Mitotic Arrest: A significant increase in the percentage of cells in mitosis, identifiable by condensed chromatin and the presence of a mitotic spindle.[5][7]
-
Chromosome Misalignment: Chromosomes failing to align properly at the metaphase plate.
-
Multipolar Spindles: The formation of mitotic spindles with more than two poles, leading to abnormal chromosome segregation.[7][8]
-
Apoptosis: Subsequent programmed cell death following prolonged mitotic arrest.[1]
In contrast, normal, chromosomally stable cells are generally less sensitive to Kif18A inhibition and may show minimal effects on mitotic progression.[6]
Q3: What are some common artifacts to watch out for in my imaging experiments with this compound?
Beyond the expected phenotypes, be aware of general imaging artifacts that can confound your results:
-
Autofluorescence: Dead cells or debris can autofluoresce, creating false positive signals. Use a viability stain to exclude dead cells from your analysis.
-
Non-specific Antibody Binding: In immunofluorescence experiments, primary or secondary antibodies may bind non-specifically, leading to high background. Ensure proper blocking and antibody titration.
-
Phototoxicity: Excessive exposure to excitation light can damage cells and lead to artifacts such as cell blebbing or apoptosis that are not a direct result of this compound treatment. Use the lowest possible laser power and exposure times.
-
Out-of-Focus Signal: Haze or blurriness can obscure fine details of the mitotic spindle and chromosomes. Ensure proper focusing and consider using deconvolution algorithms to improve image quality.
Troubleshooting Guide
Problem 1: I am not observing an increase in mitotic index after this compound treatment.
| Possible Cause | Suggested Solution |
| Cell line is not sensitive to Kif18A inhibition. | Confirm that your cell line is chromosomally unstable. Kif18A inhibitors are most effective in CIN-positive cancer cells.[4][5][6] Consider testing a sensitive control cell line, such as OVCAR-3 or MDA-MB-157.[1][8] |
| Incorrect concentration of this compound. | Titrate the concentration of this compound to determine the optimal dose for your cell line. The EC50 can vary significantly between cell lines.[1][8] |
| Insufficient treatment time. | The induction of mitotic arrest is time-dependent. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. |
| Issues with cell health. | Ensure cells are healthy and in the exponential growth phase before treatment. Stressed or confluent cells may not respond as expected. |
Problem 2: I am observing high background fluorescence in my immunofluorescence images.
| Possible Cause | Suggested Solution |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal goat serum). |
| Antibody concentration is too high. | Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes signal-to-noise ratio. |
| Insufficient washing. | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. |
| Non-specific secondary antibody binding. | Ensure your secondary antibody is raised against the host species of your primary antibody. Use pre-adsorbed secondary antibodies to minimize cross-reactivity. |
Problem 3: My live-cell imaging is showing signs of phototoxicity.
| Possible Cause | Suggested Solution |
| Laser power is too high. | Reduce the laser power to the minimum level required for adequate signal detection. |
| Exposure time is too long. | Use the shortest possible exposure time that provides a good signal-to-noise ratio. |
| Imaging frequency is too high. | Reduce the frequency of image acquisition to the minimum necessary to capture the dynamics of interest. |
| Inappropriate imaging medium. | Use a live-cell imaging medium that is buffered and contains antioxidants to reduce phototoxicity. |
Quantitative Data Summary
The following table summarizes the reported potency of Kif18A inhibitors in various cancer cell lines. This data can help in selecting appropriate starting concentrations for your experiments.
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| This compound | OVCAR-3 | Mitotic Index | 6.35 µM | [8] |
| ATX020 | OVCAR-3 | Anti-proliferation | 53.3 nM | [1] |
| ATX020 | OVCAR-8 | Anti-proliferation | 534 nM | [1] |
Experimental Protocols
Immunofluorescence Protocol for Mitotic Phenotypes
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-α-tubulin for microtubules, anti-pericentrin for centrosomes, anti-phospho-histone H3 for mitotic cells) in 1% BSA in PBS. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in 1% BSA in PBS. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Live-Cell Imaging Protocol for Mitotic Progression
-
Cell Seeding: Seed cells in a glass-bottom imaging dish or multi-well plate suitable for live-cell microscopy.
-
Transfection/Transduction (Optional): If using fluorescent protein reporters (e.g., H2B-mCherry for chromatin, GFP-tubulin for microtubules), transfect or transduce the cells according to the manufacturer's protocol and allow for protein expression.
-
Treatment: Replace the culture medium with pre-warmed live-cell imaging medium containing the desired concentration of this compound or a vehicle control.
-
Microscope Setup: Place the imaging dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2.
-
Image Acquisition: Define the imaging positions and set the acquisition parameters (e.g., channels, exposure times, time-lapse interval). Acquire images at a frequency that allows for the tracking of mitotic events (e.g., every 5-15 minutes) for the desired duration.
-
Data Analysis: Analyze the time-lapse movies to quantify mitotic timing, chromosome movements, and cell fate.
Visualizations
Caption: Signaling pathway of Kif18A inhibition by this compound leading to mitotic arrest.
Caption: General experimental workflow for this compound imaging experiments.
Caption: A logical troubleshooting guide for unexpected results in this compound imaging.
References
- 1. faseb.scienceconnect.io [faseb.scienceconnect.io]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Integrated Profiling Delineated KIF18A as a Significant Biomarker Associated with Both Prognostic Outcomes and Immune Response in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. kuickresearch.com [kuickresearch.com]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating Kif18A-IN-4 On-Target Effects: A Comparative Guide with siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of the small molecule inhibitor Kif18A-IN-4 with the established gene silencing technique of small interfering RNA (siRNA) for the kinesin motor protein Kif18A. The data presented herein demonstrates a high degree of phenotypic concordance between chemical inhibition and genetic knockdown of Kif18A, validating the on-target activity of this compound.
Executive Summary
Kif18A is a crucial motor protein involved in the regulation of chromosome alignment during mitosis.[1] Its inhibition is a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN).[2][3] Validating that a small molecule inhibitor faithfully recapitulates the effects of genetic knockdown is a critical step in drug development. This guide outlines the comparative effects of this compound and Kif18A siRNA on cellular phenotypes, supported by experimental data and detailed protocols. Both methods of Kif18A suppression lead to pronounced mitotic defects, including increased spindle length and chromosome misalignment, ultimately resulting in mitotic arrest and apoptosis in sensitive cancer cell lines.[4][5]
On-Target Effect Comparison: this compound vs. siRNA
The following table summarizes the quantitative comparison of key mitotic phenotypes observed in MDA-MB-231 triple-negative breast cancer cells following treatment with a potent Kif18A inhibitor or Kif18A siRNA.
| Parameter | Control (DMSO/Control siRNA) | Kif18A Inhibitor (250 nM) | Kif18A siRNA |
| Spindle Length (µm) | ~10 | Increased | Increased[5] |
| Chromosome Alignment (FWHM of centromere distribution) | Normal | Increased (defective) | Increased (defective)[5] |
| Mitotic Arrest | Low | Increased | Increased[1][6] |
| Apoptosis (Cleaved PARP levels) | Low | Increased | Increased[4] |
| Cyclin B1 Levels | Normal | Increased | Increased[4] |
Note: FWHM (Full Width at Half Maximum) of centromere fluorescence distribution along the spindle length is a measure of chromosome alignment. A larger FWHM indicates greater misalignment.
Signaling Pathways and Experimental Workflows
To understand the downstream consequences of Kif18A inhibition, it is essential to visualize the affected signaling pathways and the experimental workflow used for validation.
Caption: Kif18A's role in mitotic progression and related signaling pathways.
The validation of this compound's on-target effects is achieved through a systematic experimental workflow that compares its activity with that of Kif18A siRNA.
Caption: Workflow for validating Kif18A inhibitor on-target effects using siRNA.
Experimental Protocols
siRNA-Mediated Knockdown of Kif18A
Objective: To specifically silence the expression of Kif18A in a target cell line to study the resulting phenotype.
Materials:
-
Target cells (e.g., MDA-MB-231)
-
Kif18A siRNA (validated sequences) and non-targeting control (NTC) siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA (Kif18A or NTC) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the media from the cells and replace with 1.5 mL of fresh, antibiotic-free complete medium.
-
Add the 500 µL of siRNA-lipid complex to each well.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, harvest the cells for downstream analysis such as Western Blotting to confirm Kif18A knockdown or immunofluorescence to assess cellular phenotypes.[4]
-
Immunofluorescence for Spindle and Chromosome Analysis
Objective: To visualize and quantify mitotic spindle length and chromosome alignment.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindles, anti-centromere antibody (ACA) for kinetochores)
-
Fluorescently labeled secondary antibodies
-
DAPI for DNA staining
-
Mounting medium
Protocol:
-
Fixation: Wash cells once with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash once with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Spindle length is measured from pole to pole. Chromosome alignment is quantified by measuring the full width at half maximum (FWHM) of the fluorescence intensity profile of the centromeres along the spindle axis.[5]
Conclusion
The data and methodologies presented in this guide demonstrate that this compound effectively mimics the on-target effects of Kif18A siRNA. Both approaches induce similar, quantifiable mitotic defects, providing strong evidence for the inhibitor's specificity. This comparative validation is a cornerstone for the continued development of Kif18A inhibitors as a targeted therapy for chromosomally unstable cancers.
References
- 1. Anapc5 and Anapc7 as genetic modifiers of KIF18A function in fertility and mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: Small Molecule Inhibitor Kif18A-IN-4 versus Genetic Knockdown of KIF18A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological inhibition of the mitotic kinesin KIF18A using the small molecule inhibitor Kif18A-IN-4 and its genetic knockdown via RNA interference (RNAi). KIF18A is a critical motor protein for chromosome alignment during cell division and has emerged as a promising therapeutic target in cancers characterized by chromosomal instability (CIN).[1][2][3] This guide synthesizes experimental data to delineate the similarities and differences in their mechanisms, cellular phenotypes, and therapeutic potential.
Introduction to KIF18A and its Inhibition
KIF18A is a plus-end directed motor protein of the kinesin-8 family that plays a crucial role in mitosis.[3][4] It accumulates at the plus-ends of kinetochore microtubules, where it suppresses their dynamics to facilitate the proper alignment of chromosomes at the metaphase plate.[5][6][7] While KIF18A is largely dispensable in normal, diploid cells, it is selectively essential for the proliferation and survival of cancer cells with high levels of CIN.[1][8][9] This dependency presents a therapeutic window for selectively targeting tumor cells.
Two primary methods are used to disrupt KIF18A function in a research and therapeutic context:
-
Genetic Knockdown (siRNA/shRNA): This method utilizes RNA interference to target and degrade KIF18A messenger RNA (mRNA), thereby preventing the synthesis of the KIF18A protein.
-
Pharmacological Inhibition (this compound): This approach uses a small molecule, this compound, to directly inhibit the protein's function. This compound is a moderately potent, ATP and microtubule noncompetitive inhibitor, suggesting it binds to an allosteric site to disrupt the motor's activity.[10]
Numerous studies have demonstrated that pharmacological inhibition of KIF18A phenocopies the effects of its genetic knockdown, validating its mechanism of action and confirming KIF18A as a viable drug target.[7][8][11]
Quantitative Comparison of Cellular Phenotypes
The following tables summarize the quantitative effects observed after treating chromosomally unstable (CIN) cancer cell lines and non-transformed diploid cell lines with either a KIF18A inhibitor or KIF18A siRNA.
Table 1: Effects on Mitosis in CIN vs. Diploid Cells
| Cell Line | Treatment | Mitotic Index (% of Cells) | Multipolar Spindles (% of Mitotic Cells) | Reference |
| MDA-MB-231 (CIN) | DMSO (Control) | ~5% | ~10% | [6][12] |
| KIF18A Inhibitor | Increased (Significantly >5%) | Increased (Significantly >10%) | [6][12] | |
| Control siRNA | ~5% | ~10% | [6][12] | |
| KIF18A siRNA | Increased (Significantly >5%) | Increased (Significantly >10%) | [6][12] | |
| HT-29 (CIN) | DMSO (Control) | ~4% | ~5% | [6] |
| KIF18A Inhibitor | Increased (Significantly >4%) | Increased (Significantly >5%) | [6] | |
| Control siRNA | ~4% | ~5% | [6] | |
| KIF18A siRNA | Increased (Significantly >4%) | Increased (Significantly >5%) | [6] | |
| RPE1 (Diploid) | DMSO (Control) | ~3% | Not Significantly Changed | [6][12] |
| KIF18A Inhibitor | Not Significantly Changed | Not Significantly Changed | [6][12] | |
| Control siRNA | ~3% | Not Significantly Changed | [6][12] | |
| KIF18A siRNA | Not Significantly Changed | Not Significantly Changed | [6][12] |
Table 2: Effects on Spindle Apparatus and Chromosome Alignment in CIN Cells (MDA-MB-231)
| Parameter | Treatment | Observation | Reference |
| Spindle Length | KIF18A Inhibitor | Increased | [6] |
| KIF18A siRNA | Increased | [6] | |
| Chromosome Alignment | KIF18A Inhibitor | Defective (wider metaphase plate) | [6][12] |
| KIF18A siRNA | Defective (wider metaphase plate, potentially more severe than inhibitor) | [6][12] |
Note: Some studies suggest that the magnitude of the chromosome alignment defect may be greater with siRNA knockdown compared to chemical inhibition, potentially due to the complete removal of the protein versus its functional inhibition.[6][12]
Visualization of Pathways and Workflows
Mechanism of KIF18A and Impact of its Disruption
Caption: KIF18A's role in mitosis and the consequences of its inhibition.
Comparative Experimental Workflow
Caption: Workflow for comparing KIF18A inhibitor vs. genetic knockdown.
Detailed Experimental Protocols
The following are representative protocols derived from methodologies reported in studies comparing KIF18A inhibition and knockdown.
Cell Culture
-
Cell Lines: MDA-MB-231 (triple-negative breast cancer, CIN), HT-29 (colorectal cancer, CIN), and RPE1 (hTERT-immortalized retinal pigment epithelial, diploid) cells are commonly used.
-
Media: Cells are cultured in appropriate media (e.g., DMEM or DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
KIF18A Genetic Knockdown
-
Reagents: Silencer® Select pre-designed siRNAs targeting KIF18A (e.g., Thermo Fisher Scientific, s37882) and a non-targeting control siRNA are used. Lipofectamine® RNAiMAX (Thermo Fisher Scientific) is used as the transfection reagent.
-
Procedure:
-
Cells are seeded in 6-well plates to reach 30-50% confluency on the day of transfection.
-
For each well, siRNA is diluted in Opti-MEM™ medium.
-
In a separate tube, Lipofectamine® RNAiMAX is diluted in Opti-MEM™.
-
The diluted siRNA and Lipofectamine are mixed and incubated at room temperature for 10-20 minutes to allow complex formation.
-
The siRNA-lipid complex is added dropwise to the cells.
-
Cells are incubated for 24-72 hours before downstream analysis to ensure efficient protein knockdown.[2]
-
Pharmacological Inhibition with this compound
-
Reagent: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Procedure:
-
Cells are seeded in appropriate culture plates or dishes.
-
Once attached, the culture medium is replaced with fresh medium containing the desired final concentration of this compound (e.g., 15 µM) or an equivalent volume of DMSO for the vehicle control.[10]
-
Cells are incubated for a specified period (e.g., 24 hours) before analysis.[10]
-
Immunofluorescence Microscopy
-
Purpose: To visualize mitotic spindles, chromosomes, and kinetochores to assess mitotic defects.
-
Procedure:
-
Cells are grown on glass coverslips and treated as described above.
-
After treatment, cells are fixed with 4% paraformaldehyde or ice-cold methanol.
-
Cells are permeabilized with 0.1-0.5% Triton™ X-100 in PBS.
-
Blocking is performed with a solution like 1% Bovine Serum Albumin (BSA) in PBS to prevent non-specific antibody binding.
-
Cells are incubated with primary antibodies (e.g., anti-α-tubulin for microtubules, anti-phospho-histone H3 for mitotic cells) overnight at 4°C.
-
After washing, cells are incubated with fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
DNA is counterstained with DAPI.
-
Coverslips are mounted on slides and imaged using a confocal or fluorescence microscope.
-
Cell Proliferation Assay
-
Purpose: To quantify the effect of KIF18A disruption on cell growth.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with the inhibitor or siRNA.
-
At various time points (e.g., 0, 24, 48, 72 hours), cell viability is measured using a reagent like CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader, and data is normalized to the control group.
-
Conclusion
Both the small molecule inhibitor this compound and genetic knockdown strategies effectively disrupt KIF18A function, leading to a consistent set of cellular phenotypes. In chromosomally unstable cancer cells, both methods reduce proliferation, induce mitotic arrest, and cause fatal mitotic errors such as multipolar spindle formation and chromosome mis-segregation.[1][8] Crucially, these effects are minimal in normal diploid cells, highlighting the selective vulnerability of CIN tumors to KIF18A inhibition.[1][6][8]
The strong correlation between the phenotypes of pharmacological inhibition and genetic knockdown provides robust validation for KIF18A as a therapeutic target.[7][11] Small molecule inhibitors like this compound offer key advantages for clinical development, including oral bioavailability, dose-dependent control over target engagement, and the potential for a favorable therapeutic window, sparing healthy proliferating tissues.[3][9][13] These findings strongly support the continued development of potent and selective KIF18A inhibitors for the treatment of CIN-positive cancers.[8]
References
- 1. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pipeline | Iambic Therapeutics [iambic.ai]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 13. ascopubs.org [ascopubs.org]
Comparative Analysis of Kif18A-IN-4's Efficacy in Diverse Cancer Models
For Immediate Release
A Comprehensive Guide to the Activity of Kif18A-IN-4, a Potent Inhibitor of the Mitotic Kinesin KIF18A, Across Various Cancer Types. This document provides a comparative analysis of this compound with other known KIF18A inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The mitotic kinesin KIF18A has emerged as a promising therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN).[1][2][3] KIF18A plays a crucial role in regulating chromosome alignment during mitosis, and its inhibition in cancer cells with high CIN leads to mitotic arrest and subsequent cell death, while having minimal effects on normal, chromosomally stable cells.[3][4] This guide focuses on the activity of this compound, a notable inhibitor of KIF18A, and compares its performance with other inhibitors in various cancer models.
This compound: A Profile
This compound is a potent and selective inhibitor of KIF18A with a demonstrated anti-tumor activity.[5] It functions as an ATP and microtubule (MT) noncompetitive inhibitor, distinguishing its mechanism from some other kinesin inhibitors.[5]
Cross-Validation of this compound Activity in Different Cancer Models
The efficacy of this compound has been evaluated in different cancer cell lines, showing a consistent inhibitory effect on the proliferation of chromosomally unstable tumor cells.
In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 | Observations | Reference |
| MDA-MB-157 | Triple-Negative Breast Cancer | Phenotypic Assay | 15 µM (24 hours) | Induces multipolar spindle arrays | [5] |
| OVCAR-3 | Ovarian Cancer | Mitotic Index Assay | 6.35 µM | - | [5] |
| - | - | Biochemical Assay (KIF18A) | 6.16 µM | - | [5] |
Comparative Analysis with Other KIF18A Inhibitors
Several other small molecule inhibitors targeting KIF18A are in various stages of development. A direct comparative study of this compound against all these inhibitors across a wide panel of cancer models is not yet publicly available. However, by collating data from different studies, we can establish a baseline for comparison.
Activity of Other KIF18A Inhibitors
| Inhibitor | Cancer Model(s) | Assay Type | IC50 / EC50 | Key Findings | Reference |
| Sovilnesib (AMG-650) | High-Grade Serous Ovarian Cancer (HGSOC) | Clinical Trial (Phase 1b) | Not specified | Favorable tolerability and evidence of efficacy | [3] |
| Compound 3 | Purified KIF18A | Biochemical Assay | 8.2 nM | Potent KIF18A inhibitor | [6] |
| AM-0277, AM-1882, AM-9022 | Panel of breast and ovarian cancer cell lines | Antiproliferative Assay | Varies by cell line | Focal sensitivity profile across the cell line panel | [4] |
| VLS-1272 | >100 cancer cell lines | Growth Inhibition Assay | Varies by cell line | Specificity towards cancer cells with chromosome instability | [2] |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of Kif18A's role and the methods to assess its inhibition, the following diagrams illustrate the KIF18A signaling pathway and a typical experimental workflow.
Caption: KIF18A Signaling Pathway in Mitosis.
Caption: KIF18A Inhibitor Validation Workflow.
Experimental Protocols
ADP-Glo™ Kinesin Activity Assay
This assay quantifies kinesin activity by measuring the amount of ADP produced in the reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant KIF18A protein
-
Microtubules
-
This compound or other inhibitors
-
Assay plates (384-well, white)
-
Luminometer
Procedure:
-
Prepare the kinase reaction mixture containing KIF18A enzyme, microtubules, ATP, and the test inhibitor (e.g., this compound) in a suitable buffer.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus the KIF18A activity.[7][8][9][10]
-
Calculate the IC50 value by plotting the inhibitor concentration against the percentage of KIF18A activity.
Mitotic Index Assay (Phospho-Histone H3 Staining)
This flow cytometry-based assay quantifies the percentage of cells in the M phase of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound or other inhibitors
-
Fixation and permeabilization buffers
-
Anti-Phospho-Histone H3 (Ser10) antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Propidium Iodide (PI) or DAPI for DNA content staining
-
Flow cytometer
Procedure:
-
Seed cancer cells in a multi-well plate and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest and fix the cells (e.g., with ethanol).
-
Permeabilize the cells to allow antibody entry.
-
Stain the cells with the anti-Phospho-Histone H3 (Ser10) antibody.[11][12][13]
-
Wash the cells and resuspend in a buffer containing a DNA stain (PI or DAPI).
-
Analyze the cells using a flow cytometer. The percentage of cells positive for Phospho-Histone H3 staining represents the mitotic index.[11][13]
Conclusion
This compound is a valuable tool for studying the role of KIF18A in cancer and serves as a promising lead compound for the development of therapeutics targeting chromosomally unstable tumors. The provided data and protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the potential of KIF18A inhibition in oncology. As more direct comparative studies become available, a clearer picture of the relative efficacy of different KIF18A inhibitors will emerge, guiding future clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. kuickresearch.com [kuickresearch.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. ulab360.com [ulab360.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. abcam.com [abcam.com]
- 12. Phosphohistone H3 labelling for histoprognostic grading of breast adenocarcinomas and computer‐assisted determination of mitotic index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. flowcytometry-embl.de [flowcytometry-embl.de]
A Head-to-Head Comparison of Kif18A-IN-4 and Other Mitotic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The process of mitosis, or cell division, is a cornerstone of cancer research, offering a prime target for therapeutic intervention. Mitotic inhibitors, which disrupt this process, have long been a staple in oncology. This guide provides a detailed comparison of a novel inhibitor, Kif18A-IN-4, with other established and emerging mitotic inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of the targeted pathways and experimental workflows.
Introduction to Mitotic Targets
Mitosis is a tightly regulated process involving multiple key proteins and structures. Disruption of any of these can lead to mitotic arrest and, ultimately, cell death. This guide will compare inhibitors targeting the following:
-
Kinesin Motor Proteins:
-
Kif18A: A kinesin-8 motor protein that regulates microtubule dynamics at the plus-ends to facilitate chromosome alignment at the metaphase plate.[1][2] Its inhibition leads to mitotic arrest, particularly in chromosomally unstable cancer cells.[1][2]
-
CENP-E: A kinesin-7 motor protein crucial for transporting chromosomes along microtubules to the metaphase plate and for satisfying the spindle assembly checkpoint.[3][4]
-
-
Mitotic Kinases:
-
Aurora Kinases (A and B): Serine/threonine kinases that are key regulators of mitosis, involved in centrosome maturation, spindle assembly, and chromosome segregation.[5]
-
Polo-like Kinase 1 (PLK1): A serine/threonine kinase that governs multiple stages of mitosis, including mitotic entry, spindle assembly, and cytokinesis.[6]
-
-
Microtubules: The fundamental components of the mitotic spindle.
-
Tubulin Polymerization: The process of building microtubules, which can be inhibited.
-
Microtubule Stabilization: Preventing the dynamic instability of microtubules, which is essential for proper mitotic progression.
-
Comparative Analysis of Mitotic Inhibitors
This section provides a comparative overview of this compound and selected inhibitors targeting different aspects of mitosis.
This compound is a moderately potent and selective, non-competitive inhibitor of the KIF18A motor protein.[7] It does not directly affect tubulin assembly but induces mitotic arrest, characterized by multipolar spindle arrays.[7]
CENP-E Inhibitors (e.g., GSK-923295) are allosteric inhibitors of the CENP-E motor protein.[3][8] They prevent proper chromosome alignment, leading to mitotic arrest and apoptosis.[4]
Aurora Kinase Inhibitors (e.g., Alisertib/MLN8237) are potent inhibitors of Aurora A kinase, leading to mitotic spindle abnormalities and apoptosis.[3][9]
PLK1 Inhibitors (e.g., Volasertib/BI 6727) are ATP-competitive inhibitors of PLK1, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]
Microtubule Stabilizers (e.g., Paclitaxel) bind to tubulin, stabilizing microtubules and preventing the dynamic instability required for proper spindle function, leading to mitotic arrest.[12]
Microtubule Destabilizers (e.g., Vincristine) inhibit the polymerization of tubulin, preventing the formation of microtubules and the mitotic spindle.
Data Presentation: In Vitro Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for the selected mitotic inhibitors across various human cancer cell lines.
Disclaimer: The data presented below is compiled from multiple sources. Direct comparison of absolute values should be made with caution, as experimental conditions (e.g., assay type, exposure duration) may vary between studies.
| Inhibitor | Target | MDA-MB-157 (Breast) | OVCAR-3 (Ovarian) | HCT116 (Colon) | HeLa (Cervical) |
| This compound | KIF18A | 4.8 µM[7] | 6.35 µM[7] | Not Available | Not Available |
| GSK-923295 | CENP-E | Not Available | Not Available | 51.9 nM[3] | Not Available |
| Alisertib (MLN8237) | Aurora A Kinase | 12.43 µM (MDA-MB-231)[13] | Not Available | 0.06-5 µM[5] | Not Available |
| Volasertib (BI 6727) | PLK1 | Not Available | Not Available | 23 nM[8] | 0.02 µM[6] |
| Paclitaxel | Microtubule Stabilization | 0.3 µM (MDA-MB-231)[14] | 0.4-3.4 nM[15] | Not Available | Not Available |
| Vincristine | Microtubule Destabilization | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize mitotic inhibitors.
Cell Viability Assay
This assay determines the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Add the diluted compounds to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50/EC50 values using a non-linear regression analysis.
Mitotic Index Assay (Immunofluorescence)
This assay quantifies the percentage of cells in mitosis following treatment with a compound.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with the desired concentrations of the inhibitor for 16-24 hours.
-
Fixation: Aspirate the media and rinse with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Rinse three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Rinse three times with PBS. Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a mitotic marker, such as rabbit anti-phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology, #9701, at a 1:200 - 1:800 dilution), overnight at 4°C.[14]
-
Secondary Antibody Incubation: Rinse three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Rinse three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.
-
Quantification: The mitotic index is calculated as the percentage of phospho-Histone H3-positive cells out of the total number of DAPI-stained cells.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (e.g., OVCAR-3) resuspended in a mixture of PBS and Matrigel into the flank of immunocompromised mice (e.g., NIH III nu/nu).[5]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.[5]
-
Drug Administration: Administer the test compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Measurement: Measure tumor volume two to three times per week.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at a specified time point. Euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Key Mitotic Targets and Inhibitor Actions
Experimental Workflow Diagram
Caption: Workflow for Mitotic Inhibitor Evaluation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK923295 | CENP-E inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. GSK-923295 | CAS:1088965-37-0 | フナコシ [funakoshi.co.jp]
- 9. reactionbiology.com [reactionbiology.com]
- 10. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. OVCAR-3 Xenograft Model | Xenograft Services [xenograft.net]
- 12. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. biocompare.com [biocompare.com]
- 14. Phospho-Histone H3 (Ser10) Antibody (#9701) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-Histone H3 (Ser10) Antibody (#9701) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
KIF18A-IN-4: A Sharpshooter in the Kinesin Family, Outperforming Pan-Kinesin Inhibitors in Specificity
For researchers in oncology and drug development, the quest for highly specific molecular targets is paramount. In the realm of mitotic kinesin inhibitors, a new contender, KIF18A-IN-4, demonstrates remarkable selectivity for its target, KIF18A, offering a significant advantage over broader-spectrum pan-kinesin inhibitors. This guide provides a detailed comparison of the specificity of this compound and its more optimized analogue, VLS-1272, against pan-kinesin inhibitors, supported by experimental data and detailed protocols.
Kinesins are a superfamily of motor proteins crucial for various cellular functions, including intracellular transport and cell division. Their pivotal role in mitosis has made them attractive targets for anticancer drug development. While pan-kinesin inhibitors have been explored, their lack of specificity can lead to off-target effects and associated toxicities. The development of highly selective inhibitors like this compound and VLS-1272 represents a significant step towards more targeted and potentially safer cancer therapies.
Unprecedented Specificity of KIF18A Inhibitors
Recent studies have highlighted the exceptional selectivity of a novel KIF18A inhibitor, VLS-1272 (also known as KIF18A-IN-7), which is a potent, orally active, and ATP-noncompetitive inhibitor that binds to the KIF18A-microtubule complex.[1][2] This high degree of specificity is crucial as it minimizes the potential for off-target effects, a common challenge with less selective pan-kinesin inhibitors.
In contrast, many so-called "pan-kinesin" inhibitors are, in practice, more selective for specific kinesins, most notably Eg5 (also known as KIF11), a key motor protein in spindle formation.[3][4] While effective in halting mitosis, their activity against a broader range of kinesins can be limited.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, VLS-1272, and representative pan-kinesin/Eg5 inhibitors against various kinesin motor proteins. Lower IC50 values indicate higher potency.
| Inhibitor | Target Kinesin | IC50 (nM) | Other Kinesins Tested | IC50 (nM) | Reference |
| This compound | KIF18A | 6,160 | Large panel of mitotic kinesins and kinases | Selective | [5] |
| VLS-1272 | Human KIF18A | 41 | KIF11/Eg5 | >100,000 | [2][6] |
| Murine KIF18A | 8.8 | KIF18B | >100,000 | [2][6] | |
| KIFC1 | >100,000 | [2][6] | |||
| KIF19 | 280 | [2][6] | |||
| Monastrol | Eg5 | 140 | - | - | [1] |
| Ispinesib | Eg5 | <10 | - | - | [3] |
| Filanesib | Eg5 | 6 | - | - | [3] |
| HR22C16 | Eg5 | 800 | - | - |
Note: The data clearly illustrates the high selectivity of VLS-1272 for KIF18A, with IC50 values in the nanomolar range for its primary target and significantly higher (or no inhibition) for other tested kinesins. This compound also demonstrates selectivity against a large panel of mitotic kinesins. In contrast, the pan-kinesin inhibitors listed primarily target Eg5, with limited available data on their broad-spectrum activity.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: KIF18A's role in mitosis and the specific action of this compound.
Caption: Workflow for key kinesin inhibitor specificity assays.
Experimental Protocols
The determination of inhibitor specificity relies on robust biochemical and cellular assays. Below are the detailed methodologies for the key experiments cited.
Kinesin ATPase Activity Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of kinesins by measuring the amount of ADP produced from ATP hydrolysis.
Materials:
-
Purified kinesin motor domains (e.g., KIF18A, Eg5)
-
Polymerized, taxol-stabilized microtubules
-
ATP solution
-
Assay buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Test inhibitors (e.g., this compound, pan-kinesin inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque plates
Procedure:
-
A reaction mixture containing the kinesin enzyme, microtubules, and assay buffer is prepared.
-
The test inhibitor is added to the reaction mixture at various concentrations. A DMSO control is included.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a set period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[7]
-
The Kinase Detection Reagent is then added to convert the ADP to ATP and to generate a luminescent signal via a luciferase reaction. The plate is incubated for 30-60 minutes at room temperature.[7]
-
Luminescence is measured using a plate reader.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Microtubule Gliding Assay
This assay directly visualizes the effect of inhibitors on the motor function of kinesins.
Materials:
-
Flow cells constructed from a glass slide and coverslip
-
Purified kinesin motor proteins
-
Fluorescently labeled, taxol-stabilized microtubules
-
Motility buffer (e.g., BRB80 buffer supplemented with ATP, casein, and an oxygen scavenger system)
-
Test inhibitors
Procedure:
-
The flow cell is coated with kinesin motors.[2]
-
Unbound motors are washed out, and the surface is blocked with casein.
-
Fluorescently labeled microtubules suspended in motility buffer containing ATP are introduced into the flow cell.
-
The test inhibitor is then added to the flow cell.
-
The movement of microtubules is observed and recorded using fluorescence microscopy.
-
The velocity of microtubule gliding is quantified using tracking software. A reduction in velocity indicates inhibition of motor activity.[8]
Conclusion
The data presented unequivocally demonstrates the superior specificity of the KIF18A inhibitor, VLS-1272, when compared to commonly referenced pan-kinesin inhibitors, which primarily target Eg5. This high selectivity for KIF18A suggests a wider therapeutic window and a lower likelihood of off-target effects. For researchers and drug developers, the focus on highly specific inhibitors like this compound and its analogues represents a promising strategy in the development of next-generation anticancer therapeutics that are both potent and highly targeted. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of novel kinesin inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carnabio.com [carnabio.com]
- 7. ulab360.com [ulab360.com]
- 8. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dose-response characteristics of the Kif18A inhibitor, Kif18A-IN-4, and other notable compounds targeting the same mitotic kinesin. The information presented is supported by experimental data from publicly available research, offering a valuable resource for those engaged in oncology drug discovery and development.
Introduction to Kif18A Inhibition
Kinesin family member 18A (Kif18A) is a plus-end directed motor protein that plays a crucial role in regulating microtubule dynamics during mitosis. Specifically, it is essential for the precise alignment of chromosomes at the metaphase plate. In many cancer cells, particularly those exhibiting chromosomal instability (CIN), there is a heightened dependency on Kif18A for successful cell division. Inhibition of Kif18A's ATPase activity disrupts this process, leading to mitotic arrest, chromosome mis-segregation, and ultimately, apoptosis. This selective vulnerability makes Kif18A an attractive therapeutic target for a range of solid tumors.
Dose-Response Comparison of Kif18A Inhibitors
The following table summarizes the dose-response data for this compound and other well-characterized Kif18A inhibitors. The data is primarily derived from in vitro biochemical and cell-based assays.
| Compound | Assay Type | Target/Cell Line | IC50/EC50 | Citation |
| This compound | Biochemical (ATPase) | Human Kif18A | 6.16 µM | [1] |
| Cell-based (Mitotic Index) | OVCAR-3 | 6.35 µM | [1] | |
| VLS-1272 | Biochemical (ATPase) | Human Kif18A | 41 nM | [2] |
| Cell-based (Viability) | JIMT-1 | 7.8 nM | [2] | |
| Cell-based (Viability) | NIH-OVCAR3 | 9.7 nM | [2] | |
| Cell-based (Viability) | HCC-15 | 11 nM | [2] | |
| Sovilnesib (AMG-650) | Biochemical (ATPase) | Human Kif18A | 71 nM | [3][4] |
| Cell-based (Mitotic Index) | OVCAR-3 | 68 nM | ||
| Cell-based (Nuclear Count) | OVCAR-3 | 70 nM | ||
| AM-1882 | Biochemical (ATPase) | Human Kif18A | 230 nM | [5] |
| Cell-based (pH3+) | MDA-MB-157 | 21 nM | [5] | |
| Cell-based (PCM foci) | MDA-MB-157 | 15 nM | [5] | |
| KIF18A-IN-1 | Cell-based (Viability) | OVCAR-8 | IC50: 11 nM, IC90: 33 nM | |
| ATX-295 | Biochemical (ATPase) | Human Kif18A | 18 nM |
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: Kif18A Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Kif18A Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Assay: KIF18A ATPase Activity (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the ATPase activity of Kif18A by detecting the amount of ADP produced in the reaction.
Materials:
-
Recombinant human Kif18A enzyme
-
Microtubules (taxol-stabilized)
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM Taxol, 5% glycerol)
-
ATP solution
-
Kif18A inhibitor compounds (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reaction Setup: In a 384-well plate, add the Kif18A enzyme, microtubules, and assay buffer.
-
Compound Addition: Add serial dilutions of the Kif18A inhibitor or DMSO (vehicle control) to the wells. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate Reaction: Add ATP to each well to start the ATPase reaction. The final ATP concentration should be at or near the Km for Kif18A. Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the ATPase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Cell-Based Assay: Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., OVCAR-3, JIMT-1)
-
Cell culture medium and supplements
-
96-well clear flat-bottom plates
-
Kif18A inhibitor compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the Kif18A inhibitor or DMSO (vehicle control). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control. Determine the EC50 or IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Cell-Based Assay: High-Content Imaging (Nuclear Count Assay)
This imaging-based assay provides a direct measure of cell number and can also be used to assess nuclear morphology and mitotic arrest.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96- or 384-well imaging plates (black-walled, clear-bottom)
-
Kif18A inhibitor compounds (serial dilutions)
-
Nuclear stain (e.g., Hoechst 33342)
-
Fixation and permeabilization reagents (if performing immunofluorescence)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding and Treatment: Seed cells into an imaging plate and treat with compounds as described for the MTT assay.
-
Cell Staining: At the end of the incubation period, stain the cells with a nuclear stain to visualize the nuclei. For live-cell imaging, a cell-permeant dye like Hoechst 33342 can be added directly to the culture medium. For fixed-cell analysis, cells are first fixed and permeabilized before staining.
-
Image Acquisition: Acquire images of the stained cells using a high-content imaging system. Multiple fields per well should be captured to ensure robust data.
-
Image Analysis: Use the accompanying software to automatically identify and count the number of nuclei in each image. The software can also be configured to quantify other parameters such as nuclear size, shape, and intensity, which can be indicative of mitotic arrest or apoptosis.
-
Data Analysis: Calculate the cell count for each treatment condition. Determine the EC50 or IC50 value for cell growth inhibition by fitting the dose-response data to a four-parameter logistic curve.
Conclusion
The landscape of Kif18A inhibitors is rapidly evolving, with several potent and selective compounds emerging as promising candidates for cancer therapy. This guide provides a snapshot of the comparative dose-response profiles of this compound and related molecules, supported by detailed experimental protocols. As research in this area continues, the methodologies and data presented here will serve as a valuable reference for the scientific community dedicated to advancing novel anti-mitotic cancer treatments.
References
Validating the selectivity of Kif18A-IN-4 against other kinesins
For researchers, scientists, and drug development professionals, the quest for highly selective molecular probes and therapeutic agents is paramount. Kif18A-IN-4 has emerged as a potent and selective inhibitor of the mitotic kinesin Kif18A, a key regulator of chromosome alignment during cell division. This guide provides a comparative analysis of this compound's selectivity against other kinesins, supported by experimental data and detailed protocols to aid in its validation and application.
Kif18A, a member of the kinesin-8 family, plays a crucial role in dampening the oscillations of chromosomes at the metaphase plate, ensuring their proper segregation into daughter cells.[1][2] Its over-expression has been linked to chromosomal instability, a hallmark of many cancers, making it an attractive target for anti-cancer drug development.[2][3] this compound and its analogs, such as ATX020 and AM-1882, are ATP and microtubule noncompetitive inhibitors that have demonstrated significant anti-tumor activity.[4] This guide focuses on the critical aspect of its selectivity, a key determinant of its utility as a research tool and its potential as a therapeutic candidate.
Comparative Selectivity Profile of Kif18A Inhibitors
The efficacy and safety of a targeted inhibitor are intrinsically linked to its selectivity. Comprehensive profiling of Kif18A inhibitors against a panel of other kinesin motor proteins is essential to validate their specific on-target activity and rule out potential off-target effects that could confound experimental results or lead to toxicity.
Biochemical assays, primarily microtubule-stimulated ATPase assays, are the gold standard for determining the inhibitory potency (IC50) of compounds against kinesins. The data presented below is for ATX020, a close and well-characterized analog of this compound, showcasing its remarkable selectivity for Kif18A.
| Kinesin Target | IC50 (µM) | Fold Selectivity vs. Kif18A |
| Kif18A (Human) | 0.0145 | 1 |
| CENP-E | >10 | >690 |
| Eg5 | 5.87 | 405 |
| KIF15 | >10 | >690 |
| KIF18B | >100 | >6897 |
| KIF19 | 6.1 | 421 |
Data sourced from a study on the Kif18A inhibitor ATX020, demonstrating its high selectivity.[1][5]
Experimental Protocols
To ensure the reproducibility and validation of these findings, a detailed methodology for the key experimental assay is provided below.
Kinesin ATPase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the ATPase activity of kinesins by measuring the amount of ADP produced in the presence of microtubules and ATP. The ADP-Glo™ Kinase Assay (Promega) is a commonly used commercial kit for this purpose.
Principle: The assay is a two-step process. First, the kinesin ATPase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the amount of ADP produced.
Materials:
-
Purified recombinant human kinesin enzymes (Kif18A, CENP-E, Eg5, etc.)
-
Taxol-stabilized microtubules
-
This compound or other test inhibitors
-
ATP
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 1 mM MgCl2, 1 mM EGTA, 0.1% Triton X-100, 10% glycerol)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the diluted this compound or control (DMSO vehicle) to the wells of a 384-well plate.
-
Add the purified kinesin enzyme to each well.
-
Add taxol-stabilized microtubules.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes), allowing the ATPase reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is proportional to the ADP concentration.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Kif18A inhibition, the following diagrams are provided.
Caption: Workflow for determining the IC50 of this compound against a panel of kinesins.
Caption: Kif18A's role in mitosis and the consequences of its inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinesin compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
Kif18A Inhibition: A Comparative Analysis in p53-Mutant versus p53-Wildtype Cancer Cells
A targeted approach exploiting chromosomal instability in p53-deficient tumors.
The kinesin motor protein Kif18A has emerged as a promising therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). This guide provides a comparative analysis of the effects of Kif18A inhibition by Kif18A-IN-4 in cancer cells with mutant versus wildtype p53, highlighting the molecular rationale and supporting experimental data for this selective therapeutic strategy.
Introduction
Kif18A is a plus-end directed motor protein essential for the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its primary function is to suppress microtubule dynamics, ensuring proper tension and segregation of sister chromatids.[3] While Kif18A is largely dispensable for normal cell division, cancer cells exhibiting CIN are exquisitely dependent on its function for survival.[4][5]
A significant portion of chromosomally unstable tumors, including aggressive subtypes like triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC), also harbor mutations in the tumor suppressor gene TP53.[6][7] The loss of p53 function removes a critical checkpoint that would otherwise eliminate cells with genomic aberrations, allowing for the proliferation of aneuploid cells. This convergence of CIN and p53 mutation creates a synthetic lethal vulnerability that can be exploited by Kif18A inhibitors like this compound.[6][8]
Mechanism of Selective Toxicity
This compound is an ATP and microtubule noncompetitive inhibitor of Kif18A.[9] By inhibiting the ATPase activity of Kif18A, the compound prevents proper chromosome congression, leading to a prolonged mitotic arrest.[1]
-
In p53-mutant cells , which are often chromosomally unstable, this prolonged mitotic arrest overwhelms the defective cell cycle checkpoints, ultimately triggering apoptotic cell death.[1][6] The inability of these cells to resolve the mitotic errors induced by Kif18A inhibition leads to their selective elimination.
-
In contrast, p53-wildtype cells typically have intact cell cycle checkpoints and lower levels of CIN.[6] While Kif18A inhibition can induce a transient mitotic delay, these cells are often able to eventually exit mitosis and remain viable.[10] The functional p53 pathway may play a role in repairing damage or inducing cell cycle arrest, preventing the catastrophic consequences seen in mutant cells.
This differential response forms the basis of the therapeutic window for Kif18A inhibitors, targeting the hallmark CIN of p53-mutant cancers while sparing healthy tissues and p53-wildtype cancer cells.[7][10]
Comparative Efficacy of Kif18A Inhibitors
The selective effect of Kif18A inhibition is evident in the differential sensitivity of cancer cell lines based on their p53 status. The following table summarizes the anti-proliferative effects of this compound and other potent Kif18A inhibitors in various cell lines.
| Inhibitor | Cell Line | Cancer Type | p53 Status | IC50/EC50 | Reference |
| This compound | OVCAR-3 | Ovarian | Mutant | EC50: 6.35 µM | [9] |
| This compound | MDA-MB-157 | Breast | Mutant | - | [9] |
| GH2616 | HT29 | Colorectal | Mutant | EC50: <50 nM | [11][12] |
| ATX-295 | OVCAR-3 | Ovarian | Mutant | IC50: 16 nM | [13] |
| AM-1882 | Various | - | - | 1 µM (tested conc.) | [8] |
| AM-0277 | Various | - | - | 1 µM (tested conc.) | [8] |
Note: Data for this compound in p53-wildtype cells is not explicitly available in the provided search results, but studies consistently show that p53-wildtype or p53-null cell lines exhibit only modest growth impacts from Kif18A inhibition.[6]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental approach to studying Kif18A inhibition, the following diagrams are provided.
Caption: Kif18A inhibition disrupts chromosome alignment, leading to apoptosis in p53-mutant cells.
Caption: Workflow for comparing this compound effects in p53-mutant vs. p53-wildtype cells.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the dose-dependent effect of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Seed p53-mutant and p53-wildtype cells in parallel into 96-well opaque-walled plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions. Mix on an orbital shaker to induce cell lysis.
-
Data Acquisition: After incubation to stabilize the luminescent signal, measure luminescence using a plate reader.
-
Analysis: Subtract background luminescence, normalize the data to the vehicle control, and plot the results as a percentage of viability versus log[inhibitor concentration]. Calculate IC50 values using non-linear regression analysis.
Mitotic Index Assay by Flow Cytometry
This protocol measures the percentage of cells in mitosis by staining for the mitotic marker phospho-histone H3 (Ser10).
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat cells with this compound at various concentrations (e.g., 1x, 5x, 10x the IC50) or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells and combine them. Wash the cells with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Permeabilization and Staining: Wash the fixed cells with PBS. Permeabilize with 0.25% Triton X-100 in PBS. Block with 1% BSA in PBS.
-
Antibody Incubation: Incubate cells with a primary antibody against phospho-histone H3 (Ser10) (e.g., anti-pH3). After washing, incubate with a fluorescently-labeled secondary antibody.
-
DNA Staining: Resuspend cells in a solution containing a DNA dye (e.g., DAPI or Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The percentage of pH3-positive cells represents the mitotic index.
Immunofluorescence for Mitotic Spindle Analysis
This method visualizes the mitotic spindle and chromosome alignment to assess the phenotypic effects of Kif18A inhibition.
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound at a concentration known to induce mitotic arrest (e.g., 5 µM) for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Blocking and Staining: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against α-tubulin to label microtubules.
-
Secondary Antibody and Counterstaining: After washing, apply a fluorescently-labeled secondary antibody. Counterstain the DNA with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy: Acquire images using a fluorescence or confocal microscope. Analyze mitotic cells for spindle morphology (bipolar vs. multipolar) and chromosome alignment at the metaphase plate.
Conclusion
The inhibition of Kif18A with compounds like this compound represents a targeted therapeutic strategy that leverages the inherent vulnerabilities of p53-mutant, chromosomally unstable cancers. The selective induction of mitotic catastrophe in these cells, while sparing their p53-wildtype counterparts, provides a strong rationale for the clinical development of Kif18A inhibitors. The experimental data consistently demonstrates this differential sensitivity, underscoring the potential of p53 status as a predictive biomarker for patient stratification in future clinical trials.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of inhibitors targeting KIF18A with ploidy-specific lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
KIF18A Inhibition: A New Frontier in Overcoming Taxane Resistance in Cancer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel KIF18A inhibitor, Kif18A-IN-4, against established and alternative therapies for taxane-resistant cancers. Through a detailed analysis of preclinical data, experimental protocols, and signaling pathways, this document aims to objectively evaluate the potential of KIF18A inhibition as a promising therapeutic strategy.
Taxane-based chemotherapies, such as paclitaxel and docetaxel, have long been a cornerstone in the treatment of various cancers. However, the development of resistance remains a significant clinical challenge. The emergence of targeted therapies, such as KIF18A inhibitors, offers a potential paradigm shift in treating these resistant tumors. This guide delves into the efficacy of this compound and compares it with other therapeutic options, providing a data-driven perspective for the scientific community.
Comparative Efficacy in Taxane-Resistant Cancer Cells
The therapeutic potential of this compound and its alternatives is best assessed through a direct comparison of their cytotoxic effects in cancer cell lines that have developed resistance to taxanes. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.
| Drug | Cancer Type | Cell Line | Taxane Resistance Status | IC50 (µM) | Citation |
| This compound | Ovarian Cancer | OVCAR-3 | Not specified, but known to be sensitive to KIF18A inhibition | 6.16 | |
| ATX020 (KIF18A Inhibitor) | Ovarian Cancer | OVCAR-3 | Chromosomally Instable | 0.0533 | [1][2][3] |
| ATX020 (KIF18A Inhibitor) | Ovarian Cancer | OVCAR-8 | Chromosomally Instable | 0.534 | [1][2][3] |
| Paclitaxel | Ovarian Cancer | OVCAR-3 | Sensitive | 0.0041 | [4] |
| Paclitaxel | Ovarian Cancer | OVCAR-3 | Resistant | 0.0266 | [4] |
| Drug | Cancer Type | Resistance Mechanism | Efficacy Metric | Value | Citation |
| Ixabepilone | Metastatic Breast Cancer | Taxane-Resistant | Overall Response Rate (monotherapy) | 11.5% | [5] |
| Eribulin | Ovarian Cancer | Platinum-Resistant | Not specified | Active in platinum-resistant models | |
| Ispinesib (KSP Inhibitor) | Multiple Cancers | Taxane-Refractory | Phase II studies show activity | Not specified | [6] |
Understanding the Mechanisms: Signaling Pathways
The distinct mechanisms of action of KIF18A inhibitors and taxanes underpin their differential efficacy in resistant cancers.
KIF18A Inhibition Pathway
KIF18A is a motor protein essential for the proper alignment of chromosomes during cell division.[7] In cancer cells with chromosomal instability (CIN), there is a heightened dependency on KIF18A to manage the chaotic mitotic process.[8][9] Inhibition of KIF18A in these cells leads to severe mitotic defects, activating the Spindle Assembly Checkpoint (SAC).[7] Prolonged SAC activation ultimately triggers apoptosis, or programmed cell death.[1][3][7]
Caption: KIF18A Inhibition Pathway leading to apoptosis in chromosomally unstable cancer cells.
Taxane-Induced Apoptosis Pathway
Taxanes, in contrast, work by stabilizing microtubules, the cellular scaffolding.[10][11] This stabilization disrupts the dynamic process of microtubule assembly and disassembly required for mitosis, leading to a G2/M phase cell cycle arrest.[12][13] This arrest can trigger apoptosis through various downstream signaling cascades, often involving the phosphorylation of Bcl-2 family proteins and the activation of caspases.[12][13][14]
Caption: Taxane-induced apoptosis pathway initiated by microtubule stabilization.
Experimental Protocols
The following are generalized protocols for key assays used to determine the efficacy of anticancer compounds. Specific parameters may vary between studies.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, paclitaxel) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measurement: For MTT, add a solubilizing agent to dissolve the formazan crystals. For both assays, measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: A typical workflow for a cell viability assay to determine IC50 values.
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
-
Cell Culture and Treatment: Culture cancer cells and treat them with the test compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification: Quantify the percentage of apoptotic cells in the treated versus control samples.
Conclusion
References
- 1. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. Efficacy and safety of ixabepilone in taxane-resistant patients with metastatic breast cancer previously treated with anthracyclines: results of a phase II study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. embopress.org [embopress.org]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 10. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 12. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 13. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Kif18A-IN-4's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kif18A-IN-4 with other known KIF18A inhibitors, focusing on the orthogonal validation of its mechanism of action. Kinesin family member 18A (KIF18A) is a crucial motor protein involved in the precise alignment of chromosomes during mitosis. Its inhibition presents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN), as these cells are particularly dependent on KIF18A for survival.[1] This guide summarizes key performance data, details experimental protocols for validation, and visualizes the underlying biological and experimental frameworks.
Mechanism of Action of KIF18A Inhibitors
KIF18A utilizes the energy from ATP hydrolysis to move along microtubules and regulate their dynamics at the plus-ends.[2] The inhibitors discussed in this guide, including this compound, are primarily ATP-noncompetitive. They bind to an allosteric pocket on the KIF18A-microtubule complex, effectively locking the motor protein in place and preventing its translocation.[3][4] This leads to mitotic arrest and subsequent cell death, particularly in CIN-high cancer cells.[3][5]
Comparative Performance of KIF18A Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and a selection of other well-characterized KIF18A inhibitors.
| Inhibitor | Biochemical IC50 (KIF18A ATPase Assay) | Cellular EC50 (Anti-proliferative/Mitotic Arrest) | Cell Line(s) | Mechanism of Action | Reference(s) |
| This compound | 6.16 µM | 6.35 µM (Mitotic Index) | OVCAR-3 | ATP and Microtubule Noncompetitive | [6] |
| AMG-650 (Sovilnesib) | 53 nM | 68 nM (Mitotic Index), 70 nM (Nuclear Count) | OVCAR-3 | Allosteric, binds KIF18A-tubulin complex | [5] |
| VLS-1272 | 41 nM | 7.8 nM, 9.7 nM, 11 nM | JIMT-1, NIH-OVCAR3, HCC-15 | ATP Noncompetitive, Microtubule-dependent | [3][7] |
| HW221043 | 6 nM | Not specified (active at nanomolar concentrations) | OVCAR3, BT549 | Not specified | |
| ATX020 | 14.5 nM | 53.3 nM, 534 nM | OVCAR-3, OVCAR-8 | Not specified | [8] |
| BTB-1 | 1.69 µM | Not specified | Not specified | ATP-competitive | [2] |
Selectivity Profile
A crucial aspect of a targeted inhibitor is its selectivity over other related proteins, which minimizes off-target effects. The following table provides a qualitative summary of the selectivity of various KIF18A inhibitors.
| Inhibitor | Selectivity over other Kinesins | Notes | Reference(s) |
| This compound | Selective against a large panel of mitotic kinesins and kinases. | Does not directly affect tubulin assembly. | [6] |
| AMG-650 (Sovilnesib) | Highly selective for KIF18A. | Minimal effects on proliferating human bone marrow mononuclear cells. | [9] |
| VLS-1272 | Highly selective for KIF18A. | No inhibition of KIF11/Eg5, KIF18B, or KIFC1 at 100 µM. | [7] |
| HW221043 | Potently inhibits KIF18A without affecting other kinesin family members at 10 µM. | High selectivity. | |
| ATX020 | Selective over other kinesins including CENPE (>10 µM) and EG5 (5.87 µM). | High selectivity. | [8] |
Orthogonal Validation of Mechanism of Action
Orthogonal validation strengthens the confidence in a drug's mechanism of action by using distinct experimental approaches that are not subject to the same potential artifacts. For KIF18A inhibitors, two key orthogonal methods are genetic knockdown and biophysical target engagement assays.
Comparison with Genetic Knockdown (siRNA/shRNA)
This approach compares the phenotypic effects of the small molecule inhibitor with the effects of reducing the target protein levels using RNA interference. A high degree of similarity in cellular phenotypes, such as mitotic arrest and apoptosis, provides strong evidence that the inhibitor's effects are on-target.[5][10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct target engagement in a cellular environment.[11][12] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble KIF18A, a thermal shift can be detected, confirming a direct interaction between the inhibitor and the target protein.[13][14][15]
Experimental Protocols
KIF18A ATPase Activity Assay
This biochemical assay measures the ability of an inhibitor to block the ATP hydrolysis activity of the KIF18A motor domain, which is stimulated by microtubules.
Materials:
-
Recombinant human KIF18A motor domain
-
Polymerized microtubules
-
ATP
-
Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Test inhibitor (e.g., this compound)
Procedure:
-
Prepare a reaction mixture containing assay buffer, KIF18A enzyme, and microtubules.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) Protocol for KIF18A
This protocol outlines the general steps for performing a CETSA experiment to validate the binding of an inhibitor to KIF18A in cells.
Materials:
-
Cancer cell line expressing KIF18A (e.g., OVCAR-3)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-KIF18A antibody
Procedure:
-
Culture cells to a suitable confluency and treat with the test inhibitor or vehicle for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-aggregated proteins) from the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble KIF18A by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble KIF18A against the temperature to generate melting curves for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
KIF18A Signaling Pathway in Mitosis
Caption: KIF18A's role in regulating mitotic progression.
Orthogonal Validation Workflow
Caption: Workflow for orthogonal validation of a small molecule inhibitor.
Cellular Thermal Shift Assay (CETSA) Principle
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. researchgate.net [researchgate.net]
Benchmarking Kif18A-IN-4: A Comparative Analysis Against Current Cancer Therapies
For Immediate Release
This guide provides a comprehensive comparison of Kif18A-IN-4, a potent and selective inhibitor of the mitotic kinesin Kif18A, against current standard-of-care therapies for cancers characterized by chromosomal instability (CIN), such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by preclinical data to inform future research and development directions.
Introduction to Kif18A Inhibition
Kinesin family member 18A (Kif18A) is a molecular motor protein crucial for the proper alignment of chromosomes during cell division. While largely dispensable for normal cell division, cancer cells with high levels of CIN are critically dependent on Kif18A to prevent lethal mitotic errors.[1][2] This dependency presents a promising therapeutic window to selectively target cancer cells while sparing healthy tissues.[3] this compound is an ATP and microtubule noncompetitive inhibitor of Kif18A, demonstrating anti-tumor activity. The development of Kif18A inhibitors like this compound and others in clinical development, such as sovilnesib (formerly AMG650), VLS-1488, and ATX-295, represents a novel targeted approach for CIN-high tumors.[4][5]
Mechanism of Action: Kif18A Inhibition
Kif18A inhibitors disrupt the normal function of the Kif18A motor protein, leading to improper chromosome congression during mitosis. This triggers the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately leading to cancer cell death (apoptosis), a process known as mitotic catastrophe.
Comparative Preclinical Efficacy
While direct head-to-head data for this compound against current therapies is limited in publicly available literature, data from other potent Kif18A inhibitors provide a strong basis for comparison. The following tables summarize the preclinical performance of Kif18A inhibitors in relevant cancer models, juxtaposed with data for standard-of-care agents where available.
In Vitro Anti-proliferative Activity
Kif18A inhibitors have demonstrated potent and selective anti-proliferative activity in cancer cell lines with high CIN.
| Compound | Cancer Type | Cell Line | IC50 / EC50 | Reference |
| Kif18A Inhibitor (ATX-295) | Ovarian Cancer (HGSOC) | OVCAR-3 (WGD+) | 16 nM (ATPase IC50) | Accent Therapeutics |
| Kif18A Inhibitor (VLS-1272) | Ovarian Cancer | OVCAR-3 | <30 nM | Iambic Therapeutics |
| Olaparib (PARP Inhibitor) | Ovarian Cancer | UWB1.289 (BRCA1 null) | ~1 µM | [6] |
| Kif18A Inhibitor (ATX-295) | Triple-Negative Breast Cancer | Multiple | Potent Activity | Accent Therapeutics |
| Paclitaxel (Taxane) | Triple-Negative Breast Cancer | MDA-MB-231 | ~5 nM | [7] |
Table 1: Comparative In Vitro Anti-proliferative Activity. WGD+ indicates whole genome doubling.
In Vivo Anti-tumor Efficacy
Preclinical xenograft models have shown robust tumor growth inhibition and regression with Kif18A inhibitor treatment. A key finding is the enhanced anti-cancer activity when a Kif18A inhibitor is combined with a PARP inhibitor.
| Treatment | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Sovilnesib (Kif18A Inhibitor) | Ovarian/Breast Cancer Models | Well-tolerated doses | Durable tumor regressions | [4] |
| Sovilnesib + Olaparib | Ovarian/Breast Cancer Models | Not specified | Enhanced anti-cancer activity vs Olaparib alone | [4] |
| ATX-295 (Kif18A Inhibitor) | Ovarian Cancer Xenograft (OVCAR-3, WGD+) | 10 and 15 mg/kg BID | Dose-dependent tumor regression | Accent Therapeutics |
| ATX-295 (Kif18A Inhibitor) | Ovarian Cancer PDX Models | 30 mg/kg BID | 61% of models responded (stasis or better) | Accent Therapeutics |
| VLS-1488 (Kif18A Inhibitor) | Advanced Solid Tumors (incl. HGSOC) | 50-800 mg QD | Encouraging anti-tumor activity in heavily treated HGSOC patients | [5] |
| Olaparib (PARP Inhibitor) | Ovarian Cancer Xenograft (SKOV3, A2780) | Not specified | Significant tumor inhibition (in combination with metformin) | [6] |
| Paclitaxel (Taxane) | Triple-Negative Breast Cancer Xenograft (MDA-MB-231) | Not specified | Standard-of-care comparator | [7] |
Table 2: Comparative In Vivo Anti-tumor Efficacy. PDX refers to Patient-Derived Xenograft.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of Kif18A inhibitors.
Cell Viability Assay
The anti-proliferative activity of Kif18A inhibitors is typically assessed using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol Summary:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound (e.g., this compound) or a standard-of-care drug.
-
Following a 72-hour incubation, a reagent that measures ATP levels (indicative of cell viability) is added.
-
Luminescence is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Studies
The anti-tumor efficacy of Kif18A inhibitors in a living organism is evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.
Protocol Summary:
-
Human cancer cells (e.g., OVCAR-3 for ovarian cancer, MDA-MB-231 for TNBC) are injected subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Treatment with the Kif18A inhibitor, a standard-of-care drug, or a vehicle control is initiated, typically via oral gavage or intraperitoneal injection.
-
Tumor volume and mouse body weight are measured regularly.
-
At the end of the study, tumor growth inhibition (TGI) is calculated, and in some studies, survival is assessed.
Pharmacodynamic (PD) Marker Analysis
To confirm the on-target activity of Kif18A inhibitors in vivo, tumor samples can be analyzed for biomarkers of mitotic arrest, such as phospho-histone H3 (pHH3).
Immunohistochemistry (IHC) for pHH3:
-
Tumor tissues are collected at the end of the in vivo study, fixed in formalin, and embedded in paraffin.
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitope.
-
Sections are incubated with a primary antibody specific for pHH3.
-
A secondary antibody conjugated to an enzyme is added, followed by a chromogenic substrate to visualize the staining.
-
The percentage of pHH3-positive cells is quantified to assess the level of mitotic arrest.[8][9]
Conclusion
The preclinical data for Kif18A inhibitors, including this compound and other molecules in development, are highly encouraging. They demonstrate potent and selective anti-tumor activity in cancer models with high chromosomal instability. The observation that combining a Kif18A inhibitor with a PARP inhibitor leads to enhanced efficacy suggests a promising new therapeutic strategy for ovarian and other CIN-high cancers.[4] Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this novel targeted therapy. The use of biomarkers such as whole genome doubling may be crucial for patient selection in future clinical trials.
References
- 1. ascopubs.org [ascopubs.org]
- 2. volastratx.com [volastratx.com]
- 3. kuickresearch.com [kuickresearch.com]
- 4. businesswire.com [businesswire.com]
- 5. asco.org [asco.org]
- 6. Preclinical evaluation of olaparib and metformin combination in BRCA1 wildtype ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploratory comparisons between different anti-mitotics in clinically-used drug combination in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunostaining analysis of tissue cultured cells and tissue sections using phospho-Histone H3 (Serine 10) antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocare.net [biocare.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Kif18A-IN-4
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe and compliant disposal of the mitotic kinesin inhibitor, Kif18A-IN-4.
This document provides crucial safety and logistical information for the proper disposal of this compound, a moderately potent, noncompetitive inhibitor of KIF18A with anti-tumor activity. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. As this compound is an investigational compound, it should be treated as a potentially hazardous substance.
Compound Profile: this compound
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C22H27N3O3S | CymitQuimica |
| Molecular Weight | 413.53 g/mol | CymitQuimica |
| Form | Solid | CymitQuimica |
| IC50 | 6.16 μM | MedchemExpress |
| Storage Temperature | Room temperature in continental US; may vary elsewhere. Please store the product under the recommended conditions in the Certificate of Analysis. | MedchemExpress |
Procedural Guidance for Disposal
The disposal of this compound, like all laboratory chemicals, must be handled with care and in accordance with institutional and regulatory guidelines. The following step-by-step protocol outlines the best practices for its disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Place any unused or expired this compound powder into a clearly labeled, sealed container. The original container is often the best choice.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should be collected in a designated, sealed waste bag or container.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent (e.g., DMSO), this solution must be disposed of as liquid chemical waste.
-
Collect the solution in a compatible, leak-proof container. Ensure the container is properly sealed.
-
Do not mix with other incompatible waste streams.
-
Step 3: Labeling of Waste Containers
All waste containers must be accurately and clearly labeled.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
Any solvents present in the container
-
Step 4: Storage of Chemical Waste
Store the labeled waste containers in a designated, secure area within the laboratory.
-
This area should be away from general lab traffic and drains.
-
Ensure secondary containment is in place to prevent spills.
Step 5: Contacting Environmental Health and Safety (EHS)
Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on chemical waste disposal.
-
Once your waste container is ready for pickup, contact your EHS office to arrange for its collection.
-
Follow their specific procedures for waste pickup requests.
-
Never dispose of this compound down the drain or in the regular trash.[1][2]
Experimental Protocols Cited
The information regarding the biological activity of this compound is based on in vitro studies. A key experimental protocol to determine its potency is the mitotic index assay . In this assay, cancer cell lines (e.g., OVCAR-3) are treated with varying concentrations of this compound overnight. The cells are then fixed and stained to visualize the mitotic chromosomes. The percentage of cells in mitosis is quantified, and the EC50 value is calculated as the concentration of the compound that causes 50% of the maximum mitotic arrest.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these procedures, you contribute to a safe and compliant laboratory environment, building trust in our collective commitment to responsible chemical handling.
References
Personal protective equipment for handling Kif18A-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Kif18A-IN-4, a potent inhibitor of the mitotic kinesin KIF18A. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Safety Precautions
This compound is a compound that requires careful handling due to its potential biological effects. A safety data sheet for a similar KIF18A inhibitor indicates that the substance is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.[2]
| PPE Category | Specifications |
| Hand Protection | Wear nitrile exam gloves. For all activities involving the handling of the compound, including compounding, administration, and waste disposal, gloves are mandatory.[3] |
| Eye Protection | Use safety glasses with side shields or goggles. If there is a risk of splashing or aerosolization, a face shield should be worn.[2][3] |
| Body Protection | A disposable, long-sleeved, open-back impervious gown made of a material like polyethylene-coated polypropylene is recommended. Gowns should be worn during all handling activities.[3] |
| Respiratory Protection | For procedures with a risk of aerosolization, a NIOSH-approved respirator, such as an N95 particulate filter respirator, should be used.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.[1] |
Operational Plan: Safe Handling and Storage
Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation, such as a certified chemical fume hood.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Thoroughly wash hands and any exposed skin after handling.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Collect any spillage to prevent release into the environment.[1]
-
All contaminated PPE and labware (e.g., pipette tips, tubes) should be considered hazardous waste and disposed of accordingly.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
